Sodium 4-aminosalicylate
Description
An antitubercular agent often administered in association with ISONIAZID. The sodium salt of the drug is better tolerated than the free acid.
See also: Aminosalicylate sodium; aminosalicylic acid (component of).
Structure
3D Structure of Parent
Properties
CAS No. |
133-10-8 |
|---|---|
Molecular Formula |
C7H7NNaO3 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
sodium;4-amino-2-hydroxybenzoate;dihydrate |
InChI |
InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11); |
InChI Key |
TUDXHDSCPJSDIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.[Na] |
Other CAS No. |
133-10-8 |
physical_description |
Beige crystalline solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
65-49-6 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
Sodium 4-Aminosalicylate (PAS): A Prodrug-Driven Antimetabolite Mechanism in Mycobacterium tuberculosis
[1]
Executive Summary
Sodium 4-aminosalicylate (Para-aminosalicylic acid, PAS) is often mischaracterized in introductory texts as a simple competitive inhibitor of dihydropteroate synthase (FolP1). While this competitive binding occurs, it is not the primary driver of lethality. In Mycobacterium tuberculosis (Mtb), PAS functions as a prodrug .[1][2][3][4][5][6] It acts as a "Trojan horse," infiltrating the folate biosynthetic pathway to be enzymatically bioactivated into a toxic antimetabolite, hydroxyl-dihydrofolate .[2] This fraudulent folate analog irreversibly poisons the downstream enzyme dihydrofolate reductase (DfrA), collapsing the pool of tetrahydrofolate required for DNA synthesis.
This guide delineates the molecular causality of this mechanism, the genetic basis of resistance (specifically the thyA/folC axis), and provides a self-validating LC-MS/MS protocol for detecting the toxic metabolite in experimental settings.
The Core Mechanism: Bioactivation & Lethal Inhibition
The efficacy of PAS relies on the structural promiscuity of the mycobacterial folate enzymes. Unlike sulfonamides, which bind FolP1 and stall the pathway, PAS is accepted as a substrate and processed.
The Bioactivation Cascade
-
Entry & Competition (FolP1): PAS competes with the natural substrate, para-aminobenzoic acid (PABA), for the active site of Dihydropteroate synthase (FolP1) . The enzyme condenses PAS with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
Result: Formation of hydroxyl-dihydropteroate .[2]
-
-
Glutamylation (FolC): The fraudulent pteroate is then recognized by Dihydrofolate synthase (FolC) , which adds a glutamate tail.
-
Result: Formation of the toxic antimetabolite hydroxyl-dihydrofolate (hydroxyl-H₂PteGlu) .
-
-
Target Inhibition (DfrA): This hydroxylated analog mimics dihydrofolate (DHF) but cannot be reduced by Dihydrofolate reductase (DfrA) . Instead, it binds DfrA with high affinity, acting as a potent inhibitor.
-
Metabolic Collapse: The inhibition of DfrA prevents the recycling of DHF back to tetrahydrofolate (THF). Without THF, the cell cannot synthesize thymidylate (dTMP) or purines, leading to "thymineless death."
Visualization of the Pathway
The following diagram contrasts the native folate pathway with the PAS bioactivation pathway.[7]
Caption: Figure 1. The "Trojan Horse" mechanism. PAS enters via FolP1 and is converted by FolC into Hydroxyl-DHF, which blocks DfrA.[1]
Mechanisms of Resistance[2][6][8][9]
Resistance to PAS in Mtb is distinct from other antibiotics because it often involves metabolic bypass rather than just target mutation.
The thyA Deletion (Metabolic Bypass)
The most common high-level resistance mechanism involves loss-of-function mutations in thyA.
-
Mechanism: thyA encodes the essential thymidylate synthase A, which converts dUMP to dTMP. This reaction oxidizes THF to DHF, creating a heavy demand for DfrA to recycle DHF back to THF.
-
The Bypass: Mtb possesses an alternative, non-essential thymidylate synthase, ThyX . ThyX is flavin-dependent and does not produce DHF as a byproduct. When thyA is mutated, the bacterium switches to ThyX. This eliminates the "futile cycle" of DHF production, drastically reducing the cellular requirement for DfrA activity. Consequently, the inhibition of DfrA by the PAS metabolite becomes non-lethal.
The folC Mutation (Activation Failure)
-
Mechanism: Since PAS is a prodrug, it requires FolC for bioactivation.[1][3] Mutations in folC that reduce its catalytic efficiency prevent the addition of the glutamate tail to hydroxyl-dihydropteroate.
-
Result: The toxic hydroxyl-dihydrofolate is never formed. The precursor (hydroxyl-dihydropteroate) is not a potent inhibitor of DfrA, rendering the bacterium resistant.
Quantitative Data Summary
| Parameter | Wild Type Mtb (H37Rv) | thyA Mutant | folC Mutant | Significance |
| PAS MIC | < 1.0 µg/mL | > 32 µg/mL | 4 - 32 µg/mL | thyA loss confers highest resistance.[8] |
| FolP1 Affinity (Km) | ~3.5 µM (for PABA) | N/A | N/A | PAS binds FolP1 with similar affinity to PABA. |
| DfrA Inhibition (Ki) | N/A | N/A | N/A | Hydroxyl-DHF Ki is in the nanomolar range. |
Experimental Protocol: Validating the Mechanism
Objective: To confirm the mechanism of action by detecting the accumulation of the toxic antimetabolite (Hydroxyl-DHF) using LC-MS/MS.
Protocol Design & Causality
This protocol uses a cold-quench extraction to arrest metabolic turnover, ensuring that unstable folate intermediates are preserved. We compare a PAS-treated sample against a control to identify the unique mass shift (+16 Da, corresponding to the hydroxyl group) in the folate pool.
Step-by-Step Methodology
Reagents:
-
M. tuberculosis H37Rv culture (Mid-log phase, OD₆₀₀ ~0.6).
-
PAS Stock (10 mg/mL in water).
-
Extraction Solvent: 40:40:20 Acetonitrile:Methanol:Water + 0.1% Formic Acid (Pre-chilled to -20°C).
-
Zirconia/Silica Beads (0.1 mm).
Workflow:
-
Drug Exposure:
-
Aliquot 10 mL of Mtb culture into two vented flasks.
-
Treat Flask A with PAS (Final conc: 10x MIC, approx 5 µg/mL).
-
Treat Flask B with vehicle (Water).
-
Incubate for 4 hours at 37°C. (Short exposure prevents cell death but allows metabolite accumulation).
-
-
Quenching & Harvesting:
-
Rapidly transfer cultures to pre-chilled centrifuge tubes on ice.
-
Centrifuge at 4,000 x g for 10 min at 4°C.
-
Discard supernatant.[9] Wash pellet once with ice-cold PBS.
-
-
Lysis & Extraction:
-
Resuspend pellet in 500 µL of pre-chilled Extraction Solvent .
-
Transfer to bead-beating tubes containing 200 mg Zirconia beads.
-
Lyse using a bead beater (3 cycles of 45s at 6.0 m/s), resting on ice between cycles.
-
Centrifuge at 13,000 x g for 10 min at 4°C to pellet debris.
-
Collect supernatant and filter through a 0.22 µm PTFE filter.
-
-
LC-MS/MS Analysis:
Visualization of Experimental Logic
Caption: Figure 2. Metabolomic profiling workflow to validate PAS bioactivation.
References
-
Zheng, J., et al. (2013).[1][6] Para-aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis.[1][2] Journal of Biological Chemistry. Link
-
Mathys, V., et al. (2009). Molecular genetics of para-aminosalicylic acid resistance in clinical isolates and spontaneous mutants of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[4] Link
-
Chakraborty, S., et al. (2013).[1] Para-aminosalicylic acid acts as an alternative substrate of folate metabolism in Mycobacterium tuberculosis.[2] Science. Link
-
Minato, Y., et al. (2015).[1] Mycobacterium tuberculosis folate metabolism and the mechanistic basis for para-aminosalicylic acid susceptibility and resistance.[2][3][5][10][11] Antimicrobial Agents and Chemotherapy.[4] Link
-
Zhao, F., et al. (2014).[1] The mechanism of folC-mediated para-aminosalicylic acid resistance in Mycobacterium tuberculosis. Journal of Biological Chemistry. Link
Sources
- 1. Frontiers | Methionine Antagonizes para-Aminosalicylic Acid Activity via Affecting Folate Precursor Biosynthesis in Mycobacterium tuberculosis [frontiersin.org]
- 2. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacterium tuberculosis Folate Metabolism and the Mechanistic Basis for para-Aminosalicylic Acid Susceptibility and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic resistance mechanisms in M. tuberculosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bionmr.unl.edu [bionmr.unl.edu]
- 10. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 11. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]
Chemical properties and stability profile of Sodium 4-aminosalicylate (CAS 133-10-8)
An In-depth Technical Guide to the Chemical Properties and Stability Profile of Sodium 4-aminosalicylate (CAS 133-10-8)
Introduction: Beyond the Monograph
Sodium 4-aminosalicylate, also known as Sodium para-aminosalicylate (PAS-Na), is a second-line bacteriostatic agent primarily used in combination therapies for the treatment of multidrug-resistant tuberculosis.[1][2] Its mechanism of action is rooted in its structural similarity to para-aminobenzoic acid (PABA), allowing it to competitively inhibit dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[3][4][5] This disruption of folate metabolism ultimately suppresses the growth and reproduction of Mycobacterium tuberculosis.[4][6]
While its therapeutic role is well-established, the successful formulation, manufacturing, and clinical application of Sodium 4-aminosalicylate hinge on a comprehensive understanding of its chemical properties and stability. This compound is notoriously susceptible to degradation, which can lead to a loss of potency and the formation of potentially toxic impurities. This guide moves beyond a simple recitation of monograph data to provide a deeper, field-proven perspective on the molecule's behavior, offering insights into the causality behind its stability challenges and outlining robust methodologies for its characterization.
Core Physicochemical Properties
A precise understanding of the fundamental properties of a molecule is the bedrock of all subsequent development work. Sodium 4-aminosalicylate is most commonly available as a dihydrate, which influences its molecular weight and handling characteristics. The anhydrous form is also documented.
| Property | Value (Dihydrate) | Value (Anhydrous) | Notes & Causality |
| CAS Number | 6018-19-5[7][8][9] | 133-10-8[10][11] | The CAS number is specific to the hydration state. It is critical to use the correct identifier for sourcing and regulatory submissions. |
| Molecular Formula | C₇H₆NNaO₃·2H₂O[6][9] | C₇H₆NNaO₃[10][12] | The two water molecules are integral to the crystal structure of the dihydrate form. |
| Molecular Weight | 211.15 g/mol [4][7][8] | 175.12 g/mol [10] | Accurate molecular weight is essential for stoichiometric calculations in assays and formulation development. |
| Appearance | White or almost white to cream-colored crystalline powder.[2][9][12] | White to off-white crystalline powder.[11] | A change in color, particularly darkening, is a primary visual indicator of degradation. |
| Melting Point | ~250 °C[7][13] | 150-151 °C (with effervescence)[10] | The significant difference in melting points highlights the structural role of the water of hydration. The effervescence in the anhydrous form suggests decomposition upon melting. |
| Solubility | Freely soluble in water; soluble in ethanol; practically insoluble in chloroform and ether.[9][12] | Soluble in water.[11] | High water solubility is advantageous for developing aqueous formulations but also exposes the molecule to hydrolytic and oxidative degradation pathways in solution. |
| pH (1% solution) | 6.5 - 8.5[9] | Not specified | The slightly alkaline pH of the solution is a key parameter to monitor. Deviations can indicate the presence of acidic or basic degradation products. |
The Stability Profile: A Molecule Under Stress
Sodium 4-aminosalicylate is inherently unstable, a characteristic that demands rigorous control during storage, formulation, and administration. Its degradation is not a single pathway but a cascade influenced by multiple environmental factors.
Key Degradation Pathways
Understanding the "how" and "why" of degradation is crucial for developing effective mitigation strategies. Two primary pathways dominate the degradation profile of Sodium 4-aminosalicylate.
-
Decarboxylation to m-Aminophenol: The most critical degradation pathway from a safety perspective is the decarboxylation of the parent molecule to form 3-aminophenol (m-aminophenol).[14] This reaction is readily catalyzed by heat and acidic conditions. The significance of this pathway cannot be overstated; m-aminophenol is a known hepatotoxin , and its presence in a drug product represents a serious safety risk.[14] The lability of the carboxyl group is a direct consequence of the electron-donating effects of the amino and hydroxyl groups on the aromatic ring.
-
Oxidation: The phenol and amino functional groups make the molecule highly susceptible to oxidation. This process is often initiated by exposure to air (oxygen), light, or trace metal ions. Oxidative degradation typically results in the formation of colored polymeric products, leading to a visible darkening of the material from white/cream to brown or black. This discoloration is a clear, qualitative indicator that the material's integrity has been compromised.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Stability-Indicating HPLC Method
The following protocol describes a representative High-Performance Liquid Chromatography (HPLC) method suitable for quantifying Sodium 4-aminosalicylate and its primary degradation product, m-aminophenol. This method must be validated according to ICH guidelines before implementation.
Objective: To provide a specific, accurate, and precise method for the assay of Sodium 4-aminosalicylate and the quantification of impurities.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Sodium 4-aminosalicylate dihydrate reference standard [15]* m-Aminophenol reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 7.0) and Acetonitrile (e.g., 90:10 v/v). Causality: The aqueous buffered phase controls the ionization state of the analytes for consistent retention, while the organic modifier (acetonitrile) adjusts the elution strength.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 265 nm. Causality: This wavelength provides good absorbance for the parent compound while also allowing for the detection of key impurities.
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve Sodium 4-aminosalicylate dihydrate reference standard in the mobile phase to a final concentration of ~0.1 mg/mL.
-
Impurity Stock Solution: Accurately weigh and dissolve m-aminophenol in the mobile phase.
-
Resolution Solution: Spike the Standard Solution with a small amount of the Impurity Stock Solution. Trustworthiness: This solution is critical to demonstrate that the method can adequately separate the m-aminophenol peak from the main Sodium 4-aminosalicylate peak.
-
Sample Solution: Prepare the test sample at a concentration equivalent to the Standard Solution using the mobile phase.
4. System Suitability and Analysis:
-
Inject the Resolution Solution. The resolution between the Sodium 4-aminosalicylate and m-aminophenol peaks must be >2.0.
-
Inject the Standard Solution in replicate (n=5). The relative standard deviation (RSD) of the peak areas must be <2.0%.
-
Inject the Sample Solution and quantify the main peak and any impurities by comparing peak areas to the standard.
Summary and Handling Recommendations
The chemical and physical stability of Sodium 4-aminosalicylate is a critical quality attribute that directly impacts its safety and efficacy. The primary risks are decarboxylation to the hepatotoxic m-aminophenol and oxidation leading to discoloration and loss of potency.
Key Recommendations for Researchers and Developers:
-
Procurement: Always source API with a clear Certificate of Analysis, paying close attention to the specified CAS number (anhydrous vs. dihydrate) and impurity profile.
-
Storage: Store bulk API and drug products in well-sealed, light-resistant containers at controlled room temperature or under refrigeration, as specified. For long-term storage of API, consider blanketing with an inert gas like nitrogen.
-
Formulation: Aqueous formulations should be buffered to a neutral or slightly alkaline pH (6.5-8.5). The inclusion of antioxidants and chelating agents may be considered to mitigate oxidative degradation, but their compatibility must be thoroughly evaluated. Solutions should be freshly prepared and protected from light.
-
Analytical Control: Employ a validated, stability-indicating HPLC method for all release and stability testing. The method must be proven to separate and quantify m-aminophenol from the active ingredient.
By adhering to these principles, grounded in a scientific understanding of the molecule's inherent vulnerabilities, professionals in drug development can ensure the quality, safety, and efficacy of therapies containing Sodium 4-aminosalicylate.
References
- ChemBK. (2022, October 16). SODIUM 4-AMINOSALICYLATE DIHYDRATE.
- Wikipedia. (n.d.). 4-Aminosalicylic acid.
- Fengchen Group Co., Ltd. (n.d.). Sodium Aminosalicylate Dihydrate BP EP USP CAS 133-10-8 Manufacturers and Suppliers.
- Chemsrc. (2025, August 20). Sodium 4-aminosalicylate dihydrate | CAS#:6018-19-5.
- TargetMol. (n.d.). Sodium 4-aminosalicylate dihydrate.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Aminosalicylate?.
- Extranet Systems. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE MEDICINAL PRODUCT p-Aminosalicylate sodium 5.52 g powder for oral solution 2.
- MedchemExpress.com. (n.d.). 4-Aminosalicylic acid sodium salt dihydrate (Standard).
- Sigma-Aldrich. (n.d.). Sodium aminosalicylate dihydrate.
- MedchemExpress.com. (n.d.). 4-Aminosalicylic acid sodium salt dihydrate.
- PMC - NIH. (2014, April 7). Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease.
- (n.d.). Package leaflet: Information for the user p-Aminosalicylate sodium 5.
- PubChem. (n.d.). Aminosalicylate Sodium | C7H10NNaO5 | CID 16211148.
- Drug Information, Uses, Side Effects, Chemistry. (n.d.).
- PubChem. (n.d.). 4-Aminosalicylic Acid | C7H7NO3 | CID 4649.
- WHO. (2024, November 15).
- Chemsrc. (n.d.). Aminosalicylate Sodium | CAS#:133-10-8.
- CymitQuimica. (n.d.). CAS 133-10-8: Sodium p-aminosalicylate.
Sources
- 1. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]
- 2. Sorry [who.int]
- 3. What is the mechanism of Sodium Aminosalicylate? [synapse.patsnap.com]
- 4. Aminosalicylate Sodium | C7H10NNaO5 | CID 16211148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium 4-aminosalicylate dihydrate | TargetMol [targetmol.com]
- 7. Sodium 4-aminosalicylate dihydrate | CAS#:6018-19-5 | Chemsrc [chemsrc.com]
- 8. Sodium aminosalicylate dihydrate - Sodium 4-aminosalicylate dihydrate, 4-Amino-2-hydroxybenzoic acid sodium salt [sigmaaldrich.com]
- 9. cdn.who.int [cdn.who.int]
- 10. Aminosalicylate Sodium | CAS#:133-10-8 | Chemsrc [chemsrc.com]
- 11. CAS 133-10-8: Sodium p-aminosalicylate | CymitQuimica [cymitquimica.com]
- 12. Sodium Aminosalicylate Dihydrate BP EP USP CAS 133-10-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 13. chembk.com [chembk.com]
- 14. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
The Role of Sodium Para-Aminosalicylate in Disrupting Folate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium para-aminosalicylate (PAS), a cornerstone in the treatment of multidrug-resistant tuberculosis, exerts its therapeutic effect through a sophisticated subversion of the essential folate synthesis pathway in Mycobacterium tuberculosis. This guide provides an in-depth technical exploration of the molecular mechanisms underpinning PAS's action. Far from being a simple competitive inhibitor, PAS acts as a prodrug, being metabolized by the very enzymatic pathway it ultimately poisons. This multifaceted mechanism, involving competitive antagonism and the generation of inhibitory downstream metabolites, offers a compelling case study in antimicrobial drug action and presents unique opportunities for the development of novel antifolates. This document will dissect the enzymatic interactions, outline robust methodologies for their study, and provide a framework for future research in this critical area of antimicrobial drug development.
The Folate Synthesis Pathway: A Prime Antimicrobial Target
The de novo synthesis of folate is indispensable for the survival and replication of many microorganisms, including Mycobacterium tuberculosis. Folate cofactors are crucial for the biosynthesis of essential cellular building blocks such as nucleotides (purines and thymidine) and certain amino acids.[1][2] This metabolic pathway's absence in humans, who obtain folate from their diet, makes it an ideal and selective target for antimicrobial agents.[3][4]
The key enzyme in this pathway is Dihydropteroate Synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][6][7] This step is a critical control point and the primary target for the sulfonamide class of antibiotics.[3]
Caption: Simplified overview of the bacterial folate synthesis pathway.
Sodium Para-Aminosalicylate: A Multi-pronged Attack on Folate Metabolism
Initially, it was believed that Sodium PAS, a structural analog of PABA, acted as a simple competitive inhibitor of DHPS, much like sulfonamides.[8][9] However, extensive research has revealed a more intricate and potent mechanism of action.[10]
Competitive Antagonism at Dihydropteroate Synthase (DHPS)
Sodium PAS does indeed compete with PABA for the active site of DHPS.[1][11] Its structural similarity allows it to bind to the enzyme, thereby reducing the production of 7,8-dihydropteroate.[12] This competitive inhibition is the first point of disruption in the folate pathway.
The Prodrug Hypothesis: Metabolic Activation to a Potent Inhibitor
Crucially, PAS is not merely an inhibitor but also a substrate for DHPS.[10][13] The enzyme incorporates PAS into a hydroxylated analog of dihydropteroate.[13][14] This product is then further metabolized by Dihydrofolate Synthase (DHFS) to generate a hydroxylated dihydrofolate analog.[13][15] This "fraudulent" metabolite is a potent inhibitor of the subsequent enzyme in the pathway, Dihydrofolate Reductase (DHFR).[8][15] This dual-action mechanism, where the drug is activated by the target pathway to inhibit a downstream step, significantly amplifies its efficacy.[10]
Caption: The dual mechanism of Sodium PAS as a competitive inhibitor and a prodrug.
Experimental Validation: Methodologies and Protocols
Investigating the intricate mechanism of Sodium PAS requires a combination of biochemical and cell-based assays. The following protocols provide a framework for a comprehensive analysis.
Enzymatic Assay for DHPS Inhibition
The causality behind choosing an enzymatic assay is to directly measure the interaction between PAS and its primary target, DHPS, and to quantify its inhibitory potency. This self-validating system allows for the determination of key kinetic parameters.
Objective: To determine the inhibitory constant (Ki) of Sodium PAS for DHPS.
Principle: A continuous spectrophotometric assay can be employed by coupling the DHPS reaction to the dihydrofolate reductase (DHFR) reaction. The oxidation of NADPH by DHFR is monitored at 340 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Purified recombinant DHPS and DHFR from M. tuberculosis.
-
Substrates: 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP), para-aminobenzoic acid (PABA).
-
Cofactor: NADPH.
-
Inhibitor: Sodium para-aminosalicylate (PAS) stock solution.
-
Assay Buffer: e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 1 mM DTT.
-
-
Assay Setup (96-well plate format):
-
To each well, add assay buffer, a fixed concentration of DHPPP, DHFR, and NADPH.
-
Add varying concentrations of PABA and Sodium PAS.
-
Initiate the reaction by adding a fixed concentration of DHPS.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocities.
-
-
Data Analysis:
-
Plot reaction velocity against substrate (PABA) concentration at different inhibitor (PAS) concentrations.
-
Use non-linear regression analysis (e.g., Michaelis-Menten kinetics with competitive inhibition model) to determine the Km for PABA and the Ki for Sodium PAS.
-
Whole-Cell Antimicrobial Susceptibility Testing
This protocol is essential to confirm that the enzymatic inhibition observed translates to bacteriostatic or bactericidal activity against whole M. tuberculosis cells.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Sodium PAS against M. tuberculosis.
Step-by-Step Methodology:
-
Culture Preparation:
-
Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
-
Drug Dilution:
-
Prepare serial dilutions of Sodium PAS in a 96-well microplate.
-
-
Inoculation:
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Include positive (no drug) and negative (no bacteria) controls.
-
-
Incubation:
-
Incubate the plates at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Sodium PAS that completely inhibits visible growth. This can be assessed visually or by using a growth indicator like resazurin.
-
Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique to validate the prodrug hypothesis by directly detecting the formation of the hydroxylated folate analogs within the bacterial cells.
Objective: To identify and quantify the hydroxylated dihydrofolate analog produced from PAS in M. tuberculosis.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Grow a large-scale culture of M. tuberculosis and expose the cells to a sub-MIC concentration of Sodium PAS for a defined period.
-
-
Metabolite Extraction:
-
Harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
-
LC-MS Analysis:
-
Analyze the cell extracts using a high-resolution LC-MS system.
-
Develop a chromatographic method to separate the folate metabolites.
-
Use mass spectrometry to identify the hydroxylated dihydrofolate analog based on its accurate mass and fragmentation pattern.
-
-
Data Analysis:
-
Compare the metabolite profiles of PAS-treated and untreated cells to confirm the presence of the drug-derived metabolite.
-
Quantify the metabolite using a standard curve if a synthetic standard is available.
-
Caption: A logical workflow for the experimental validation of Sodium PAS's mechanism.
Quantitative Data Summary
| Parameter | Description | Typical Value Range | Experimental Method |
| Ki (PAS for DHPS) | Inhibitory constant of PAS for Dihydropteroate Synthase | Varies by study, but demonstrates competitive inhibition | Enzymatic Assay |
| MIC | Minimum Inhibitory Concentration against M. tuberculosis | 0.5 - 2.0 µg/mL | Whole-Cell Antimicrobial Susceptibility Testing |
Conclusion and Future Directions
The mechanism of action of Sodium para-aminosalicylate is a compelling example of a prodrug strategy that exploits the metabolic machinery of the target pathogen.[10] Its ability to not only compete with the natural substrate but also to generate a potent downstream inhibitor highlights a sophisticated approach to antimicrobial therapy.[13][15] This dual action likely contributes to its sustained efficacy in the face of evolving drug resistance.
Future research should focus on:
-
Structural Biology: Elucidating the crystal structure of DHPS in complex with PAS to understand the molecular basis of their interaction.
-
Resistance Mechanisms: Investigating mutations in DHPS and DHFS that confer resistance to PAS to inform the development of next-generation antifolates.
-
Synergistic Combinations: Exploring the potential of combining PAS with other antifolates or drugs targeting different pathways to enhance its efficacy and combat resistance.
A thorough understanding of the multifaceted mechanism of Sodium PAS provides a robust foundation for the rational design of novel and more potent inhibitors of the folate synthesis pathway, a critical endeavor in the ongoing fight against tuberculosis and other infectious diseases.
References
- Patsnap Synapse. (2024, June 14). What is Sodium Aminosalicylate used for?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Aminosalicylate?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Aminosalicylic acid?
- M-CSA. Dihydropteroate synthase.
- Chakraborty, S., et al. (2012). Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis. Science.
- Zheng, J., et al. (2013). Discovery of the Mechanism of Action of a Critical Tuberculosis Drug: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry.
- MDPracticeGuide.com. Mechanism of Action of Aminosalicylates.
- Zheng, J., et al. (2013). para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry.
- Anderson, L. W., & G. A. O'Sullivan. (2018). The Aminosalicylate-folate connection. Expert Opinion on Drug Metabolism & Toxicology.
- Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry.
- Wikipedia. Dihydropteroate synthase.
- ResearchGate. The aminosalicylate - folate connection.
- Mayo Clinic. Aminosalicylate sodium (oral route).
- PubChem. Aminosalicylate Sodium.
- Zheng, Y., & Cantley, L. C. (2019). Toward a better understanding of folate metabolism in health and disease. Journal of Experimental Medicine.
- Anderson, L. W., & G. A. O'Sullivan. (2018). The aminosalicylate - folate connection. Expert Opinion on Drug Metabolism & Toxicology.
- MSF Medical Guidelines. Para-aminosalicylate sodium (PAS).
- Minato, Y., et al. (2015). Mycobacterium tuberculosis Folate Metabolism and the Mechanistic Basis for para-Aminosalicylic Acid Susceptibility and Resistance. Antimicrobial Agents and Chemotherapy.
- Proteopedia. Dihydropteroate synthase.
- Yegian, D., & Long, R. T. (1951). THE SPECIFIC RESISTANCE OF TUBERCLE BACILLI TO PARA-AMINOSALICYLIC ACID AND SULFONAMIDES. Journal of Bacteriology.
- Rogers, T. D., & Li, C. (1987). Phosphanilic Acid Inhibits Dihydropteroate Synthase. Antimicrobial Agents and Chemotherapy.
- Wang, Y., et al. (2023). Sodium para-aminosalicylic acid ameliorates brain neuroinflammation and behavioral deficits in juvenile lead-exposed rats by modulating MAPK signaling pathway and alpha-synuclein. Ecotoxicology and Environmental Safety.
- Reeve, S. M., et al. (2015). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Molecules.
- De Vadder, F., et al. (2019). Drugging the Folate Pathway in Mycobacterium tuberculosis: The Role of Multi-targeting Agents. ACS Infectious Diseases.
- Rogers, T. D., & Li, C. (1987). Phosphanilic acid inhibits dihydropteroate synthase. Antimicrobial Agents and Chemotherapy.
- ResearchGate. Mycobacterium tuberculosis Folate Pathway.
- Almalki, A. J., et al. (2022). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry.
- Suling, W. J., et al. (2009). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Journal of Antibiotics.
- ResearchGate. Para-aminosalicylic acid - Biopharmaceutical, pharmacological, and clinical features and resurgence as an anti-tuberculous agent.
- Caleffi-Ferracioli, K. R., et al. (2018). Folate Pathway Inhibitors, An Underestimated and Underexplored Molecular Target for New Anti-tuberculosis Agents. Current Medicinal Chemistry.
- Mass General Hospital. (2023, October 25). Aminosalicylates.
- MDPI. (2023). Integrative LC-HR-QTOF-MS and Computational Metabolomics Approaches for Compound Annotation, Chemometric Profiling and In Silico Antibacterial Evaluation of Ugandan Propolis.
- PDB-101. Global Health: Antimicrobial Resistance: Dihydropteroate Synthase.
- Mahara, K., et al. (2022). Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. Microorganisms.
- Scovino, A. M., et al. (2021). Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications. International Journal of Molecular Sciences.
Sources
- 1. What is Sodium Aminosalicylate used for? [synapse.patsnap.com]
- 2. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 7. proteopedia.org [proteopedia.org]
- 8. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminosalicylate Sodium | C7H10NNaO5 | CID 16211148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Sodium Aminosalicylate? [synapse.patsnap.com]
- 12. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 13. The Aminosalicylate - folate connection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The aminosalicylate - folate connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structure-Activity Analysis: Sodium 4-Aminosalicylate vs. 5-Aminosalicylic Acid
Executive Summary
This technical guide analyzes the structural, physicochemical, and mechanistic divergence between two positional isomers: Sodium 4-aminosalicylate (PAS-Na) and 5-aminosalicylic acid (5-ASA/Mesalamine) . While both share a salicylic acid backbone, a single positional shift of the amino group (
Structural & Physicochemical Divergence
The core differentiation lies in the electronic environment created by the amino group's position relative to the carboxyl (
Chemical Structure Analysis
| Feature | Sodium 4-aminosalicylate (PAS-Na) | 5-aminosalicylic acid (5-ASA) |
| IUPAC Name | Sodium 4-amino-2-hydroxybenzoate | 5-amino-2-hydroxybenzoic acid |
| Isomerism | Para-amino (relative to COOH backbone of PABA) | Meta-amino (relative to COOH) |
| Primary Form | Sodium Salt (Ionic solid) | Free Acid (Zwitterion) |
| Solubility (Water) | High (~1 g/2 mL). The ionic bond dissociates rapidly. | Low (~1 mg/mL).[1] Strong intermolecular ionic lattice (Zwitterionic). |
| Stability (Acid) | Unstable. Rapidly decarboxylates to m-aminophenol in gastric acid. Requires enteric coating. | Stable in acid, but oxidizes in alkaline/neutral pH (quinonimine formation). |
| pKa Values | pKa | pKa |
The "PABA Mimicry" Effect
The structural criticality of PAS-Na is its resemblance to Para-aminobenzoic acid (PABA) .
-
PAS: The amino group at C4 is para to the carboxyl group (ignoring the OH at C2). This allows PAS to fit into the enzymatic pocket of dihydropteroate synthase in M. tuberculosis, acting as a competitive inhibitor.
-
5-ASA: The amino group at C5 is meta to the carboxyl group. It loses the steric similarity to PABA, rendering it ineffective as an antimicrobial folate inhibitor but highly active as a radical scavenger and nuclear receptor modulator.
Mechanistic Bifurcation (Signal Pathways)
The following Graphviz diagram illustrates how the structural shift dictates the signaling pathway engagement.
Figure 1: Mechanistic divergence of Aminosalicylates based on amino-substitution position.
5-ASA Specifics: PPAR- Activation
5-ASA functions as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR-
PAS-Na Specifics: Folate Blockade
PAS acts as a false substrate. M. tuberculosis enzymes incorporate PAS instead of PABA into folate precursors, creating a non-functional folate analog that arrests DNA synthesis.
Pharmacokinetics: The Acetylation Bottleneck
Both compounds undergo N-acetylation in the liver and gut mucosa, but the enzymes and implications differ.
-
Enzyme: N-acetyltransferase 1 (NAT1) is the primary driver for 5-ASA acetylation in the colonic mucosa.[2][3]
-
Metabolite: N-acetyl-5-ASA (Ac-5-ASA) and N-acetyl-PAS (Ac-PAS).
-
Therapeutic Implication:
Experimental Protocol: Simultaneous HPLC Analysis
To study the stability or purity of these compounds, a reverse-phase HPLC method is required. Due to the polarity of 5-ASA (zwitterion), ion-pairing agents are often necessary.
Method Validation Parameters
| Parameter | Specification |
| Column | C18 (Octadecylsilyl), 250 x 4.6 mm, 5 |
| Mobile Phase A | 0.05M Phosphate Buffer (pH 3.0) + 5mM Tetrabutylammonium hydrogen sulfate (Ion-pairing agent). |
| Mobile Phase B | Methanol (HPLC Grade). |
| Gradient | Isocratic 85:15 (Buffer:Methanol). |
| Flow Rate | 1.0 mL/min.[6] |
| Detection | UV-Vis Diode Array. 254 nm (General), 300 nm (Specific for 5-ASA excitation). |
| Temperature | 25°C. |
Step-by-Step Workflow
-
Standard Preparation:
-
Dissolve 10 mg of PAS-Na and 10 mg of 5-ASA in 10 mL of Mobile Phase A.
-
Note: 5-ASA requires sonication and potentially slight warming due to poor solubility compared to PAS-Na.
-
-
Sample Derivatization (Optional for Sensitivity):
-
If detecting low biological concentrations, react samples with propionic anhydride to form N-propionyl derivatives, increasing lipophilicity and fluorescence quantum yield.
-
-
Injection:
-
Inject 20
L of filtered sample (0.45 m PTFE filter).
-
-
System Suitability:
-
Resolution (Rs): > 2.0 between PAS and 5-ASA peaks.
-
Tailing Factor: < 1.5 (Critical for 5-ASA due to amine interaction with silanols).
-
Analytical Workflow Diagram
Figure 2: HPLC workflow for separating ionic PAS-Na from zwitterionic 5-ASA.
References
-
Mechanism of Action (5-ASA): Desreumaux, P., & Ghosh, S. (2006). Review article: mode of action of 5-aminosalicylic acid - new evidence. Alimentary Pharmacology & Therapeutics. Link
-
Mechanism of Action (PAS): Rylance, J., et al. (2013). Para-aminosalicylic acid (PAS) for the treatment of tuberculosis. Tuberculosis. Link
-
Metabolism (NAT Enzymes): Sim, E., et al. (2008). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to identification of novel targets for tuberculosis drugs. British Journal of Pharmacology. Link
-
Physicochemical Properties: Allgayer, H. (2003). Review article: mechanisms of action of mesalazine in inflammatory bowel disease. Alimentary Pharmacology & Therapeutics. Link
-
HPLC Methodology: Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B. Link
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onlinepharmacytech.info [onlinepharmacytech.info]
Sodium 4-aminosalicylate bacteriostatic activity against MDR-TB strains
Title: Technical Guide: Bacteriostatic Profiling of Sodium 4-Aminosalicylate (PAS-Na) Against MDR-TB Strains
Executive Summary
This technical guide provides a rigorous framework for evaluating the bacteriostatic activity of Sodium 4-aminosalicylate (PAS-Na) against Multi-Drug Resistant Mycobacterium tuberculosis (MDR-TB). It synthesizes current pharmacological mechanisms, specifically the dual-pathway inhibition of folate synthesis, with standardized susceptibility testing protocols (MGIT 960 and CLSI M24 standards). Key focus areas include the critical concentration breakpoints, the impact of thyA and folC mutations on resistance, and the strict cold-chain requirements to prevent degradation into toxic meta-aminophenol (MAP).
Introduction
Sodium 4-aminosalicylate (PAS) is a Group C second-line agent used in the treatment of MDR-TB. While historically significant, its utility has resurged due to the need for effective companion drugs in bedaquiline/linezolid-based regimens. Unlike bactericidal agents (e.g., isoniazid), PAS is primarily bacteriostatic.[1] Its efficacy relies heavily on maintaining sustained plasma concentrations above the Minimum Inhibitory Concentration (MIC), typically requiring high dosage burdens (8–12 g/day ).[1]
For researchers, accurate in vitro profiling is critical. PAS susceptibility testing is notoriously difficult due to the drug's thermal instability and the complex genetic basis of resistance.
Pharmacology & Mechanism of Action
PAS acts as a competitive analogue of para-aminobenzoic acid (PABA), targeting the folate biosynthetic pathway. However, its mechanism is distinct from sulfonamides.
Core Mechanism:
-
Competitive Inhibition: PAS competes with PABA for the active site of Dihydropteroate Synthase (DHPS) (folP1), inhibiting the formation of dihydropteroate.
-
Bioactivation & Lethal Synthesis: M. tuberculosis enzymes metabolize PAS into a fraudulent folate intermediate.
-
PAS is incorporated by Dihydrofolate Synthase (DHFS) (folC) to form hydroxyl-dihydrofolate.
-
This "dead-end" metabolite potently inhibits Dihydrofolate Reductase (DHFR) (dfrA), collapsing the cellular pool of tetrahydrofolate required for DNA synthesis.
-
Figure 1: PAS Mechanism of Action & Resistance Pathways
Caption: PAS inhibits DHPS and is bioactivated by FolC to inhibit DHFR.[2] Resistance arises from folC mutations (blocking activation) or thyA mutations (reducing folate demand).[3]
Bacteriostatic Profile & Resistance
MIC Distributions
-
Susceptible Wild-Type (WT): Typically display MICs < 1.0 μg/mL.
-
Resistant Strains: MICs often exceed 16 μg/mL or 32 μg/mL.
-
Critical Concentration (CC): The breakpoint separating susceptible from resistant strains.[4]
Genetic Resistance Determinants
Resistance to PAS is complex and often involves mutations in genes that are not the direct drug targets.
| Gene | Function | Mechanism of Resistance | Resistance Level |
| thyA | Thymidylate synthase A | Loss of function reduces the cell's requirement for folate, rendering the folate-depleting effect of PAS ineffective. | High (>32 μg/mL) |
| folC | Dihydrofolate synthase | Mutations prevent the bioactivation of PAS into the toxic hydroxyl-dihydrofolate species. | Variable (4–32 μg/mL) |
| ribD | Riboflavin biosynthesis | Overexpression can bypass the blockade or act as an alternative reductase. | Low/Moderate |
Experimental Methodologies
Reagent Preparation & Stability (Critical)
PAS-Na is highly unstable in aqueous solution. It degrades into meta-aminophenol (MAP) , which is toxic to human cells but lacks anti-tubercular activity.
-
Storage: Lyophilized powder must be stored at -20°C .
-
Solvent: Dissolve in sterile distilled water. Do not use acidic solvents as they accelerate decarboxylation to MAP.
-
Filtration: Sterilize via 0.22 μm membrane filter.
-
Validation Check: Inspect solution color.
-
Clear/Colorless: Usable.[5]
-
Brown/Dark: Significant degradation to MAP. Discard immediately.
-
MGIT 960 Susceptibility Protocol (Standardized)
This protocol aligns with CLSI M24 standards.
Target Critical Concentration: 4.0 μg/mL
Step-by-Step Workflow:
-
Inoculum Preparation:
-
Use a fresh positive MGIT culture (Day 1–5 of positivity).
-
Vortex to break clumps.
-
Dilute the positive culture 1:100 with sterile saline to create the Growth Control (GC) inoculum.
-
Use the undiluted positive culture for the Drug-Containing (Test) tube.
-
-
Tube Preparation:
-
Label two MGIT tubes: "GC" (Growth Control) and "PAS" (Test).
-
Add 0.8 mL of BACTEC MGIT SIRE Supplement to both tubes.
-
Add 100 μL of PAS stock solution (at 40x concentration) to the "PAS" tube to achieve a final concentration of 4.0 μg/mL .
-
-
Inoculation:
-
Add 0.5 mL of the 1:100 diluted inoculum to the "GC" tube.
-
Add 0.5 mL of the undiluted inoculum to the "PAS" tube.
-
-
Incubation & Monitoring:
-
Load tubes into the BACTEC MGIT 960 instrument.[6]
-
The instrument monitors fluorescence (oxygen consumption).
-
-
Interpretation (Self-Validating Logic):
-
Valid Test: The GC tube must reach 400 Growth Units (GU) within 4–13 days. If >13 days, the inoculum was too low (Invalid). If <4 days, it was too high (Invalid).
-
Susceptible: When GC reaches 400 GU, the PAS tube is < 100 GU.
-
Resistant: When GC reaches 400 GU, the PAS tube is ≥ 100 GU.
-
Figure 2: MGIT 960 Experimental Workflow
Caption: Standardized MGIT 960 workflow for PAS susceptibility testing using 4.0 µg/mL critical concentration.
Data Presentation & Analysis
When reporting results, quantitative data should be structured to allow for cross-study comparison.
Table 1: Interpretive Criteria for PAS Susceptibility (CLSI M24)
| Method | Critical Concentration (μg/mL) | Susceptible Definition | Resistant Definition |
| MGIT 960 | 4.0 | Growth < 100 GU when Control reaches 400 GU | Growth ≥ 100 GU when Control reaches 400 GU |
| 7H10 Agar | 2.0 (Historic)* | < 1% colony count vs Control | ≥ 1% colony count vs Control |
| 7H11 Agar | N/A | Not Recommended | Not Recommended |
*Note: WHO technical reports have fluctuated on agar concentrations due to reproducibility issues. MGIT 960 is the preferred liquid culture standard.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Third Edition (M24). CLSI.
-
World Health Organization (WHO). (2018).[4][7][8] Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis. WHO.[4][7][8]
-
Zhang, X., et al. (2022). Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations. Frontiers in Microbiology.
-
Chakraborty, S., et al. (2013). Para-aminosalicylic acid acts as an alternative substrate of folate metabolism in Mycobacterium tuberculosis.[9][10] Science.
-
Centers for Disease Control and Prevention (CDC). (2013). Evaluation of MGIT 960 System for the Second-Line Drugs Susceptibility Testing of Mycobacterium tuberculosis.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tbonline.groundup.org.za [tbonline.groundup.org.za]
- 5. P-aminosalicyclic acid (PAS) - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 6. finddx.org [finddx.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A-Comprehensive-Guide-to-the-Thermodynamic-Solubility-of-Sodium-4-aminosalicylate-Dihydrate-in-Aqueous-Buffers
Introduction: The Critical Role of Solubility in Drug Development
Sodium 4-aminosalicylate dihydrate, the sodium salt of 4-aminosalicylic acid (4-ASA), is a pharmaceutical agent with antitubercular and anti-inflammatory properties.[1][2] For any active pharmaceutical ingredient (API) to be effective, it must first dissolve in the physiological fluids of the body to be absorbed into the bloodstream. Therefore, understanding the thermodynamic solubility of this compound is a cornerstone of formulation development, ensuring optimal bioavailability and therapeutic efficacy.
This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine the thermodynamic solubility of Sodium 4-aminosalicylate dihydrate in aqueous buffers. We will delve into the theoretical underpinnings, provide detailed, field-proven experimental protocols, and discuss the critical factors that influence the solubility of this important pharmaceutical compound.
Physicochemical Properties: The Foundation of Solubility Behavior
The intrinsic properties of Sodium 4-aminosalicylate dihydrate dictate its behavior in aqueous solutions. A thorough understanding of these characteristics is essential for designing meaningful solubility studies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀NNaO₄ | [3] |
| Molecular Weight | 211.15 g/mol | [4] |
| Appearance | White to faintly beige crystalline powder | [5] |
| Water Solubility | Soluble (reported as 956 g/L) | [3][5] |
| pKa (of 4-aminosalicylic acid) | pKa₁: ~2.3-3.0 (carboxyl group), pKa₂: ~5.7-6.0 (amino group) | [6] |
| pH (20 g/L in H₂O at 20°C) | 6.5 - 8.5 | [3][7] |
| Sensitivity | Air and light sensitive | [3][5] |
The ionizable nature of the parent molecule, 4-aminosalicylic acid, is a key determinant of its aqueous solubility. The presence of both an acidic carboxyl group and a basic amino group means that the molecule's net charge, and therefore its solubility, will be highly dependent on the pH of the surrounding medium.[6]
Theoretical Framework: pH, pKa, and the Henderson-Hasselbalch Equation
The thermodynamic solubility of an ionizable compound like Sodium 4-aminosalicylate is governed by the equilibrium between its solid phase and the dissolved ionized and unionized species in solution. The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state of the molecule at a given pH, which in turn dictates its solubility.
The solubility of 4-aminosalicylic acid is lowest near its isoelectric point and increases significantly at pH values below its first pKa (where the cationic form dominates) and above its second pKa (where the anionic form dominates).[6]
Caption: Ionization states of 4-aminosalicylic acid as a function of pH.
Experimental Design: The Shake-Flask Method for Thermodynamic Solubility
The gold standard for determining thermodynamic solubility is the shake-flask method.[8] This technique involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved API.
Causality Behind Experimental Choices
-
Why use the shake-flask method? It is considered the most reliable method for measuring true equilibrium solubility, which is a critical parameter for biopharmaceutical classification and formulation development.[8]
-
Why is equilibration time crucial? Sufficient time must be allowed for the dissolution process to reach a true equilibrium, where the rate of dissolution equals the rate of precipitation. This can take anywhere from 24 to 72 hours.[9][10]
-
Why is pH control essential? As an ionizable compound, the solubility of Sodium 4-aminosalicylate is highly pH-dependent. Using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is necessary to construct a complete pH-solubility profile.[6]
-
Why is temperature control important? Solubility is a temperature-dependent property. For pharmaceutical applications, studies are typically conducted at 25°C (room temperature) and/or 37°C (physiological temperature).[11]
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating checks to ensure the integrity of the results.
Materials and Reagents
-
Sodium 4-aminosalicylate dihydrate (≥97.0% purity)
-
Aqueous buffers (e.g., phosphate, citrate) covering a range of pH values (e.g., 1.2, 2.0, 4.5, 6.8, 7.4)
-
High-purity water
-
Calibrated pH meter
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)[12][13]
Experimental Workflow
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology
-
Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values. Verify the pH of each buffer using a calibrated pH meter.
-
Sample Preparation: Add an excess amount of Sodium 4-aminosalicylate dihydrate to individual vials containing a known volume of each buffer. The excess solid is crucial to ensure that a saturated solution is achieved.[8]
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 37°C). Allow the samples to equilibrate for a predetermined time (e.g., 48 hours). The equilibration time should be established by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved API reaches a plateau.[10]
-
Post-Equilibration pH Measurement: After equilibration, measure the pH of the slurry in each vial to ensure that the addition of the API has not significantly altered the buffer pH.[8]
-
Sample Collection and Separation: Carefully withdraw an aliquot of the supernatant from each vial. Immediately separate the undissolved solid from the saturated solution by centrifugation or filtration through a syringe filter. This step is critical to prevent further dissolution or precipitation before analysis.[10]
-
Quantification: Analyze the concentration of Sodium 4-aminosalicylate in the clear filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[12][13]
-
Solid Phase Characterization (Self-Validation): After the experiment, recover the remaining solid from the vials and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). This step is essential to confirm that the compound has not undergone any phase transitions or salt disproportionation during the experiment, which would invalidate the results.
Data Analysis and Presentation
The results of the solubility study should be presented in a clear and concise manner to facilitate interpretation.
pH-Solubility Profile
A plot of solubility (in mg/mL or M) versus pH is the most effective way to visualize the data. This profile will clearly illustrate the pH-dependent solubility of Sodium 4-aminosalicylate dihydrate.
Hypothetical pH-Solubility Data:
| pH | Solubility (mg/mL) |
| 1.2 | > 100 |
| 2.0 | 50.5 |
| 4.5 | 5.2 |
| 6.8 | 85.7 |
| 7.4 | 150.3 |
Factors Influencing Solubility
Beyond pH, other factors can influence the measured solubility:
-
Temperature: As previously mentioned, solubility is temperature-dependent.
-
Ionic Strength: The presence of other ions in the solution can affect the activity of the solute and thus its solubility. It is important to maintain a consistent ionic strength across all buffers when possible.
-
Common Ion Effect: If the buffer contains ions that are common to the API (e.g., sodium ions), it can suppress the dissolution of the salt form.
Conclusion
A thorough understanding of the thermodynamic solubility of Sodium 4-aminosalicylate dihydrate in aqueous buffers is fundamental to the successful development of effective and bioavailable drug products. The shake-flask method, when executed with careful attention to experimental details such as pH control, equilibration time, and solid-phase analysis, provides a reliable and authoritative means of generating this critical data. The insights gained from a well-constructed pH-solubility profile will guide formulation strategies and contribute to the overall success of the drug development program.
References
-
ChemBK. (n.d.). SODIUM 4-AMINOSALICYLATE DIHYDRATE. Retrieved from [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6018-19-5,Sodium 4-aminosalicylate dihydrate. Retrieved from [Link]
-
Chemsrc. (2025, August 20). Sodium 4-aminosalicylate dihydrate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminosalicylic Acid. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column. Retrieved from [Link]
-
Chemistry of Materials. (2022, February 2). Thermodynamic Guidelines for Maximum Solubility. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of 5Amino Salicylic Acid in Different Solvents at Various Temperatures. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets. Retrieved from [Link]
-
MDPI. (2021, February 19). Synthesis and Characterization of Nano-Sized 4-Aminosalicylic Acid–Sulfamethazine Cocrystals. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
-
PMC. (n.d.). 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. Retrieved from [Link]
-
Tropical Journal of Pharmaceutical Research. (2025, December 27). New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels. Retrieved from [Link]
-
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
-
PMC. (2015, June 27). Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels. Retrieved from [Link]
-
Novartis OAK. (2015, October 13). Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery. Retrieved from [Link]
Sources
- 1. Sodium 4-aminosalicylate dihydrate | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. Sodium 4-aminosalicylate dihydrate | CAS#:6018-19-5 | Chemsrc [chemsrc.com]
- 5. lookchem.com [lookchem.com]
- 6. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium 4-aminosalicylate dihydrate - Safety Data Sheet [chemicalbook.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 10. who.int [who.int]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pharmacokinetics of Sodium 4-aminosalicylate and N-acetyl Metabolite Formation
Technical Guide for Drug Development & Clinical Pharmacology
Executive Summary
Sodium 4-aminosalicylate (Para-aminosalicylic acid, PAS) remains a cornerstone second-line agent for Multidrug-Resistant Tuberculosis (MDR-TB). Despite its longevity in the pharmacopeia, its pharmacokinetic (PK) profile is complex, primarily driven by rapid, saturable metabolism via N-acetyltransferase 1 (NAT1) .
This guide provides a technical deep-dive into the disposition of PAS, distinguishing its metabolic fate from other anti-tuberculosis agents (like Isoniazid) and detailing the formation of its major inactive metabolite, N-acetyl-PAS (AcPAS) . We also provide a validated LC-MS/MS workflow for their simultaneous quantification, addressing the solubility challenges that historically led to crystalluria.
Molecular Mechanisms & Metabolic Pathways
The Acetylation Paradigm: NAT1 vs. NAT2
A critical distinction in PAS pharmacokinetics is its specific affinity for Arylamine N-acetyltransferase 1 (NAT1) . Unlike Isoniazid (INH), which is a substrate for NAT2, PAS is acetylated primarily by NAT1 in the liver and intestinal mucosa.
-
Substrate Specificity: PAS acts as a competitive substrate for NAT1. This acetylation is the rate-limiting step in its clearance.
-
Genetic Polymorphism: While NAT2 polymorphisms are widely recognized for causing "slow" or "fast" acetylation phenotypes in INH therapy, NAT1 was historically considered monomorphic. However, modern pharmacogenomics reveal NAT1 alleles (e.g., NAT110, NAT114) that can alter enzymatic activity, though the clinical impact on PAS dosing is less pronounced than with NAT2/INH.
-
Inactivation: The conversion of PAS to AcPAS is an inactivation pathway. AcPAS does not inhibit bacterial dihydropteroate synthase.
Secondary Pathways
Approximately 25% of PAS is metabolized via glycine conjugation to form p-aminosalicyluric acid (PASU) .[1] Both AcPAS and PASU are renally excreted.
Metabolic Pathway Diagram
The following diagram illustrates the metabolic divergence of PAS.
Figure 1: Metabolic fate of Sodium 4-aminosalicylate. The NAT1-mediated pathway is the primary driver of clearance.
Pharmacokinetic Profile
The PK of PAS is characterized by rapid absorption and rapid elimination, necessitating frequent dosing or delayed-release formulations.
Absorption and Bioavailability
-
Formulation Impact: PAS is acid-labile; it decarboxylates to m-aminophenol (hepatotoxic) in gastric acid. Therefore, acid-resistant granular formulations are standard.
-
Food Effect: Unlike many antibiotics, food increases the absorption of PAS granules, increasing
by ~1.5-fold and by ~1.7-fold.[2][3] This is likely due to delayed gastric emptying allowing prolonged dissolution in the neutral pH of the small intestine.
Distribution and Elimination
-
Protein Binding: Low (~50–60%), allowing good tissue penetration, including into caseous tuberculous lesions.
-
Half-Life (
):-
PAS: ~1.5 to 2 hours (requires BID/TID dosing).
-
AcPAS: Slightly longer, leading to potential accumulation in renal failure.
-
Comparative PK Parameters
The table below summarizes the kinetic differences between the parent drug and its acetylated metabolite.
| Parameter | Sodium 4-aminosalicylate (PAS) | N-acetyl-PAS (AcPAS) |
| Pharmacologic Activity | Bacteriostatic (Folate antagonist) | Inactive |
| Primary Enzyme | N/A | Formed via NAT1 |
| 4.0 – 6.0 hours | Similar to parent | |
| ~20 – 60 | ~20 – 40 | |
| Solubility (pH 5.0) | High | Low (Precipitation Risk) |
| Renal Clearance | Active tubular secretion + filtration | Filtration |
Bioanalytical Methodology: LC-MS/MS Protocol
To support PK studies, distinguishing PAS from AcPAS is critical due to the rapid interconversion risks ex vivo. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Principle
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often preferred for salicylic acid derivatives to maximize sensitivity of the carboxylate anion
. However, Positive Mode (ESI+) is also validated for the amine group . The protocol below uses ESI+ based on recent solvent-effect studies (Attygalle et al., 2020) which show stable protonation in acidic mobile phases. -
Separation: A C18 column with high aqueous stability is required to retain the polar PAS molecule.
Step-by-Step Workflow
Reagents:
-
Internal Standard (IS):
-PAS or p-aminosalicylic acid- . -
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
Aliquot
plasma into a 96-well plate. -
Add
Acetonitrile containing Internal Standard. -
Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer supernatant to injection vial.
-
-
Chromatography (LC Conditions):
-
Column: Acquity UPLC HSS C18 (
).[4] -
Flow Rate:
. -
Gradient:
-
0-1.0 min: 5% B (Isocratic hold to retain PAS).
-
1.0-3.0 min: Ramp to 90% B.
-
3.0-4.0 min: Hold 90% B (Wash).
-
4.1 min: Re-equilibrate to 5% B.
-
-
-
Mass Spectrometry (MRM Transitions):
-
PAS:
(Loss of ) or . -
AcPAS:
(Loss of acetyl group + water).
-
Analytical Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for simultaneous quantification of PAS and AcPAS.
Clinical & Toxicological Implications
Crystalluria and AcPAS Solubility
The N-acetylation of PAS significantly alters its physicochemical properties. AcPAS is less soluble in acidic urine than the parent drug.
-
Mechanism: In acidic urine (pH < 6), AcPAS can precipitate, causing crystalluria and renal tubular damage.
-
Mitigation: Modern "Sodium" PAS formulations reduce this risk compared to the original acid formulations. However, maintaining neutral urine pH and adequate hydration remains a recommended precaution during high-dose therapy.
NAT1 Phenotypes
While less critical than NAT2 for Isoniazid, NAT1 status can influence exposure.
-
Slow Acetylators: May experience higher plasma levels of active PAS, potentially improving efficacy but increasing GI toxicity.
-
Rapid Acetylators: Rapid conversion to AcPAS may reduce the time above Minimum Inhibitory Concentration (
), theoretically risking treatment failure, though PAS is rarely used as monotherapy.
References
-
Peloquin, C. A., et al. (2001).[5] "Pharmacokinetics of para-aminosalicylic acid granules under four dosing conditions." Annals of Pharmacotherapy. Link
-
Attygalle, A. B., et al. (2020).[4] "LC-MS analysis of p-aminosalicylic acid under electrospray ionization conditions manifests a profound solvent effect."[4] Analyst. Link
-
Zhu, M., et al. (2002). "Population pharmacokinetics of para-aminosalicylic acid in HIV-infected and uninfected tuberculosis patients." Antimicrobial Agents and Chemotherapy.[1][5][6] Link
-
Sim, E., et al. (2014). "Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to identification of novel targets for antimycobacterial therapy." British Journal of Pharmacology.[5] Link
-
Centers for Disease Control and Prevention (CDC). "Treatment of Drug-Resistant Tuberculosis." CDC Guidelines. Link
Sources
- 1. Pharmacokinetics of para-Aminosalicylic Acid in HIV-Uninfected and HIV-Coinfected Tuberculosis Patients Receiving Antiretroviral Therapy, Managed for Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of para-aminosalicylic acid granules under four dosing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Molecular Docking of Sodium 4-aminosalicylate to Dihydropteroate Synthase (FolP1)
This guide outlines the molecular docking protocol for Sodium 4-aminosalicylate (PAS) binding to Dihydropteroate Synthase (DHPS) . It is designed for researchers investigating the structural basis of PAS-mediated inhibition and resistance in Mycobacterium tuberculosis (M. tb).
Executive Summary
Sodium 4-aminosalicylate (PAS) is a second-line anti-tuberculosis agent. Unlike sulfonamides, which act primarily as competitive inhibitors, PAS functions as a prodrug and a false substrate . It mimics para-aminobenzoic acid (PABA) and is catalytically incorporated by DHPS (FolP1) into the folate pathway, eventually forming a toxic antimetabolite (hydroxyl-dihydrofolate) that inhibits Dihydrofolate Reductase (DHFR).[1]
This guide details the computational workflow to model the initial binding event of PAS to the DHPS active site. Accurate modeling of this step is critical, as the binding geometry determines whether PAS can undergo the subsequent catalytic reaction required for its bio-activation.
Mechanistic Foundation & Biological Context[1][2][3][4]
The False Substrate Hypothesis
Understanding the mechanism is a prerequisite for defining the docking grid. PAS does not merely block the pocket; it must align its amino group for nucleophilic attack on the pterin substrate.
-
Native Reaction: DHPS catalyzes the condensation of PABA + DHPPP (6-hydroxymethyl-7,8-dihydropterin pyrophosphate)
7,8-Dihydropteroate .[2] -
PAS Mechanism: DHPS accepts PAS + DHPPP
Hydroxyl-dihydropteroate .
Pathway Visualization
The following diagram illustrates the competitive entry of PAS into the folate pathway and its downstream toxic effect.
Caption: PAS competes with PABA for DHPS binding, leading to the synthesis of a toxic antimetabolite.
Computational Setup & Pre-Processing
Protein Preparation (Receptor)
The primary structural target is M. tuberculosis DHPS (FolP1). However, due to resolution limits in some M. tb structures, the E. coli structure (PDB: 1AJ0 or 1EYE ) is often used as a high-resolution surrogate for defining the pocket, with homology modeling recommended for M. tb specificity.
-
Target PDB: 1AJ0 (High-res surrogate) or 1TXJ (M. tuberculosis).
-
Critical Step (Water Removal): Remove all water molecules except those bridging the Mg²⁺ ion (if present), as the pterin binding site is highly solvated.
-
Cofactor: Retain the pterin substrate analog (e.g., hydroxymethylpterin pyrophosphate) if present, as PAS binds adjacent to it. If the PDB is apo, you must align a pterin ligand to define the "reaction-ready" pocket.
Ligand Preparation (PAS-Na)
Sodium 4-aminosalicylate exists as an ionic species at physiological pH.
-
Structure: 4-amino-2-hydroxybenzoate.
-
Protonation State: The carboxylate group should be deprotonated (COO⁻). The amino group (NH₂) remains neutral.
-
3D Conformation: Energy minimize the ligand using MMFF94 force field (e.g., via OpenBabel or ChemDraw 3D) before docking.
Grid Generation
The grid must encompass the PABA binding sub-pocket , which is distinct from the pterin pocket.
-
Center: Define the center based on the native PABA position or the loop region (residues 220-260 in E. coli, corresponding to M. tb loops).
-
Dimensions:
Å is typically sufficient.
The Docking Protocol (AutoDock Vina)
This protocol uses AutoDock Vina due to its scoring function's accuracy in handling small polar ligands.
Workflow Diagram
Caption: Step-by-step workflow for molecular docking of PAS to DHPS using AutoDock Vina.
Step-by-Step Methodology
-
File Conversion:
-
Convert Receptor (PDB)
PDBQT (Add polar hydrogens, merge non-polar, assign Kollman charges). -
Convert Ligand (SDF/MOL2)
PDBQT (Detect torsion tree; PAS is rigid, but the carboxylate can rotate).
-
-
Configuration (conf.txt):
Note: High exhaustiveness (32) is crucial because the PABA pocket is solvent-exposed and flexible.
-
Execution: Run vina --config conf.txt --log docking.log.
Analysis & Validation Criteria
Key Interaction Checkpoints
For a docking pose to be considered "bio-relevant" (capable of catalysis), it must satisfy the following geometric constraints:
| Interaction Type | Target Residue (M. tb / E. coli) | Function | Distance Limit |
| Salt Bridge | Arg262 / Arg255 | Stabilizes Carboxylate | < 3.5 Å |
| H-Bond | Ser53 / Thr62 | Orients Amino Group | < 3.0 Å |
| Pi-Stacking | Phe189 / Phe190 | Stabilizes Aromatic Ring | Centroid < 5.0 Å |
| Catalytic Alignment | Pterin-CH₂OH | Nucleophilic Attack Proximity | < 4.5 Å (NH₂ to C) |
Validation (Self-Validating System)
-
Redocking: You must dock the native ligand (PABA) first. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose must be
2.0 Å . -
Negative Control: Dock a non-substrate (e.g., benzoate without the amino group) to verify that the scoring function penalizes the loss of the NH₂ interaction.
Interpretation of Results
PAS vs. PABA Binding
PAS contains an extra hydroxyl group at the ortho position (relative to the carboxylate).
-
Observation: Look for steric clashes or new H-bonds formed by this 2-OH group.
-
Significance: In M. tb DHPS, the active site accommodates this bulk, allowing PAS to bind. Resistance mutations (e.g., T202A in M. tb) often alter the volume of this pocket, excluding PAS while retaining PABA affinity.
Energy Scoring
-
Typical Binding Affinity (
): -6.0 to -8.0 kcal/mol . -
If
is significantly weaker (> -5.0 kcal/mol), the pose is likely unstable.
References
-
Achari, A., et al. (1997).[3] Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase.[4] Nature Structural Biology, 4(6), 490–497. Link
-
Baca, A. M., et al. (2000).[2] Crystal structure of Mycobacterium tuberculosis 6-hydroxymethyl-7,8-dihydropteroate synthase in complex with pterin monophosphate: New insight into the enzymatic mechanism and sulfa-drug action.[2] Journal of Molecular Biology, 302(5), 1193–1212. Link
-
Chakraborty, S., et al. (2013). Para-aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry, 288, 3758-3769. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
Zhao, F., et al. (2014). Binding pocket alterations in dihydrofolate synthase confer resistance to para-aminosalicylic acid in clinical isolates of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(3), 1479–1487. Link
Sources
The Resurgence of an Archetype: A Technical Guide to the Historical Evolution of Sodium PAS in Tuberculosis Therapy
Abstract
Para-aminosalicylic acid (PAS), introduced in the 1940s, represents a foundational chapter in the history of antimicrobial chemotherapy. As the second effective agent against Mycobacterium tuberculosis (M.tb), its most critical contribution was in establishing the paradigm of combination therapy, a strategy that remains the bedrock of anti-tuberculosis treatment today. Though relegated from first-line status due to tolerability issues and the advent of more potent drugs, the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has necessitated its clinical re-evaluation. This guide provides a detailed technical chronicle of Sodium PAS, from its serendipitous discovery and pivotal role in early clinical trials to its complex mechanism as a prodrug targeting folate metabolism. We will examine the biochemical basis of its action, the evolution of resistance mechanisms, and its modern application as a critical second-line agent. This document is intended for researchers, clinicians, and drug development professionals, offering field-proven insights and detailed methodologies to support the ongoing fight against resistant tuberculosis.
Genesis of an Anti-Tubercular Agent: From Observation to Clinical Milestone
The story of para-aminosalicylic acid begins not with a targeted drug discovery program, but with a fundamental biochemical observation. In the early 1940s, the Swedish chemist Jörgen Lehmann, noting that the tubercle bacillus avidly metabolized salicylic acid, hypothesized that a structural analogue could act as a competitive inhibitor of a vital metabolic pathway[1]. This led to his investigation of para-aminosalicylic acid (4-Amino-2-hydroxybenzoic acid), which had been first synthesized decades earlier in 1902.
Lehmann's first clinical administration of PAS in 1944 yielded a dramatic recovery in a critically ill tuberculosis patient, heralding the arrival of the second-ever effective anti-TB drug, following streptomycin[1]. However, the most profound impact of PAS was yet to come. At the time, monotherapy with streptomycin was plagued by the rapid emergence of resistant M.tb strains[2]. The British Medical Research Council (MRC), in a landmark 1948 randomized clinical trial, demonstrated that combining PAS with streptomycin not only improved clinical outcomes compared to either drug alone but, crucially, dramatically reduced the development of streptomycin resistance[1][3]. This trial was a methodologic landmark, using a randomized allocation of patients at a time when supplies of streptomycin were scarce, thereby providing an ethical and scientific rationale for the use of a control group[4]. The success of this combination therapy established a fundamental axiom of infectious disease treatment: never treat active tuberculosis with a single agent[5].
For nearly two decades, PAS, in combination with isoniazid and streptomycin, formed the standard of care for tuberculosis[6]. It was later supplanted as a first-line agent by better-tolerated and more potent drugs like ethambutol and rifampicin[7]. However, its relatively limited use for several decades meant that widespread resistance did not develop, positioning it for a critical comeback in the modern era of antimicrobial resistance.
Clinical and Pharmacological Profile
Pharmacokinetic Parameters
Sodium PAS is administered orally and is generally well-absorbed. Modern formulations often consist of enteric-coated granules (e.g., Paser® Granules) to improve gastrointestinal tolerability by delaying drug release until the small intestine, thus avoiding degradation to the hepatotoxic metabolite m-aminophenol in the acidic environment of the stomach.[8]
Table 1: Summary of Key Pharmacokinetic Parameters for Oral PAS Formulations
| Parameter | Value | Notes |
|---|---|---|
| Tmax (Time to Peak Concentration) | 4 - 6 hours | Slower for enteric-coated granule formulations. |
| Cmax (Peak Plasma Concentration) | 50 - 100 mg/L | Target range associated with efficacy in early trials, particularly for preventing resistance in companion drugs. [9] |
| Half-life (t½) | ~1 hour | Relatively short, necessitating multiple daily doses to maintain therapeutic concentrations. |
| Metabolism | Hepatic | Primarily via N-acetylation. |
| Excretion | Renal | Over 80% of the dose is excreted in the urine, largely as metabolites. |
(Note: Values are approximate and can vary based on formulation, patient factors, and co-administered drugs.)
Dosing and Administration
The high pill burden and need for multiple daily doses are significant challenges in PAS therapy.
-
Adults: The typical dosage is 8–12 grams per day, administered in two or three divided doses.[8] For example, 4 grams administered two or three times daily.[10]
-
Pediatrics: Dosing is weight-based, typically 200–300 mg/kg per day, divided into two doses.[8]
To improve tolerability, PAS granules should be mixed with an acidic food or beverage (e.g., yogurt, orange juice) and taken with meals.[8]
Adverse Effects and Monitoring
Gastrointestinal distress is the most common adverse effect, reported in over 10% of patients, and includes nausea, vomiting, and diarrhea. Other significant adverse events require careful monitoring:
-
Hypothyroidism: Occurs frequently, especially with prolonged use or co-administration with ethionamide. Regular monitoring of thyroid function (TSH) is essential.
-
Hepatotoxicity: While less common with modern enteric-coated formulations, monitoring of liver function tests is recommended.
-
Hypersensitivity Reactions: Rashes and fever can occur in 5-10% of patients.[8]
The Basis of Resistance
Resistance to PAS primarily arises from mutations that either prevent the bioactivation of the prodrug or circumvent the downstream metabolic blockade. The majority of characterized resistance mechanisms are linked to mutations in the folate pathway genes.
Table 2: Genetic Loci Associated with PAS Resistance in M. tuberculosis
| Gene | Encoded Protein | Role in Resistance | Prevalence in PAS-R Isolates |
|---|---|---|---|
| folC | Dihydrofolate Synthase (DHFS) | Mutations prevent the second step of PAS bioactivation, failing to produce the active DHFR inhibitor. | ~35% [11][12] |
| thyA | Thymidylate Synthase | Loss-of-function mutations reduce the consumption of tetrahydrofolate, lessening the cell's dependence on the DHFR-catalyzed reaction that PAS ultimately blocks. | ~26-60% [11][13] |
| ribD | Bifunctional Enzyme | Overexpression can provide an alternative, PAS-insensitive mechanism for dihydrofolate reduction, acting as a functional analogue of DHFR. | ~6% [11]|
It is critical to note that a significant percentage of phenotypically resistant isolates (up to ~40%) do not harbor mutations in these known genes, indicating that other, as-yet-uncharacterized mechanisms of resistance exist.[14] This highlights an important area for future research.
The Modern Role of PAS in an Era of Resistance
With the global rise of MDR-TB and XDR-TB, PAS has been repurposed as a crucial second-line agent. The World Health Organization (WHO) classifies it as a Group C drug, recommended for use in longer treatment regimens for MDR-TB when more effective agents cannot be used.[15] Its primary utility lies in its unique mechanism and lack of cross-resistance with other core anti-TB drugs. It is almost always included as part of a multi-drug regimen to protect more potent agents from the development of resistance, reprising its original, historically significant role.
Experimental Methodologies
The following protocols are provided as representative methodologies for the synthesis and evaluation of PAS. They are synthesized from established principles and should be adapted and validated for specific laboratory conditions.
Protocol: Synthesis of 4-Aminosalicylic Acid
This protocol is based on the carboxylation of m-aminophenol, a variation of the Kolbe-Schmitt reaction.
Objective: To synthesize 4-aminosalicylic acid via carboxylation of 3-aminophenol.
Materials:
-
3-aminophenol
-
Sodium bicarbonate (NaHCO₃)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Pressure reactor (autoclave)
-
Filtration apparatus (Büchner funnel)
-
pH indicator paper
Procedure:
-
Reaction Setup: In a suitable pressure reactor, create a mixture of 148 parts by weight of 3-aminophenol, 54 parts sodium bicarbonate, and 370 parts water.[16]
-
Heating and Pressurization: Seal the reactor. Heat the mixture to 90-95°C. The reaction generates CO₂ in situ, leading to an increase in pressure. Maintain this temperature for 4 hours.[16]
-
Staged Reagent Addition: After 4 hours, cool the reactor, vent, and add a second portion of 54 parts sodium bicarbonate. Reseal and heat again to 90-95°C for another 4 hours.[16]
-
Final Reaction Phase: Repeat step 3 with a third and final portion of 54 parts sodium bicarbonate. After this addition, continue heating at 90-95°C for an additional 16 hours (total heating time of 24 hours).[16]
-
Cooling and Recovery: Cool the reaction mixture to 10-15°C. This will precipitate unreacted 3-aminophenol and sodium bicarbonate.[16]
-
Filtration: Separate the precipitated solids from the liquid filtrate using suction filtration. The filtrate contains the sodium salt of 4-aminosalicylic acid.
-
Precipitation of Product: Slowly add concentrated HCl to the filtrate with vigorous stirring. Monitor the pH. Continue adding acid until the solution is faintly acidic to litmus paper. An excess of acid must be avoided as it can redissolve the product by forming the hydrochloride salt.[1]
-
Isolation and Drying: The 4-aminosalicylic acid will precipitate as a crystalline, gray-white solid. Allow the suspension to stand (e.g., overnight) to ensure complete precipitation.
-
Final Collection: Collect the product by suction filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol: Drug Susceptibility Testing (Agar Proportion Method)
This method determines the proportion of bacilli in a population that are resistant to a specific concentration of PAS.
Objective: To determine the susceptibility of an M.tb isolate to PAS by comparing growth on drug-free and drug-containing media.
Materials:
-
Middlebrook 7H10 or 7H11 agar base
-
OADC (oleic acid-albumin-dextrose-catalase) enrichment
-
PAS stock solution (sterilized by filtration)
-
Sterile quadrant petri dishes
-
M.tb isolate, pure culture
-
Sterile saline with Tween 80 (0.05%)
-
McFarland standard (No. 1)
Procedure:
-
Media Preparation: Prepare Middlebrook 7H10/7H11 agar according to the manufacturer's instructions. Autoclave and cool to 50-55°C.
-
Drug-Containing Medium: Add OADC enrichment. For the drug-containing quadrants, add PAS stock solution to achieve the final desired critical concentration (e.g., 1.0 µg/mL). Keep the medium at 50-55°C to prevent solidification.
-
Control Medium: To a separate aliquot of agar, add only OADC enrichment. This will be the drug-free growth control.
-
Plate Pouring: Dispense the control medium into at least one quadrant of each plate. Dispense the PAS-containing medium into the remaining quadrants. Allow plates to solidify and store at 4°C until use.
-
Inoculum Preparation: Scrape colonies from a pure culture of the M.tb isolate and suspend in sterile saline with Tween 80. Vortex with glass beads to create a uniform suspension. Adjust the turbidity to match a No. 1 McFarland standard.
-
Serial Dilution: Prepare two further dilutions of the adjusted inoculum: a 1:100 and a 1:10,000 dilution in sterile saline. These will be the primary and secondary dilutions for inoculation.
-
Inoculation: Inoculate the plates. Spot 3 drops of the 1:100 dilution onto one drug-free control quadrant and each drug-containing quadrant. Spot 3 drops of the 1:10,000 dilution onto a separate drug-free control quadrant.
-
Incubation: Allow the inoculum to absorb into the agar. Place the plates in CO₂-permeable bags and incubate at 37°C in 5-10% CO₂ for 21 days.
-
Interpretation:
-
Count the number of colony-forming units (CFUs) on the control quadrant inoculated with the 1:10,000 dilution. This represents approximately 1% of the full inoculum.
-
Count the CFUs on the drug-containing quadrants.
-
Result: The isolate is considered resistant if the number of colonies on the drug-containing quadrant is greater than 1% of the number of colonies on the main (1:100 dilution) drug-free control quadrant.
-
Protocol: Assay for DHFR Inhibition by PAS Metabolites
This assay is designed to confirm that metabolites of PAS, not PAS itself, are responsible for inhibiting DHFR activity. It involves pre-treating live mycobacteria with PAS and then testing the cell-free lysate for inhibitory activity.
Objective: To measure the inhibitory effect of intracellularly generated PAS metabolites on recombinant M.tb Dihydrofolate Reductase (rDHFR).
Materials:
-
Mid-log phase culture of M. bovis BCG or M. tuberculosis H37Rv
-
PAS
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Ultrasonic homogenizer
-
Centrifugal filter unit (e.g., 10-kDa molecular weight cut-off)
-
Recombinant M.tb DHFR (rDHFR)
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADPH solution
-
Dihydrofolate (DHF) solution
-
UV/Vis spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Cell Treatment: Divide a mid-log mycobacterial culture into two flasks. To one, add PAS to a final concentration (e.g., 30 µg/mL). To the other (control), add a non-folate-targeting drug like streptomycin or no drug. Incubate for 3-6 hours at 37°C.[2]
-
Cell Lysis: Harvest cells from both cultures by centrifugation. Wash with buffer and resuspend in lysis buffer. Lyse the cells using an ultrasonic homogenizer on ice.
-
Lysate Preparation: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant (cell lysate).
-
Metabolite Isolation: Normalize the protein concentration of the lysates from both PAS-treated and control cultures. Pass the lysates through a 10-kDa cut-off centrifugal filter to remove proteins (including native DHFR), collecting the cell lysate flow-through (CLFT). The CLFT will contain small molecules, including any PAS metabolites.[2]
-
DHFR Inhibition Assay:
-
Set up a spectrophotometer to measure the decrease in absorbance at 340 nm (A₃₄₀) in kinetic mode at a constant temperature (e.g., 25°C).[17][18]
-
Reaction Mixture: In a quartz cuvette, prepare the reaction mixture containing DHFR assay buffer, a known amount of rDHFR, and NADPH.
-
Test Condition: Add a defined volume of the CLFT from the PAS-treated cells to the reaction mixture.
-
Control Condition: In a separate cuvette, add the same volume of CLFT from the control cells.
-
Initiation: Start the reaction by adding DHF to the cuvette. Immediately begin recording A₃₄₀ over time (e.g., for 3-5 minutes).
-
-
Data Analysis:
-
The rate of reaction is the rate of decrease in A₃₄₀, which corresponds to the oxidation of NADPH.
-
Calculate the reaction rate (ΔA₃₄₀/min) for both the test and control conditions.
-
Determine the percent inhibition caused by the PAS-metabolite-containing CLFT relative to the control CLFT. A significant reduction in the reaction rate in the test condition indicates that PAS was converted to a DHFR inhibitor inside the cell.
-
Conclusion
Para-aminosalicylic acid is more than a historical footnote; it is a testament to the enduring principles of antimicrobial therapy. Its discovery was a triumph of deductive reasoning, and its application in the MRC trials fundamentally changed the course of tuberculosis treatment by proving the necessity of combination therapy to prevent resistance. While its own clinical utility waned, its core lesson has only grown in relevance. Today, as we face the daunting challenge of extensively drug-resistant pathogens, PAS has found a renewed and critical purpose. Its complex prodrug mechanism, which lay hidden for half a century, serves as a powerful reminder that even our oldest medicines may hold new secrets, and that a deep, technical understanding of their evolution, function, and vulnerabilities is essential for safeguarding their future efficacy.
References
-
Wikipedia. (n.d.). 4-Aminosalicylic acid. Retrieved February 7, 2026, from [Link]
- US Patent 2,558,298. (1951). Method of preparing 4-aminosalicylic acid. Google Patents.
-
PrepChem. (n.d.). Preparation of 4-aminosalicylic acid. Retrieved February 7, 2026, from [Link]
-
TB Drug Monographs. (n.d.). p-Aminosalicyclic acid (PAS). Retrieved February 7, 2026, from [Link]
-
Crofton, J. (2006). The MRC randomized trial of streptomycin and its legacy: a view from the clinical front line. Journal of the Royal Society of Medicine, 99(10), 531–534. Retrieved February 7, 2026, from [Link]
-
Zheng, J., et al. (2013). para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry, 288(33), 23447-23456. Retrieved February 7, 2026, from [Link]
-
Garcia-Prats, A. J., et al. (2022). Pharmacokinetics and Dose Optimization Strategies of Para-Aminosalicylic Acid in Children with Rifampicin-Resistant Tuberculosis. Antimicrobial Agents and Chemotherapy, 66(6), e02324-21. Retrieved February 7, 2026, from [Link]
-
Hall, L., et al. (2011). Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format. Journal of Visualized Experiments, (52), 3094. Retrieved February 7, 2026, from [Link]
-
Zhang, X., et al. (2015). Genetic Determinants Involved in p-Aminosalicylic Acid Resistance in Clinical Isolates from Tuberculosis Patients in Northern China from 2006 to 2012. Antimicrobial Agents and Chemotherapy, 59(4), 2383-2385. Retrieved February 7, 2026, from [Link]
-
Anderson, L. N., & E. C. M. S. (2021). Human Pharmacokinetic Parameters of Orally Administered Δ9-Tetrahydrocannabinol Capsules Are Altered by Fed Versus Fasted Conditions and Sex Differences. Cannabis and Cannabinoid Research, 6(5), 433-443. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Enzymes in the folate pathway are required for PAS activation. Retrieved February 7, 2026, from [Link]
-
Riska, P. F., et al. (2000). Molecular Genetics of para-Aminosalicylic Acid Resistance in Clinical Isolates and Spontaneous Mutants of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 44(9), 2301-2306. Retrieved February 7, 2026, from [Link]
-
Ma, C. S. (1949). New synthesis of para-aminosalicylic acid hydrochloride. University of Montana. Retrieved February 7, 2026, from [Link]
-
Peloquin, C. A., et al. (2017). Dose regimen of para-aminosalicylic acid gastro-resistant formulation (PAS-GR) in multidrug-resistant tuberculosis. Expert Review of Clinical Pharmacology, 10(11), 1251-1258. Retrieved February 7, 2026, from [Link]
-
Shi, W., et al. (2021). Multi-omics comparisons of p-aminosalicylic acid (PAS) resistance in folC mutated and un-mutated Mycobacterium tuberculosis strains. Genomics, 113(1 Pt 2), 701-709. Retrieved February 7, 2026, from [Link]
-
The James Lind Library. (1948). Medical Research Council (1948) Streptomycin treatment of pulmonary tuberculosis. Retrieved February 7, 2026, from [Link]
-
Ryan, F. (2016). Treatment of Tuberculosis. A Historical Perspective. Annals of the American Thoracic Society, 13(10), 1845-1852. Retrieved February 7, 2026, from [Link]
-
Science.gov. (n.d.). human pharmacokinetic parameters: Topics by Science.gov. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Susceptibility Testing by the Agar Proportion Method for Mycobacterium tuberculosis Complex. Retrieved February 7, 2026, from [Link]
-
The BMJ. (1948). STREPTOMYCIN TREATMENT OF PULMONARY TUBERCULOSIS. Retrieved February 7, 2026, from [Link]
-
Arel-Bundock, V. (n.d.). RCT of Streptomycin Therapy for Tuberculosis. Retrieved February 7, 2026, from [Link]
-
StatPearls. (2023). Pharmacokinetics. NCBI Bookshelf. Retrieved February 7, 2026, from [Link]
-
The Union. (n.d.). The rationale for recommending fixed-dose combination tablets for treatment of tuberculosis. Retrieved February 7, 2026, from [Link]
-
Preprints.org. (2025). Mycobacterium tuberculosis Isolates. Retrieved February 7, 2026, from [Link]
-
Hajian, B., et al. (2020). Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents. Cell Chemical Biology, 27(11), 1435-1445.e5. Retrieved February 7, 2026, from [Link]
-
Science.gov. (n.d.). pharmacokinetic parameters cmax: Topics by Science.gov. Retrieved February 7, 2026, from [Link]
-
American Society for Microbiology. (2008). Acid-Fast Stain Protocols. Retrieved February 7, 2026, from [Link]
-
Zhao, F., et al. (2019). Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations. BMC Infectious Diseases, 19(1), 943. Retrieved February 7, 2026, from [Link]
-
Hart, P. D. (1998). Use of randomisation in the Medical Research Council's clinical trial of streptomycin in pulmonary tuberculosis in the 1940s. BMJ, 317(7167), 1203-1205. Retrieved February 7, 2026, from [Link]
-
Khurana, R., et al. (2019). Utility of para-aminosalicylic acid in drug-resistant tuberculosis: Should it be classified as Group D3 or Group C?. Journal of Family Medicine and Primary Care, 8(3), 1134-1138. Retrieved February 7, 2026, from [Link]
-
IMPAACT Network. (n.d.). Principles of laboratory diagnosis of M. tuberculosis. Retrieved February 7, 2026, from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MRC randomized trial of streptomycin and its legacy: a view from the clinical front line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of randomisation in the Medical Research Council’s clinical trial of streptomycin in pulmonary tuberculosis in the 1940s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmj.com [bmj.com]
- 6. d-nb.info [d-nb.info]
- 7. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 8. tbdrugmonographs.co.uk [tbdrugmonographs.co.uk]
- 9. Pharmacokinetics and Dose Optimization Strategies of Para-Aminosalicylic Acid in Children with Rifampicin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose regimen of para-aminosalicylic acid gastro-resistant formulation (PAS-GR) in multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic Determinants Involved in p-Aminosalicylic Acid Resistance in Clinical Isolates from Tuberculosis Patients in Northern China from 2006 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-omics comparisons of p-aminosalicylic acid (PAS) resistance in folC mutated and un-mutated Mycobacterium tuberculosis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. human pharmacokinetic parameters: Topics by Science.gov [science.gov]
- 15. Utility of para-aminosalicylic acid in drug-resistant tuberculosis: Should it be classified as Group D3 or Group C? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US2558298A - Method of preparing 4-aminosalicylic acid - Google Patents [patents.google.com]
- 17. 4-Aminosalicylic acid synthesis - chemicalbook [chemicalbook.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Sodium 4-Aminosalicylate Purity Analysis
Executive Summary
Sodium 4-aminosalicylate (PAS-Na) is a bacteriostatic anti-tuberculosis agent used primarily in multidrug-resistant tuberculosis (MDR-TB) regimens. Its chemical stability is a critical quality attribute, as it readily undergoes decarboxylation to form 3-aminophenol (m-aminophenol) , a toxic impurity.
This guide provides a comprehensive framework for developing and validating a stability-indicating HPLC method. Unlike standard reverse-phase protocols, PAS-Na requires specific attention to its amphoteric nature (containing both amine and carboxyl groups). This protocol leverages Ion-Pair Chromatography (IPC) to overcome the retention challenges associated with highly polar zwitterions on C18 stationary phases.
The Chemical Challenge
To develop a robust method, one must first understand the analyte's behavior in solution.
-
Polarity: PAS-Na is highly polar. On a standard C18 column at acidic pH (where the carboxyl group is protonated), it often elutes near the void volume (
), leading to poor resolution and integration errors. -
Amphoteric Nature: The molecule possesses a basic amine (
) and an acidic carboxyl group. This leads to peak tailing due to secondary interactions with residual silanols on the silica support. -
Degradation Pathway: The primary degradation mechanism is thermal and oxidative decarboxylation.
Degradation Pathway Diagram
The following diagram illustrates the critical degradation pathway that this method must detect.
Figure 1: Thermal and oxidative decarboxylation of PAS-Na to 3-Aminophenol.
Method Development Strategy: Why Ion-Pairing?
While HILIC (Hydrophilic Interaction Liquid Chromatography) is an option for polar compounds, Ion-Pair Chromatography (IPC) remains the gold standard for PAS-Na (aligned with USP/BP monographs) for the following reasons:
-
Retention Control: The ion-pair reagent (Tetrabutylammonium, TBA) interacts with the ionized carboxyl group of PAS, forming a neutral, hydrophobic complex that retains well on the C18 chain.
-
Peak Shape: TBA masks accessible silanols, significantly reducing tailing caused by the amine group on PAS.
-
Selectivity: It allows for the separation of the ionic parent drug from the less ionic degradation product (3-aminophenol) by modulating the ion-pair concentration.
Detailed Experimental Protocol
Reagents and Materials[1][2][3][4]
-
API: Sodium 4-aminosalicylate Dihydrate (Reference Standard).
-
Impurity Standard: 3-Aminophenol (m-aminophenol).
-
Solvents: Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Buffer Salts: Potassium Dihydrogen Phosphate (
), Disodium Hydrogen Phosphate ( ). -
Ion-Pair Reagent: Tetrabutylammonium Hydroxide (TBAH) or Tetrabutylammonium Hydrogen Sulfate.
-
pH Adjuster: Orthophosphoric acid or Sodium Hydroxide (1N).
Chromatographic Conditions
This "recipe" is optimized for robustness. Deviations in pH or ion-pair concentration will significantly alter retention times.
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard surface area for separating early eluting polar impurities. |
| Mobile Phase | Phosphate Buffer (50mM) : Methanol (50:50 v/v) containing 1.9 g/L TBAH | Methanol provides organic strength; TBAH provides retention for PAS. |
| pH | 7.0 ± 0.1 | Critical. At pH 7, PAS is fully ionized, maximizing interaction with the cationic ion-pair reagent. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Temperature | 25°C | Controls viscosity and kinetics of ion-pair exchange. |
| Detection | UV @ 254 nm | Max absorbance for PAS. (3-aminophenol also absorbs here). |
| Injection Vol. | 20 µL | High enough for trace impurity detection, low enough to prevent overload. |
Preparation of Solutions
Mobile Phase Preparation:
-
Dissolve 6.8g of
in 900 mL of water. -
Add 1.9g of Tetrabutylammonium Hydroxide (or equivalent salt).
-
Adjust pH to 7.0 exactly using dilute Phosphoric Acid or NaOH.
-
Add 1000 mL of Methanol. Mix and degas.
-
Note: Always adjust pH before adding the organic solvent to ensure buffer accuracy, though some protocols adjust after. For reproducibility, consistency is key.
-
Standard Solution:
-
Prepare a stock solution of PAS-Na (1 mg/mL) in mobile phase.
-
Prepare a stock solution of 3-aminophenol (0.01 mg/mL) to serve as the impurity marker.
Method Validation & System Suitability
To ensure the data is trustworthy, the following system suitability parameters must be met before every analysis run.
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Resolution ( | > 2.0 between PAS and 3-aminophenol | Decrease organic modifier (Methanol) by 2-5% to increase retention difference. |
| Tailing Factor ( | < 1.5 for PAS peak | Column may be old (silanol activity) or pH is incorrect. Ensure Ion-Pair reagent is fresh. |
| Theoretical Plates ( | > 5000 | Check for dead volume in tubing or column degradation. |
| RSD (Area) | < 2.0% (n=6 injections) | Check injector precision or pump pulsation. |
Method Development Workflow
Use this logic flow to optimize the method if your specific column yields different results.
Figure 2: Decision tree for optimizing the Ion-Pair HPLC method.
Troubleshooting Guide
Issue: Drifting Retention Times
-
Cause: Ion-pair reagents require long equilibration times to saturate the column stationary phase.
-
Solution: Pass at least 20-30 column volumes of mobile phase before the first injection. Do not wash the column with 100% organic solvent immediately after use; wash with water first to prevent salt precipitation.
Issue: "Ghost" Peaks
-
Cause: Oxidation of the amine group in PAS-Na if solutions are left on the bench.
-
Solution: Prepare solutions fresh daily. Use amber glassware to protect from light (PAS is photosensitive).
Issue: Split Peaks
-
Cause: Sample solvent mismatch. Dissolving the sample in 100% Methanol while the mobile phase is 50% aqueous can causes precipitation or solvent effects.
-
Solution: Always dissolve the sample in the Mobile Phase.
References
-
USP Monograph : United States Pharmacopeia.[1] Aminosalicylate Sodium Monograph. USP-NF.[2]
-
Degradation Mechanism : Degradation of 4-aminophenol...[3][4][5]. ResearchGate.[4]
-
Validation Protocol : Validation of Ultraviolet-visible and High-performance Liquid Chromatographic Methods for the Determination of Sodium p-Aminosalicylate and m-Aminophenol. PubMed.
-
Chemical Data : 4-Aminosalicylic Acid Structure and Properties. PubChem.[6][7]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. uspnf.com [uspnf.com]
- 3. The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]
- 7. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Sodium 4-aminosalicylate from m-Aminophenol via the Kolbe-Schmitt Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of Sodium 4-aminosalicylate, a crucial pharmaceutical agent, starting from m-aminophenol. The protocol is based on the Kolbe-Schmitt reaction, a well-established carboxylation method. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer insights into process optimization and safety. It is designed to be a self-validating system for researchers, ensuring both reproducibility and a deep understanding of the synthesis.
Introduction: Significance and Synthetic Strategy
Sodium 4-aminosalicylate is the sodium salt of 4-aminosalicylic acid (PAS), an aminobenzoic acid that has historically been a cornerstone in the treatment of tuberculosis.[1] It functions as a bacteriostatic agent against Mycobacterium tuberculosis by inhibiting folate synthesis, acting as an antagonist to para-aminobenzoic acid (PABA).[1][2] The sodium salt form is generally better tolerated by patients than the free acid.[1]
The synthesis of 4-aminosalicylic acid from m-aminophenol is achieved through the Kolbe-Schmitt reaction . This carboxylation reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[3][4] In this specific application, m-aminophenol is first converted to its corresponding phenoxide, which then undergoes electrophilic aromatic substitution with carbon dioxide under heat and pressure to introduce a carboxyl group. The primary product is 4-aminosalicylic acid, which is subsequently converted to its sodium salt.
The Kolbe-Schmitt Reaction: Mechanism and Rationale
The core of this synthesis is the Kolbe-Schmitt reaction, an electrophilic aromatic substitution. The reactivity of the aromatic ring is significantly enhanced by the hydroxyl group, but direct carboxylation of a phenol is inefficient as carbon dioxide is a weak electrophile.
Step 1: Phenoxide Formation The process begins by treating m-aminophenol with a base, such as sodium bicarbonate or potassium bicarbonate. This deprotonates the phenolic hydroxyl group, which is more acidic than the amino group, to form the more nucleophilic phenoxide ion.[4][5]
Step 2: Electrophilic Attack by CO₂ The resulting phenoxide ion is a highly activated nucleophile. The negative charge on the oxygen atom is delocalized into the aromatic ring, increasing its electron density and making it highly susceptible to attack by weak electrophiles like carbon dioxide. The CO₂ molecule is attacked by the electron-rich aromatic ring, leading to the formation of a carboxylate group ortho to the hydroxyl group.[4][6]
Step 3: Tautomerization and Product Formation The intermediate then undergoes tautomerization to restore the aromaticity of the ring, yielding the sodium or potassium salt of 4-aminosalicylic acid.
Step 4: Acidification and Salt Formation Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the 4-aminosalicylic acid.[7] The purified acid is then treated with a sodium base to yield the final product, Sodium 4-aminosalicylate.
Process Optimization Insight:
The carboxylation of m-aminophenol is an equilibrium-limited reaction. To drive the reaction towards the product side and improve yield, certain additives can be employed. The use of boric acid has been shown to increase the yield of 4-aminosalicylic acid.[8] It is believed that boric acid complexes with the product, effectively removing it from the equilibrium and thus displacing it towards greater conversion.[8] Furthermore, boric acid can suppress the formation of dicarboxylated by-products.[8]
Experimental Protocol
This protocol details a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| m-Aminophenol | C₆H₇NO | 109.13 | 591-27-5 | Starting material. Harmful if swallowed or inhaled.[9] |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Base for phenoxide formation. |
| Carbon Dioxide (CO₂) | CO₂ | 44.01 | 124-38-9 | Carboxylating agent. Use in a high-pressure cylinder. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated (36-38%). Corrosive. Used for precipitation. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Used for final salt formation. Corrosive. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent. |
| Activated Charcoal | C | 12.01 | 7440-44-0 | For decolorization during purification. |
Equipment:
-
High-pressure autoclave or reactor with stirring and temperature control
-
Glass reaction vessel and condenser
-
Heating mantle with stirrer
-
Buchner funnel and vacuum flask
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
Step-by-Step Synthesis Procedure
Part A: Carboxylation of m-Aminophenol
-
Charging the Reactor: In a suitable glass liner for the autoclave, prepare a slurry by mixing 148 parts of m-aminophenol, 54 parts of sodium bicarbonate, and 370 parts of deionized water.[10]
-
Sealing and Pressurizing: Place the liner in the autoclave. Seal the reactor according to the manufacturer's instructions. Purge the vessel with nitrogen gas before introducing carbon dioxide. Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 30 atm).[7]
-
Reaction: Begin stirring and heat the mixture to 90-95°C .[10] Maintain this temperature and pressure for a total of 24 hours. A patent suggests a staged addition of sodium bicarbonate (adding two more portions of 54 parts each after 4 and 8 hours) can be beneficial.[10]
-
Cooling and Depressurization: After the reaction period, cool the reactor to 10-15°C.[10] Carefully and slowly vent the excess carbon dioxide pressure in a fume hood.
Part B: Isolation and Purification of 4-Aminosalicylic Acid
-
Filtration of Unreacted Material: The cooled reaction mixture will contain precipitated, unreacted m-aminophenol and sodium bicarbonate. Filter this solid material using a Buchner funnel.[10] The filtrate contains the sodium salt of 4-aminosalicylic acid.
-
Precipitation: Transfer the aqueous filtrate to a clean beaker. While stirring, slowly add concentrated hydrochloric acid until the pH of the solution reaches 1-2.[10] This will precipitate the 4-aminosalicylic acid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid 4-aminosalicylic acid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.[11]
-
Purification (Optional but Recommended): For higher purity, the crude 4-aminosalicylic acid can be recrystallized. Dissolve the product in hot water, add a small amount of activated charcoal to decolorize, heat briefly, and then hot-filter to remove the charcoal. Allow the filtrate to cool slowly to form crystals. Collect the purified crystals by filtration.
Part C: Formation of Sodium 4-aminosalicylate
-
Neutralization: Suspend the purified 4-aminosalicylic acid in a minimal amount of deionized water. Carefully add a stoichiometric amount of aqueous sodium hydroxide solution dropwise while monitoring the pH. The target pH should be between 6.5 and 8.5.[12] The solid will dissolve as the sodium salt is formed.
-
Isolation of the Final Product: The Sodium 4-aminosalicylate can be isolated by evaporating the water under reduced pressure or by precipitation from a suitable organic solvent. The product is often a dihydrate.[13]
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.[11] Store in a tightly sealed, light-resistant container, as the material can darken on exposure to air and light.[12][14]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for Sodium 4-aminosalicylate Synthesis.
Safety and Handling
This protocol involves hazardous materials and conditions. A thorough risk assessment must be conducted before commencing any work.
-
m-Aminophenol: Harmful if swallowed or inhaled.[9] Suspected of causing genetic defects.[15] It is also toxic to aquatic life.[9] Avoid creating dust. Handle with appropriate gloves, lab coat, and eye protection.
-
High-Pressure Operations: The use of a pressurized autoclave presents a significant hazard. Ensure the equipment is properly rated, maintained, and operated by trained personnel. Never exceed the maximum rated pressure and temperature. Use a blast shield.
-
Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive and can cause severe burns. Handle with extreme care, using gloves, goggles, and a face shield.
-
Ventilation: All steps should be performed in a certified chemical fume hood to avoid inhalation of dusts, vapors, or gases.[16]
Characterization of Final Product
The identity and purity of the synthesized Sodium 4-aminosalicylate should be confirmed using standard analytical techniques, such as:
-
Melting Point: To check for purity. Note that 4-aminosalicylic acid decomposes around 145°C.[17]
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities.
Conclusion
The Kolbe-Schmitt reaction of m-aminophenol is a reliable and scalable method for the synthesis of 4-aminosalicylic acid, the precursor to Sodium 4-aminosalicylate. By carefully controlling reaction parameters such as temperature, pressure, and stoichiometry, high yields of the desired product can be achieved. This guide provides a robust framework for this synthesis, grounded in established chemical principles and safety practices, to support the work of researchers and drug development professionals.
References
-
Future4200. The Kolbe-Schmitt Reaction. Available from: [Link]
-
Wikipedia. Kolbe–Schmitt reaction. Available from: [Link]
-
Filo. m-Aminophenol on treatment with NaOH and CO2 gives which of the following. Available from: [Link]
-
ResearchGate. Synthesis of 4-aminophenol-glucopyranoside | Request PDF. Available from: [Link]
-
PMC - PubMed Central. Synthesis and Characterization of Nano-Sized 4-Aminosalicylic Acid–Sulfamethazine Cocrystals. Available from: [Link]
-
PubChem. 4-Aminosalicylic Acid. Available from: [Link]
-
Wikipedia. 4-Aminophenol. Available from: [Link]
- Google Patents. US2558298A - Method of preparing 4-aminosalicylic acid.
-
PrepChem.com. Preparation of 4-aminosalicylic acid. Available from: [Link]
- Google Patents. US2445242A - Process for producing a 4-amino salicylic acid.
-
Carl ROTH. Safety Data Sheet: 4-Aminophenol. Available from: [Link]
-
ACS Publications. Boric Acid in the Aqueous Carboxylation of m-Aminophenol to p-Aminosalicylic Acid1. Available from: [Link]
-
ResearchGate. Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger | Request PDF. Available from: [Link]
-
Editorum. Quantum-chemical study of the carboxylation reaction of 4-aminophenol, 4-acetylaminophenol and their salts in the synthesis of 5-aminosalicylic acid. Available from: [Link]
-
WHO. AMINOSALICYLATE SODIUM DIHYDRATE Draft proposal for inclusion for The International Pharmacopoeia. Available from: [Link]
-
YouTube. Kolbe Schmitt Reaction Mechanism. Available from: [Link]
-
PubMed. Design and evaluation of 4-aminophenol and salicylate derivatives as free-radical scavenger. Available from: [Link]
-
Loba Chemie. 4-AMINOSALICYLIC ACID MSDS. Available from: [Link]
-
BYJU'S. mechanism of Kolbe's Reaction. Available from: [Link]
Sources
- 1. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium 4-aminosalicylate dihydrate | TargetMol [targetmol.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m-Aminophenol on treatment with NaOH and CO_2 gives which of the followin.. [askfilo.com]
- 7. future4200.com [future4200.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. US2558298A - Method of preparing 4-aminosalicylic acid - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. cdn.who.int [cdn.who.int]
- 13. 对氨基水杨酸钠 二水合物 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. carlroth.com [carlroth.com]
- 17. Synthesis and Characterization of Nano-Sized 4-Aminosalicylic Acid–Sulfamethazine Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Sodium 4-aminosalicylate stock solutions for in vitro susceptibility testing
Application Note: Preparation of Sodium 4-Aminosalicylate (PAS) Stock Solutions for In Vitro Susceptibility Testing
Executive Summary & Scientific Rationale
Sodium 4-aminosalicylate (PAS) is a Group 4 bacteriostatic agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). While clinically vital, PAS presents a unique challenge in the laboratory: extreme chemical instability .
Unlike stable aminoglycosides or fluoroquinolones, PAS undergoes rapid, spontaneous decarboxylation in aqueous solution to form
Key Directive: This protocol prioritizes Cold Chain Integrity and Fresh Preparation . The use of PAS on solid media (Löwenstein-Jensen or 7H10/7H11) is currently discouraged by WHO and CLSI due to degradation during the long incubation/inspissation periods. This guide focuses on preparation for liquid culture systems (e.g., MGIT 960) , which is the current gold standard.
Chemical & Physical Properties
Understanding the "Why" behind the protocol prevents common failures.
-
Active Moiety: 4-Aminosalicylic Acid (PAS).[1]
-
Formulation Used: Sodium 4-aminosalicylate dihydrate (Na-PAS).
-
Note: The sodium salt is used for its high water solubility. The free acid is poorly soluble.
-
-
Solubility: Freely soluble in water (>1 g/mL). Do not use DMSO or Ethanol ; they are unnecessary and may alter the degradation kinetics.
-
Degradation Mechanism:
-
PAS is heat-labile.
-
Pathway: Decarboxylation releases CO
and leaves -aminophenol. -
Visual Indicator: Solutions darken from clear/pale yellow to brown/black upon oxidation of the phenolic degradation products. Any solution showing brown discoloration must be discarded.
-
Visualization: Degradation Pathway & Logic
Figure 1: The degradation mechanism of PAS. Avoiding heat and acidic conditions is critical to preventing the formation of inactive m-aminophenol.
Material Requirements
| Component | Specification | Purpose |
| Antimicrobial Agent | Sodium 4-aminosalicylate dihydrate | Active ingredient.[1] Ensure potency is >95%. |
| Solvent | Sterile Distilled/Deionized Water | Dissolution. NO DMSO. |
| Sterilization | Syringe Filter, 0.22 µm (PES or PVDF) | Do NOT Autoclave. Heat destroys PAS. |
| Labware | Low-actinic (Amber) glass or foil-wrapped tubes | PAS is light-sensitive. |
| Storage | -80°C Freezer | Mandatory for storage >24 hours. |
Protocol: Stock Solution Preparation
Target Concentration: 1,000 µg/mL (Stock). Volume: 10 mL (Example).
Step 1: Potency Calculation
The "Self-Validating" system starts here. You must correct for the sodium salt and water of hydration to ensure the mass of active PAS is accurate.
-
Scenario: Your bottle says "Sodium PAS Dihydrate". The potency (assay) is usually listed. If the potency is listed as "98% as is," you must further correct for the salt/water ratio if the reference standard is the Free Acid.
-
Rule of Thumb: If the Critical Concentration (CC) is defined for the Free Acid (common in CLSI), multiply the required weight by the ratio of Molecular Weights (MW Salt / MW Acid
1.38).-
However, most modern MGIT kits specify weights for the Salt. Always check the specific kit insert or CLSI M24 annex.
-
Step 2: Dissolution & Sterilization Workflow
Figure 2: Step-by-step workflow for preparing PAS stock solutions. Note the critical visual QC check.
Detailed Steps:
-
Weighing: Accurately weigh the calculated amount of Sodium PAS into a sterile tube.
-
Dissolution: Add sterile distilled water. Vortex gently. The salt dissolves rapidly.
-
Warning:Never use heat to aid dissolution.
-
-
Sterilization: Draw the solution into a syringe and push through a 0.22 µm membrane filter into a sterile, amber-colored tube.
-
Why: Autoclaving (121°C) will instantly degrade PAS to MAP.
-
-
Immediate Use: Optimally, prepare the working dilution (e.g., 4.0 µg/mL final in MGIT) immediately from this fresh stock.
-
Storage (If necessary): If storage is required, aliquot small volumes (e.g., 500 µL) into cryovials. Snap-freeze in liquid nitrogen or place directly in a -80°C freezer .
Critical Concentrations (CC) & Breakpoints
The following concentrations are based on CLSI M24 and WHO Technical Manuals. Note the distinction between liquid and solid media.[4][5]
| Medium / System | Critical Concentration (µg/mL) | Status / Recommendation |
| MGIT 960 (Liquid) | 4.0 | Recommended. Primary method for PAS testing. |
| Löwenstein-Jensen (LJ) | 0.5 | Withdrawn/Caution. WHO advises against due to instability during inspissation. |
| Middlebrook 7H10 | 2.0 - 4.0 | Caution. Results are often inconsistent. |
| Middlebrook 7H11 | 4.0 | Caution. |
Note: For MGIT 960, the standard kit provides lyophilized PAS. If preparing "home-brew" stocks for MIC determination in broth microdilution, start with a range of 0.5 – 64 µg/mL.
Quality Control & Troubleshooting
A Self-Validating System relies on positive and negative controls.
Control Strains
-
Susceptible Control: M. tuberculosis H37Rv (ATCC 27294).
-
Expected Result: Inhibited at CC (4.0 µg/mL).
-
-
Resistant Control: No standardized commercial strain is universally available, but a known thyA mutant (laboratory derived) is often used.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Stock solution is brown | Oxidation/Decarboxylation. | Discard immediately. Check water quality and ensure no heat was used. |
| H37Rv grows at CC | Drug inactive (False Resistance). | Stock solution likely degraded. Was it autoclaved? Was it left at room temp >1 hour? |
| Inconsistent MICs | Inoculum size error OR Drug instability. | PAS is bacteriostatic; inoculum size is critical. Ensure 0.5 McFarland standard is precise. |
| Precipitation | High concentration in cold water. | PAS Sodium is soluble, but at very high concentrations (>100mg/mL) in cold water, it may crash out. Keep stocks <10 mg/mL. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[6] Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. 3rd ed.[6] CLSI standard M24.[7] Wayne, PA: CLSI.[7] [Link]
-
World Health Organization (WHO). (2018).[7] Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis. Geneva: WHO. [Link]
-
World Health Organization (WHO). (2018).[7] Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis. Geneva: WHO. [Link]
-
Zheng, Y., et al. (2013). "Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid." BMC Infectious Diseases. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 4. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. paho.org [paho.org]
- 6. M24S | Performance Standards for Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
A Robust and Validated Method for the Extraction and Quantification of Sodium 4-aminosalicylate in Human Plasma using LC-MS/MS
Application Note & Protocol:
Abstract
This application note provides a detailed and scientifically grounded protocol for the extraction and quantification of Sodium 4-aminosalicylate (the sodium salt of 4-aminosalicylic acid, 4-ASA) in human plasma samples. We will explore the rationale behind selecting an efficient protein precipitation (PPT) method for sample cleanup, followed by a sensitive and specific quantification using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals who require a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving 4-ASA. All procedural steps are explained with a focus on the underlying scientific principles to ensure reproducibility and adherence to regulatory standards.
Introduction: The Clinical Significance of 4-Aminosalicylic Acid
4-Aminosalicylic acid (4-ASA), often administered as its sodium salt, is a bacteriostatic agent primarily used as a second-line treatment for tuberculosis, particularly in cases of multi-drug resistance.[1][2] Beyond its antimicrobial properties, 4-ASA also exhibits anti-inflammatory effects, making it a therapeutic option for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][3]
The therapeutic efficacy and safety of 4-ASA are directly related to its concentration in systemic circulation. Therefore, accurate and precise measurement of 4-ASA in plasma is critical for:
-
Pharmacokinetic (PK) and Bioequivalence (BE) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[4]
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, ensuring therapeutic concentrations are achieved while minimizing potential toxicity.[5]
-
Clinical Trials: To evaluate the performance of new drug formulations and combination therapies.
This document outlines a complete workflow, from sample preparation to data analysis, designed to meet the rigorous standards of bioanalytical method validation.
Analyte Physicochemical Properties and Method Selection Rationale
A thorough understanding of the physicochemical properties of 4-aminosalicylic acid is fundamental to developing a robust extraction and quantification method.
-
Structure: 4-aminosalicylic acid is an aminobenzoic acid, a derivative of salicylic acid with an amino group at the 4-position.[2]
-
Molecular Formula: C₇H₇NO₃[2]
-
Molecular Weight: 153.14 g/mol
-
Solubility: Soluble in DMSO and water.[6]
-
pKa: As an amphoteric molecule, it has two pKa values corresponding to the carboxylic acid and the amino group. The acidic pKa of the carboxyl group is approximately 3.25, and the pKa of the aromatic amino group is around 2.0.
Rationale for Method Selection:
-
Extraction: Given its polarity, a simple and efficient Protein Precipitation (PPT) method is highly suitable. PPT is a rapid and universal technique for removing the bulk of proteins from plasma samples, which can interfere with downstream analysis.[7] While Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can offer higher selectivity, the sensitivity and specificity of modern LC-MS/MS systems often make the speed and simplicity of PPT the preferred choice for this type of analyte.[8][9] Acetonitrile is a common and effective precipitating agent.[10]
-
Quantification: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[11] It allows for the precise quantification of the target analyte even in a complex matrix like plasma, by separating the analyte from other components chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Detailed Experimental Protocols
This section provides a step-by-step guide for the entire analytical procedure.
Materials and Reagents
-
Sodium 4-aminosalicylate reference standard
-
5-Aminosalicylic acid (5-ASA) or a deuterated 4-ASA as an internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge capable of >12,000 x g
-
HPLC vials
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sodium 4-aminosalicylate and the internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation agent.
Sample Preparation: Protein Precipitation Workflow
The goal of this step is to efficiently remove proteins from the plasma sample, which would otherwise interfere with the LC-MS/MS analysis.
Caption: Protein Precipitation Workflow for Plasma Samples.
Step-by-Step Protocol:
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 300 µL of the internal standard working solution (in acetonitrile) to each tube. The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[10]
-
Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean HPLC vial for analysis.
LC-MS/MS Quantification Workflow
The supernatant is injected into the LC-MS/MS system for separation and detection.
Caption: LC-MS/MS Quantification Workflow.
Recommended LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC System | High-Performance or Ultra-High Performance Liquid Chromatography (HPLC/UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized to provide good peak shape and separation from matrix components. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 4-ASA: m/z 154.1 → 136.1, 108.1 IS (5-ASA): m/z 154.1 → 136.1, 108.1 |
| Source Parameters | Optimized for specific instrument (e.g., capillary voltage, source temp, gas flows) |
Note: The specific MRM transitions should be optimized in your laboratory by infusing a standard solution of 4-ASA and the chosen internal standard. The transition m/z 154 -> 136 corresponds to the loss of water [M+H–H₂O]⁺.[8]
Bioanalytical Method Validation (BMV)
To ensure the reliability of the data, the method must be validated according to the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14][15] A full validation should assess the following parameters.[16]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both should be evaluated at multiple concentration levels (LLOQ, L, M, HQC). The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal value.[13]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[17]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.
Summary of Expected Performance
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for 4-ASA in human plasma.
| Validation Parameter | Expected Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Extraction Recovery | > 80% |
| LLOQ | 10 ng/mL with accuracy and precision within ±20% |
Conclusion
The protein precipitation followed by LC-MS/MS method described in this application note is a rapid, sensitive, and robust approach for the quantification of Sodium 4-aminosalicylate in human plasma. The simplicity of the sample preparation makes it amenable to high-throughput analysis, which is essential in clinical and pharmaceutical research. Proper method validation is crucial to ensure the integrity and reliability of the generated data, which can confidently be used to support critical decisions in drug development and patient care.
References
- Method of preparing 4-aminosalicylic acid.
- Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia.
- LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. PubMed.
- Protein precipit
- 4-Aminosalicylic acid | Bacterial chemical | CAS 65-49-6. Selleck.
- 4-Aminosalicylic Acid. LKT Labs.
- HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues. NIH.
- 4-Aminosalicylic Acid | C7H7NO3 | CID 4649. PubChem.
- High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. PubMed.
- High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
- Anti-Inflammatory Effects of Marine-Derived Resorcylic Acid Lactone Derivatives in Ulcerative Colitis via the MAPK/ERK P
- Determination of Mesalazine, a Low Bioavailability Olsalazine Metabolite in Human Plasma by UHPLC-MS/MS: Application to a Pharmacokinetic Study. PubMed.
- Bioanalytical method valid
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- Solid phase extraction–spectrophotometric determination of salicylic acid using magnetic iron oxide nanoparticles as extractor.
- Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chrom
- Sodium 4-aminosalicylate dihydr
- Guideline Bioanalytical method valid
- Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS and. Semantic Scholar.
- bioanalytical method validation and study sample analysis m10. ICH.
- Sodium 4-aminosalicylate dihydr
- Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ScienceDirect.
- Protein Precipitation Pl
- Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? PubMed.
Sources
- 1. 4-Aminosalicylic Acid - LKT Labs [lktlabs.com]
- 2. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium 4-aminosalicylate dihydrate | TargetMol [targetmol.com]
- 7. agilent.com [agilent.com]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. elearning.unite.it [elearning.unite.it]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
- 17. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of Mobile Phase for Sodium 4-Aminosalicylate Separation via Ion-Pair Chromatography
This Application Note is designed for researchers and analytical scientists optimizing the separation of Sodium 4-aminosalicylate (PAS) . It moves beyond standard recipe-following, offering a mechanistic understanding of Ion-Pair Chromatography (IPC) to ensure robust, reproducible method development.
Executive Summary
Sodium 4-aminosalicylate (PAS) is a highly polar, amphoteric antitubercular agent. Its separation presents unique challenges due to its ionic nature at physiological pH and its rapid degradation into m-aminophenol (MAP) via decarboxylation. Standard Reversed-Phase Liquid Chromatography (RP-HPLC) often fails to retain the polar PAS anion, resulting in elution at the void volume.
This protocol details the optimization of an Ion-Pair Chromatography (IPC) method using Tetrabutylammonium Hydrogen Sulfate (TBAHS) .[1] By forming a neutral hydrophobic complex with the anionic analyte, we achieve superior retention, peak shape, and resolution from degradation products.
Mechanistic Insight: Why Ion-Pairing?
The Chemical Challenge
-
Functional Groups: Carboxylic acid (pKa ~3.25), Amine (pKa ~3-4), Phenolic Hydroxyl (pKa >10).
-
State at Neutral pH (6.5–7.5): The carboxylic acid is deprotonated (
), making the molecule a highly polar anion. -
The Problem: On a standard C18 column, anionic PAS is repelled by residual silanols and has insufficient hydrophobic interaction, leading to no retention .
The IPC Solution
We introduce a cationic Ion-Pair Reagent (IPR), Tetrabutylammonium (
-
Pairing: The cationic
electrostatically attracts the anionic to form a neutral, lipophilic ion-pair complex: . -
Partitioning: This neutral complex partitions into the hydrophobic C18 stationary phase.
-
Dynamic Exchange: Alternatively,
adsorbs onto the C18 surface, creating a dynamic anion-exchange surface that retains .
Visualizing the Mechanism
Figure 1: Dual mechanism of retention for Sodium 4-aminosalicylate using Tetrabutylammonium (TBA) on a C18 column.[4]
Method Development & Optimization Strategy
Do not rely on a single set of conditions. Use this logic tree to optimize for your specific column and matrix.
Phase 1: pH Optimization (The Control Knob)
-
Target pH: 6.5 – 7.0 .
-
Rationale: You must be at least 2 pH units above the pKa of the carboxyl group (3.[4]25) to ensure PAS is 100% ionized (
).[4] If the pH is too low (< 4.0), PAS exists as a neutral zwitterion or cation, and the TBA+ reagent will not pair effectively, causing peak splitting. -
Buffer: Phosphate buffer (20-50 mM). It buffers well at neutral pH and is compatible with UV detection.
Phase 2: Ion-Pair Reagent (IPR) Concentration
-
Range: 10 mM – 20 mM .
-
Effect: Increasing [TBAHS] increases retention time.[4]
Phase 3: Organic Modifier
-
Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for salicylates due to better solubility of the phosphate/TBA salts and unique selectivity for the phenol group.[4]
-
Ratio: Start with 15-20% Organic .
-
Too High (>30%): Elutes TBA+ off the column too fast; loss of retention.
-
Too Low (<5%): Peak broadening; potential column collapse (dewetting).[4]
-
Detailed Experimental Protocol
Reagents & Equipment
-
API: Sodium 4-aminosalicylate dihydrate (Reference Standard).[4]
-
IPR: Tetrabutylammonium Hydrogen Sulfate (HPLC Grade).[1][4]
-
Column: End-capped C18 (e.g., Hypersil BDS, 250 x 4.6 mm, 5 µm) or Monolithic RP-18e.
-
System: HPLC with UV-Vis or PDA Detector.
Step-by-Step Preparation
A. Mobile Phase Preparation
-
Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water. -
IPR Addition: Add 3.39 g of Tetrabutylammonium Hydrogen Sulfate (10 mM) . Stir until fully dissolved.
-
pH Adjustment: Adjust pH to 6.8 ± 0.05 using dilute NaOH or KOH. Crucial: Adjust pH AFTER adding the IPR, as TBAHS is acidic.
-
Organic Mix: Add 100-150 mL of Methanol (to reach 10-15% v/v).
-
Filtration: Filter through a 0.45 µm Nylon membrane. Degas.
B. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 25°C (Ambient) | CRITICAL: PAS is thermally unstable. Higher temps (>30°C) cause on-column decarboxylation to m-aminophenol.[4] |
| Flow Rate | 1.0 - 1.2 mL/min | Standard for 4.6mm ID columns.[4] |
| Detection | 265 nm (or 233 nm) | 265 nm provides good sensitivity for salicylates with lower background noise from the IPR. |
| Injection Vol | 10 - 20 µL | Prevent column overload which disrupts the ion-pair equilibrium.[4] |
| Run Time | ~10 - 15 min | PAS elutes ~6-8 min; MAP elutes earlier or later depending on exact pH.[4] |
| Mode | Isocratic | Gradient elution is NOT recommended for IPC as it disrupts the equilibrium of the IPR on the stationary phase. |
Validation & Robustness Workflow
Use the following diagram to guide your validation process.
Figure 2: Validation workflow emphasizing robustness and stability testing.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Retention Drift | Column not equilibrated with IPR. | IPC requires long equilibration. Flush column with mobile phase for at least 30-50 column volumes before the first injection.[4] |
| Peak Tailing | Secondary silanol interactions. | Ensure the column is "End-capped".[4] Increase buffer concentration to 50 mM. |
| Extra Peak (New) | On-column degradation. | Check Column Temperature. If T > 30°C, PAS decarboxylates to m-aminophenol inside the column. Lower T to 20-25°C. |
| Baseline Noise | Impure IPR. | Use "HPLC Grade" or "Electrochemical Grade" TBAHS. Lower detection wavelength (233 nm) is more susceptible to IPR noise; switch to 265 nm.[4] |
References
-
World Health Organization (WHO). (2024). The International Pharmacopoeia: Draft proposal for Sodium Aminosalicylate. Link[4]
-
Hashem, H., & Jira, T. (2005). "Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Thermo Fisher Scientific. (2012).[4] Technical Note 12: Methods Development Using Ion-Pair Chromatography. Link
-
National Center for Biotechnology Information. (2024).[4] PubChem Compound Summary for CID 4649, 4-Aminosalicylic acid. Link
-
Sigma-Aldrich. Tetrabutylammonium hydroxide/hydrogen sulfate Product Information & Applications. Link
Sources
Application Note: In Vivo Dosing Regimens for Sodium 4-Aminosalicylate in Murine TB Models
Executive Summary
Sodium 4-aminosalicylate (Para-aminosalicylic acid, PAS) is a second-line bacteriostatic agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). While clinically effective in humans at doses of 8–12 g/day , reproducing this efficacy in murine models is technically challenging due to significant interspecies pharmacokinetic (PK) discrepancies. Mice exhibit rapid renal elimination and N-acetylation of PAS, resulting in a half-life (
This guide details the High-Frequency/High-Dose protocols required to achieve bacteriostasis in mice. It moves beyond standard allometric scaling, which often underestimates the required murine dose, and provides validated regimens for Oral Gavage and Drug-in-Diet administration.
Pharmacokinetic Rationale & Mechanism
The "Rapid Clearance" Challenge
PAS functions as a folate synthesis inhibitor, competing with p-aminobenzoic acid (PABA) for dihydropteroate synthase (DHPS). It is a bacteriostatic drug, meaning its efficacy is driven primarily by the time the plasma concentration remains above the Minimum Inhibitory Concentration (
-
Human PK: A 4g dose yields a
of ~100 µg/mL with sustained levels, allowing for BID or TID dosing. -
Murine PK: Mice clear PAS rapidly via N-acetyltransferase (NAT) metabolism and renal excretion. A standard "human-equivalent" dose (approx. 200 mg/kg) in mice results in negligible exposure (AUC) and sub-therapeutic
.
Scientific Directive: To mimic human exposure and achieve efficacy in mice, the daily dose must be increased by a factor of 5–10x, or the frequency must be increased to maintain plasma levels.
PK/PD Logic Diagram
The following diagram illustrates the kinetic mismatch and the necessity for the optimized regimens described below.
Figure 1: Pharmacokinetic mismatch between human and murine models necessitating high-dose compensation.
Formulation Protocols
Sodium 4-aminosalicylate is freely soluble in water, simplifying vehicle selection. However, stability is pH-dependent.
Preparation for Oral Gavage
-
Vehicle: Sterile Distilled Water or 0.5% Carboxymethylcellulose (CMC) if co-dosing with insoluble compounds.
-
Concentration: 25 mg/mL to 50 mg/mL.
-
Stability: Fresh preparation daily is mandatory. PAS decarboxylates to m-aminophenol (a hepatotoxin) in solution, especially if acidic or exposed to light.
-
Tip: Adjust pH to neutral (7.0) if using free acid; Sodium salt is typically neutral/alkaline.
-
Storage: Protect from light (amber vials).
-
Preparation for Drug-in-Diet
-
Matrix: Standard rodent chow (e.g., LabDiet 5001).
-
Incorporation:
-
Pulverize chow into a fine powder.
-
Mix Sodium PAS powder geometrically to ensure homogeneity.
-
Re-pelletize (if equipment available) or provide as a mash mixed with a small amount of water/agar in food cups.
-
-
Stability: Diet should be replaced every 2–3 days to prevent oxidation (browning of food indicates degradation).
Validated Dosing Regimens
Two primary regimens are recommended depending on the labor capacity and study goals.
Regimen A: High-Dose Oral Gavage (Gold Standard for Precise Dosing)
This method ensures every mouse receives the exact dose but is labor-intensive and stressful for the animals due to frequency.
| Parameter | Specification | Notes |
| Dose | 750 mg/kg per day | Split into two doses (BID) is preferred. |
| Frequency | BID (Twice Daily) | E.g., 375 mg/kg at 08:00 and 375 mg/kg at 16:00. |
| Volume | 10 mL/kg | 200 µL for a 20g mouse. |
| Route | Oral Gavage (PO) | Use flexible plastic gavage needles to minimize trauma. |
| Expected Efficacy | ~0.5 - 1.0 log reduction | Bacteriostatic effect vs. untreated controls. |
Regimen B: Drug-in-Diet (Ad Libitum)
This method reduces handling stress and provides a "trickle" dose that helps maintain plasma levels against rapid clearance.
| Parameter | Specification | Notes |
| Concentration | 0.5% - 1.0% (w/w) | 1% = 10g drug per kg of food. |
| Daily Intake | ~1000 - 1500 mg/kg | Based on a 20g mouse eating 3-4g of food/day. |
| Advantages | Sustained T > MIC | Mimics slow-release formulations. |
| Disadvantages | Variable dosing | Sick mice eat less; palatability issues. |
Experimental Workflow: In Vivo Efficacy Study
The following workflow outlines a standard 4-week efficacy study using the High-Dose Gavage regimen.
Figure 2: Standard workflow for evaluating Sodium PAS efficacy in a murine TB model.
Step-by-Step Protocol
-
Infection: Infect mice (BALB/c or C57BL/6) via aerosol to achieve a low-dose implantation (~100 CFU/lung).
-
Implantation Check (Day 0): Sacrifice 3-5 mice 24 hours post-infection to confirm bacterial load.
-
Treatment (Day 1-28):
-
Group 1: Vehicle Control (Water) BID.
-
Group 2: Isoniazid (25 mg/kg) QD (Positive Control).
-
Group 3: Sodium PAS (375 mg/kg) BID (Total: 750 mg/kg/day).
-
-
Necropsy: Aseptically remove lungs and spleen. Homogenize in PBS.
-
Plating: Plate serial dilutions on 7H11 agar supplemented with OADC. Incubate for 3-4 weeks.
Data Interpretation & Troubleshooting
Interpreting Results
-
Bacteriostasis vs. Bactericidal: PAS is historically bacteriostatic. In mice, a successful outcome is often defined as stasis (CFU remains similar to Day 0) or a 0.5–1.0 log reduction compared to the Day 28 untreated control. It will rarely achieve the >2 log kill seen with Isoniazid.
-
Resistance Prevention: PAS is most valuable in combination studies. If testing combinations, look for the prevention of resistant mutants rather than gross CFU reduction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Efficacy Observed | Dose too low / Rapid clearance | Increase dose to 1000 mg/kg or switch to Drug-in-Diet (1%). |
| Mice Losing Weight | GI Distress / Palatability | If using diet, mix with palatable agent (e.g., sucrose). If gavage, ensure pH is neutral. |
| High Variability | Inconsistent Gavage | Ensure precise volume delivery. Switch to BID if doing QD. |
| Solution Turns Brown | Oxidation (m-aminophenol) | Discard immediately. Prepare fresh daily. Protect from light.[1] |
References
-
Donald, P. R., & Diacon, A. H. (2015). Para-aminosalicylic acid: the return of an old friend. The Lancet Infectious Diseases, 15(9), 1091-1099. Link
-
Zheng, J., et al. (2013). Bactericidal activity of PA-824 against Mycobacterium tuberculosis under anaerobic conditions. Antimicrobial Agents and Chemotherapy. (Note: Contextualizes PAS selectivity vs other agents). Link
-
Gumbo, T. (2010). New Susceptibility Breakpoints for First-Line Antituberculosis Drugs Based on Antimicrobial Pharmacokinetic/Pharmacodynamic Science and Population Pharmacokinetic Variability. Antimicrobial Agents and Chemotherapy. (Foundational PK/PD principles for TB drugs). Link
-
Rao, G. H., et al. (2022). Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS). PLOS ONE. (Discusses the rapid clearance of PAS in mice and the need for high doses). Link
-
World Health Organization (2024). Aminosalicylate Sodium Dihydrate Draft Proposal for The International Pharmacopoeia. (Chemical properties and stability).[1] Link
Sources
Synthesis of Sodium 4-aminosalicylate derivatives for structure-activity relationship (SAR) studies
Executive Summary & Strategic Rationale
Sodium 4-aminosalicylate (PAS) remains a cornerstone second-line agent for multidrug-resistant tuberculosis (MDR-TB) and a therapeutic option for Inflammatory Bowel Disease (IBD). However, its clinical utility is hampered by a short half-life, severe gastrointestinal irritation, and rapid excretion.
This guide details the synthesis of PAS derivatives focusing on Structure-Activity Relationship (SAR) studies. The primary objective of these modifications is to:
-
Enhance Lipophilicity: Facilitate penetration of the Mycobacterium tuberculosis mycolic acid cell wall.
-
Prevent Decarboxylation: Stabilize the molecule against its primary degradation pathway (loss of CO₂ to form m-aminophenol).
-
Prodrug Design: Mask the carboxylic acid or amine to improve oral bioavailability and reduce gastric irritation.
Critical Chemical Insight: The "Sodium" Distinction
While the clinical drug is the Sodium salt (for solubility), synthetic modification almost exclusively begins with the Free Acid (4-Aminosalicylic Acid, 4-ASA) . The sodium salt is insoluble in the organic solvents (ethanol, toluene) required for reflux reactions. The final derivative is converted back to a salt only if aqueous solubility is required for the final formulation.
Synthetic Strategy & Pathway Visualization
The 4-ASA scaffold offers three distinct vectors for modification.
Graphviz Diagram 1: Synthetic Modification Map
Caption: Strategic vectors for PAS modification. C4-Schiff bases and C1-Hydrazides are the primary targets for antitubercular SAR.
Detailed Synthetic Protocols
Pre-requisite: Handling & Stability
-
Warning: 4-ASA undergoes thermal decarboxylation to toxic m-aminophenol at temperatures >40°C in acidic aqueous solution or >140°C in solid state.
-
Storage: Store starting material under nitrogen, protected from light (oxidation turns it brown).
Protocol A: Synthesis of PAS Hydrazide Derivatives
This route creates a "linker" at the C1 position, allowing for the attachment of lipophilic aromatic rings. This is the most common route for generating high-potency antimycobacterial agents.
Step 1: Esterification (Methyl 4-aminosalicylate)
-
Dissolve: Suspend 4-ASA (15.3 g, 0.1 mol) in absolute methanol (150 mL).
-
Catalyze: Add concentrated
(15 mL) dropwise at 0°C (Ice bath). Exothermic reaction. -
Reflux: Heat to reflux (65°C) for 8 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).
-
Workup: Evaporate excess methanol. Pour residue into ice-cold water. Neutralize with 10%
until precipitate forms (pH ~8). -
Purify: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Yield Target: >75%
-
Checkpoint: Melting point should be distinct from starting material (~120-122°C).
-
Step 2: Hydrazide Formation
-
React: Dissolve Methyl 4-aminosalicylate (0.05 mol) in ethanol (50 mL). Add Hydrazine Hydrate (99%, 0.1 mol) dropwise.
-
Reflux: Reflux for 4–6 hours.
-
Isolate: Cool to room temperature. The hydrazide usually crystallizes out. If not, concentrate solvent.
-
Validate: Filter and dry.[1] Perform IR spectroscopy.
-
Key Signal: Disappearance of ester C=O stretch (1680 cm⁻¹) and appearance of hydrazide C=O amide peaks.
-
Step 3: Schiff Base Formation (The SAR Variable)
-
Condensation: Dissolve PAS-Hydrazide (0.01 mol) in Ethanol (20 mL). Add equimolar substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde).
-
Catalyst: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Reflux for 4–8 hours.
-
Purification: Cool, filter precipitate, wash with cold ethanol/ether. Recrystallize from ethanol/DMF mixture.
Table 1: Troubleshooting the Synthesis
| Problem | Probable Cause | Corrective Action |
| Dark brown product | Oxidation of amino group | Perform reaction under |
| Low Yield (Step 3) | Equilibrium limitation | Use a Dean-Stark trap to remove water or add molecular sieves. |
| Sticky/Oily Product | Incomplete crystallization | Triturate with cold diethyl ether; scratch flask walls. |
| Decarboxylation | Overheating in acid | Keep temperature strictly controlled; neutralize esterification mix immediately after cooling. |
Biological Evaluation (SAR Protocols)
Once synthesized, derivatives must be screened for biological activity. The standard metric is the Minimum Inhibitory Concentration (MIC).
Protocol B: Antimycobacterial Susceptibility Testing (REMA Assay)
The Resazurin Microtiter Assay (REMA) is the industry standard for high-throughput screening against M. tuberculosis H37Rv.
-
Preparation: Dissolve derivatives in DMSO (Stock: 1 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in 96-well plates using Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Inoculation: Add M. tuberculosis H37Rv suspension (turbidity adjusted to McFarland 1.0, diluted 1:20).
-
Incubation: Incubate at 37°C for 7 days.
-
Visualization: Add 30 µL of 0.01% Resazurin (blue) solution. Incubate 24 hours.
-
Readout:
-
Blue: No growth (inhibition).
-
Pink: Growth (Resazurin reduced to Resorufin).
-
MIC: Lowest concentration preventing color change to pink.
-
Graphviz Diagram 2: SAR Logic Cycle
Caption: Iterative SAR workflow. Feedback from biological assays drives the next round of structural design.
Structure-Activity Relationship (SAR) Insights
Based on current literature (see References), the following trends guide the design of PAS derivatives:
-
Lipophilicity Correlation: Derivatives with higher LogP values generally show lower MICs (better potency) due to improved passive diffusion through the waxy mycobacterial cell wall.
-
Electronic Effects on Schiff Bases:
-
Electron-Withdrawing Groups (EWG): Substituents like
, , or at the para position of the aldehyde phenyl ring typically increase activity . -
Electron-Donating Groups (EDG): Groups like
or often decrease activity .
-
-
Hydrazide Linker: The presence of the hydrazide spacer (
) often retains or improves activity compared to the parent acid, likely by facilitating hydrogen bonding within the active site of the target enzyme (DHPS).
References
-
Mechanistic Grounding: Chakraborty, S., et al. (2013). "para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis."[2] Journal of Biological Chemistry. Link
-
Prodrug Synthesis: Song, J., et al. (2022).[3] "Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS)." Bioorganic & Medicinal Chemistry Letters. Link
-
Schiff Base Protocols: P. Panneerselvam, et al. (2005). "Synthesis of Schiff bases of 4-(4-aminophenyl)morpholine as potential antimicrobial agents." European Journal of Medicinal Chemistry. (Methodology adapted for PAS). Link
-
Decarboxylation Kinetics: Kornblum, S. S., & Sciarrone, B. J. (1964).[4] "Decarboxylation of p-Aminosalicylic Acid in the Solid State." Journal of Pharmaceutical Sciences. Link
-
General PAS Data: PubChem Compound Summary for CID 4649, 4-Aminosalicylic Acid. Link
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Application Note: Recrystallization and Purification of Sodium 4-Aminosalicylate Dihydrate
[1][2]
Executive Summary
Sodium 4-aminosalicylate (PAS Sodium) is a bacteriostatic agent primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] As an Active Pharmaceutical Ingredient (API), it typically exists as a dihydrate .[2] The purification of this compound presents a unique challenge: the molecule is thermodynamically prone to decarboxylation to form the toxic impurity m-aminophenol (3-aminophenol), particularly under acidic conditions or elevated temperatures.
This application note details a robust, self-validating protocol for the recrystallization of PAS Sodium Dihydrate. Unlike generic salt recrystallizations, this protocol emphasizes pH-controlled aqueous processing and hydrate-preserving drying techniques to ensure pharmacopeial compliance (USP/BP/EP) regarding purity (<0.25% m-aminophenol) and crystal form.[1]
Physicochemical Profile & Solubility Data
Understanding the solubility landscape is critical for yield optimization. PAS Sodium is an ionic salt with high aqueous solubility, which drops precipitously in organic solvents.
Table 1: Solubility Profile of Sodium 4-Aminosalicylate
| Solvent | Solubility (at 25°C) | Classification | Application in Protocol |
| Water | ~500 mg/mL (1:[1]2) | Freely Soluble | Primary Solvent |
| Ethanol (95%) | ~47 mg/mL (1:[1]21) | Sparingly Soluble | Anti-solvent / Wash |
| Acetone | Insoluble | Insoluble | Potential Anti-solvent |
| Dichloromethane | Insoluble | Insoluble | None |
The Decarboxylation Threat
The primary degradation pathway is the loss of CO₂ to form m-aminophenol.
-
Mechanism: Acid-catalyzed electrophilic substitution at the carbon alpha to the carboxyl group.
-
Critical Control Point: The reaction rate maximizes near the isoelectric point (pH ~3.5–4.0). Therefore, all processing must occur at pH > 8.0 to stabilize the carboxylate anion.
Detailed Purification Protocol
Phase A: Preparation and Dissolution
Objective: Dissolve crude material while inhibiting decarboxylation.
-
Reactor Setup: Use a glass-lined or stainless steel (316L) reactor equipped with an overhead stirrer and temperature control.
-
Charge Solvent: Add Deionized Water (1.5 volumes relative to crude mass).
-
Rationale: Minimizing water volume maximizes recovery during cooling.
-
-
pH Adjustment (Critical): Check the pH of the water. If pH < 8.0, adjust with dilute NaOH.
-
Dissolution:
-
Add crude Sodium 4-aminosalicylate .[1]
-
Heat the slurry to 50–60°C . Do NOT exceed 65°C.
-
Expert Insight: Higher temperatures exponentially increase the rate of m-aminophenol formation. 60°C is the "safe zone" compromise between solubility and stability.
-
-
Alkaline Stabilization: Once dissolved, verify pH is between 8.5 and 9.0 . Adjust with 1N NaOH if necessary.
Phase B: Adsorption and Filtration
Objective: Remove colored oxidation products and insoluble mechanical impurities.
-
Carbon Treatment: Add Activated Carbon (1–3% w/w relative to crude).
-
Stir at 50–55°C for 15–20 minutes.
-
-
Filtration: Filter the hot solution through a pre-heated Büchner funnel or sparkler filter (0.45 µm membrane) to remove carbon.
-
Note: The filtrate should be clear and colorless to pale yellow.[3] Dark color indicates oxidation or insufficient carbon.
-
Phase C: Crystallization
Objective: Controlled crystal growth of the dihydrate polymorph.
-
Initial Cooling: Cool the filtrate slowly to 25°C over 60 minutes. Agitate gently (low RPM) to avoid secondary nucleation (fines).
-
Salting Out / Anti-solvent (Optional for Yield):
-
Method A (Preferred for Purity): Continue cooling to 0–5°C .
-
Method B (Preferred for Yield): Slowly add Ethanol (95%) (0.5 volumes) to the aqueous solution at 20°C, then cool to 0–5°C.
-
Expert Insight: Method A is superior for rejecting m-aminophenol.[1] Method B increases yield but risks co-precipitating impurities.
-
-
Aging: Hold the slurry at 0–5°C for 2 hours to ensure complete crystallization of the dihydrate.
Phase D: Isolation and Drying
Objective: Isolate the solid without dehydrating the crystal lattice.
-
Filtration: Collect crystals via vacuum filtration.[4]
-
Washing: Wash the cake with cold Ethanol (absolute) or a 50:50 Ethanol/Water mixture (cold).
-
Rationale: Ethanol displaces surface water, aiding drying, but does not dissolve the salt significantly at low temperatures.
-
-
Drying (The Hydrate Trap):
-
Dry at 40–50°C under vacuum (approx. 50 mbar).
-
Stop Condition: Monitor Karl Fischer (KF) water content.
-
Target: 16.0% – 18.0% w/w water. (Theoretical dihydrate = ~17%).
-
Warning: Drying >60°C or excessive vacuum time will strip crystal water, collapsing the lattice into the amorphous or anhydrous form, which fails USP identity tests.
-
Process Visualization (Workflow)[1]
Caption: Workflow for PAS Sodium purification highlighting critical control points for pH stability and hydrate formation.
Quality Control & Troubleshooting
Table 2: Critical Quality Attributes (CQA)
| Test | Method | Specification Limit (USP/EP) |
| Appearance | Visual | White to pale yellow crystalline powder |
| Identification | IR / XRD | Matches Dihydrate Reference Standard |
| pH (2% Solution) | Potentiometric | 6.5 – 8.5 |
| Water Content | Karl Fischer | 16.0% – 18.0% (Dihydrate) |
| m-Aminophenol | HPLC | NMT 0.25% |
| Other Impurities | HPLC | NMT 1.0% Total |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High m-Aminophenol | pH dropped during heating; Temp > 65°C. | Ensure pH is 8.5–9.0 before heating.[1] Calibrate temp controller. |
| Low Yield | Too much water used; cooling insufficient.[1] | Reduce water volume to 1.2–1.5 vol. Cool to 0°C. Add ethanol anti-solvent. |
| Colored Product | Oxidation; Poor carbon efficiency.[1] | Use fresh activated carbon. Ensure inert atmosphere (N₂) during heating. |
| Low Water Content | Over-drying.[1] | Stop drying earlier. Re-equilibrate in humidity chamber (60% RH). |
References
-
United States Pharmacopeia (USP) . Aminosalicylate Sodium Monograph. USP-NF.[1][5] [1]
-
Jivani, S. G., & Stella, V. J. (1985). Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences, 74(12), 1274–1282.
-
World Health Organization (WHO) . Sodium 4-aminosalicylate dihydrate - International Pharmacopoeia Draft.[1] [1]
-
PubChem . 4-Aminosalicylic Acid Sodium Salt - Compound Summary. [1]
-
Google Patents . Purification of para-aminosalicylic acid and its alkali metal salts (US2658073A).
Troubleshooting & Optimization
Preventing decarboxylation of Sodium 4-aminosalicylate to m-aminophenol during storage
A Guide to Preventing Decarboxylation and Ensuring Product Integrity
Welcome to the Technical Support Center for Sodium 4-aminosalicylate. As a Senior Application Scientist, I've designed this comprehensive guide for researchers, scientists, and drug development professionals to address a critical challenge in working with this compound: its degradation to m-aminophenol during storage. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to ensure the stability and reliability of your Sodium 4-aminosalicylate samples. Our commitment is to empower you with the knowledge to conduct your research with the highest degree of scientific integrity.
Understanding the Challenge: The Decarboxylation of Sodium 4-aminosalicylate
Sodium 4-aminosalicylate is a valuable compound, notably used as an antitubercular agent.[1][2] However, its utility is intrinsically linked to its chemical stability. The primary degradation pathway of concern is the decarboxylation of the 4-aminosalicylate molecule to form m-aminophenol, a transformation that compromises the compound's efficacy and introduces an impurity.
This degradation can be influenced by several environmental factors, including temperature, light, moisture, and pH. A thorough understanding of these factors is the first line of defense in preventing this unwanted chemical change.
The Mechanism of Decarboxylation
The decarboxylation of 4-aminosalicylic acid, the parent acid of the sodium salt, has been studied in both aqueous solutions and the solid state. In aqueous solutions, the rate of decarboxylation is pH-dependent, exhibiting a bell-shaped profile with the maximum degradation rate occurring near the isoelectric pH.[3] The mechanism below pH 7.0 involves a rate-limiting proton attack on the carbon atom adjacent to the carboxylic acid group of the 4-aminosalicylate anion and the zwitterion, which is followed by the rapid loss of carbon dioxide.[3]
In the solid state, the decarboxylation is also believed to proceed via a similar mechanism of proton electrophilic substitution.[4] The crystal packing of the molecule can influence this reaction, with the proximity of carboxylic protons to the aromatic ring playing a role.[4]
Troubleshooting Guide: Identifying and Mitigating Degradation
This section is designed to help you troubleshoot common issues related to the storage and handling of Sodium 4-aminosalicylate.
Issue 1: I've noticed a change in the color of my solid Sodium 4-aminosalicylate. What does this mean?
-
Observation: The typically white to cream-colored crystalline powder[2] has developed a yellow, brown, or even purplish tint.
-
Probable Cause: Color change is a common visual indicator of chemical degradation. For amine-containing compounds like Sodium 4-aminosalicylate, this often points to oxidation and/or the formation of colored degradation products, including those resulting from the initial decarboxylation to m-aminophenol. The United States Pharmacopeia (USP) notes that a solution of aminosalicylate sodium should not have more than a faint yellow color.[5]
-
Recommended Actions:
-
Quarantine the material: Do not use the discolored product in your experiments until its purity has been verified.
-
Perform a purity check: If you have the analytical capabilities, test the material for the presence of m-aminophenol. A detailed HPLC method is provided in the "Testing for Degradation" section of this guide.
-
Review your storage conditions: Cross-reference your current storage protocol with the recommended conditions outlined in the "Best Practices for Storage" section below. Exposure to light, elevated temperatures, or moisture are likely culprits.
-
Issue 2: My aqueous solution of Sodium 4-aminosalicylate has turned dark yellow or brown shortly after preparation.
-
Observation: A freshly prepared, clear, and colorless or faintly yellow solution[5] has darkened significantly.
-
Probable Cause: This is a strong indication of rapid degradation in the solution phase. The USP explicitly cautions to "Under no circumstances use a solution if its color is darker than that of a freshly prepared solution."[5] The rate of decarboxylation is significantly influenced by the pH of the solution.[3]
-
Recommended Actions:
-
Discard the solution: Do not use the darkened solution for any experimental work.
-
Prepare fresh solutions: The USP recommends preparing solutions of Aminosalicylate Sodium within 24 hours of administration.[5] For research purposes, it is best practice to always use freshly prepared solutions.
-
Control the pH: If your experimental protocol allows, ensure the pH of your solution is not near the isoelectric point of 4-aminosalicylic acid, where decarboxylation is maximal.[3]
-
Protect from light: Prepare and store the solution in amber-colored glassware or wrap the container in aluminum foil to prevent photodegradation.
-
Issue 3: I suspect my Sodium 4-aminosalicylate has degraded, but there is no obvious color change.
-
Observation: You have concerns about the integrity of your material due to its age, storage history, or unexpected experimental results.
-
Probable Cause: Significant degradation can occur before it becomes visually apparent. The formation of m-aminophenol can be quantified even at low, non-color-forming concentrations.
-
Recommended Actions:
-
Analytical Testing: The most definitive way to assess the purity of your material is through analytical testing. Refer to the "Testing for Degradation" section for a detailed protocol.
-
Implement a routine quality control check: For long-term studies, it is advisable to periodically re-test your stock of Sodium 4-aminosalicylate to ensure its ongoing integrity.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid Sodium 4-aminosalicylate?
A1: Based on pharmacopeial standards and supplier recommendations, solid Sodium 4-aminosalicylate should be stored in a tightly closed container, protected from light, and in a cool, dry place.[5][6][7] For long-term storage, refrigeration at 2-8°C is recommended.
Q2: How does humidity affect the stability of Sodium 4-aminosalicylate?
A2: Sodium 4-aminosalicylate is described as slightly hygroscopic.[6] The presence of moisture can accelerate the decarboxylation reaction, especially in the presence of heat. Therefore, it is crucial to store the compound in a dry environment.
Q3: Can I store solutions of Sodium 4-aminosalicylate?
A3: It is strongly recommended to prepare solutions fresh for each use.[5] If a solution must be stored for a short period, it should be protected from light and refrigerated. However, the stability of the solution will be dependent on the pH and buffer components.
Q4: At what pH is Sodium 4-aminosalicylate most stable in solution?
A4: The decarboxylation of the parent acid, 4-aminosalicylic acid, is slowest at pH values away from its isoelectric point.[3] The maximum rate of degradation occurs around the isoelectric pH. Therefore, to minimize decarboxylation in solution, the pH should be adjusted to be either acidic or alkaline, depending on the constraints of your experiment.
Q5: What is the primary degradation product I should be testing for?
A5: The primary degradation product resulting from decarboxylation is m-aminophenol. Analytical methods should be optimized to detect and quantify this specific impurity.
Best Practices for Storage and Handling
To proactively prevent the decarboxylation of Sodium 4-aminosalicylate, adhere to the following best practices:
| Parameter | Recommendation | Rationale |
| Temperature | Store solid material in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended. | Elevated temperatures provide the activation energy for the decarboxylation reaction to occur. |
| Light | Store in amber-colored, light-resistant containers or in a dark location. | Sodium 4-aminosalicylate is photosensitive, and light exposure can catalyze its degradation. |
| Moisture | Store in a tightly sealed container in a desiccated environment if possible. | The compound is slightly hygroscopic, and moisture can facilitate the decarboxylation process. |
| Atmosphere | For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. | This minimizes oxidative degradation, which can also contribute to color change and impurity formation. |
| Solutions | Prepare solutions fresh for each use. If temporary storage is unavoidable, protect from light and refrigerate. | The rate of degradation is often faster in solution, and is influenced by pH and other solutes. |
Testing for Degradation: Quantification of m-Aminophenol
The presence of m-aminophenol can be reliably detected and quantified using High-Performance Liquid Chromatography (HPLC). The following is a general protocol based on methods described in the literature and pharmacopeial guidelines.[6][8]
Experimental Protocol: HPLC Analysis of m-Aminophenol
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A reversed-phase C18 column (e.g., 5 µm particle size, 100 x 4.6 mm) is often suitable.[8]
2. Mobile Phase Preparation:
-
A common approach involves a buffered aqueous phase mixed with an organic modifier. For example, a mobile phase consisting of a phosphate buffer (pH adjusted to the acidic range, e.g., pH 4.0 with phosphoric acid) and methanol or acetonitrile.[8]
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of m-aminophenol reference standard in the mobile phase or a suitable solvent. Create a series of dilutions to generate a calibration curve.
-
Sample Solution: Accurately weigh a known amount of your Sodium 4-aminosalicylate sample and dissolve it in the mobile phase to a known concentration.
4. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where m-aminophenol has significant absorbance, for example, 275 nm.[9]
-
Injection Volume: Typically 10-20 µL.
5. Analysis:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of the m-aminophenol peak.
-
Quantify the amount of m-aminophenol in your sample by comparing its peak area to the calibration curve.
Logical Workflow for Degradation Assessment
Decarboxylation Pathway
References
-
Solid-state dehydrochlorination and decarboxylation reactions. Part 1. Reactions of p-aminosalicylic acid hydrochloride and p-aminosalicylic acid, and revised crystal structure of p-aminosalicylic acid. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences.[Link]
-
AMINOSALICYLATE SODIUM DIHYDRATE Draft proposal for inclusion for The International Pharmacopoeia (15 November 2024) DRAFT FOR C. World Health Organization.[Link]
-
Draft proposal for inclusion for The International Pharmacopoeia (15 November 2024) DRAFT FOR COMMENTS. World Health Organization.[Link]
-
Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.[Link]
-
USP Monographs: Aminosalicylate Sodium. USP29-NF24.[Link]
-
Exploring the Chemical Properties and Applications of Sodium 4-Aminosalicylate Dihydrate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Mechanism of decarboxylation of p-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-state dehydrochlorination and decarboxylation reactions. Part 1. Reactions of p-aminosalicylic acid hydrochloride and p-aminosalicylic acid, and revised crystal structure of p-aminosalicylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. cdn.who.int [cdn.who.int]
- 7. cdn.who.int [cdn.who.int]
- 8. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Troubleshooting rapid discoloration of Sodium 4-aminosalicylate aqueous solutions
Subject: Troubleshooting Rapid Discoloration of Sodium 4-Aminosalicylate Aqueous Solutions Document ID: TS-PAS-2024-001 Last Updated: October 26, 2025 Audience: Formulation Scientists, Analytical Chemists, and Lab Managers
Executive Summary: The "Brown Solution" Phenomenon
Researchers frequently encounter a critical issue where clear, colorless aqueous solutions of Sodium 4-aminosalicylate (Na-PAS) turn amber, brown, or black within hours of preparation.
The Diagnostic Verdict: This discoloration is not a simple oxidation of the parent molecule. It is a two-step cascade failure:
-
Decarboxylation: Na-PAS loses carbon dioxide to form m-aminophenol (MAP).
-
Oxidation: MAP is highly susceptible to oxidative polymerization, forming dark quinone-imine pigments.
This guide provides the mechanistic understanding and protocols required to stabilize these solutions for experimental use.
Mechanistic Diagnostics (The "Why")
Q: Why does the solution turn black so quickly?
A: You are witnessing the formation of m-aminophenol polymers. Unlike simple oxidation, this degradation is insidious because the first step (decarboxylation) is colorless. By the time you see the color, the parent compound has already significantly degraded.
The Degradation Cascade:
-
Step 1 (The Invisible Leak): In aqueous conditions, especially at acidic pH or elevated temperatures, Na-PAS undergoes decarboxylation at the C1 position. This releases CO₂ and yields m-aminophenol (MAP).
-
Step 2 (The Visible Stain): MAP is significantly more reactive to oxygen than Na-PAS. In the presence of dissolved oxygen and trace metal ions, MAP oxidizes into benzoquinone imines, which rapidly polymerize into dark brown/black melanin-like pigments.
Visualizing the Pathway:
Figure 1: The degradation pathway of Sodium 4-aminosalicylate.[1] Note that the color change is a secondary effect of the primary degradation event (decarboxylation).
Critical Control Points (The "How")
Q: What is the optimal pH for stability?
A: This is a paradox. You must balance two opposing forces.
-
Low pH (< 6.0): Accelerates Decarboxylation . The protonation of the ring facilitates the loss of CO₂.
-
High pH (> 8.0): Accelerates Oxidation . Phenolate ions are electron-rich and easily oxidized by atmospheric oxygen.
Recommendation: Maintain a neutral pH range of 7.0 – 7.5 . Do not acidify the solution to "stabilize" it; this is a common error derived from stabilizing other amines. For Na-PAS, acidification drives the irreversible loss of the carboxyl group.
Table 1: The pH Stability Paradox
| pH Range | Dominant Mechanism | Visual Outcome | Chemical Integrity |
| Acidic (< 6.0) | Rapid Decarboxylation | Solution stays clear initially, then darkens slowly. | Critical Failure: High loss of API (Active Pharm. Ingredient). |
| Neutral (7.0 - 7.5) | Minimal Degradation | Stable colorless solution (if O₂ excluded). | Optimal: Best balance for short-term stability. |
| Alkaline (> 8.0) | Rapid Oxidation | Instant browning/blackening. | Failure: Formation of toxic oxidative byproducts. |
Q: Can I autoclave the solution?
A: Absolutely NOT. Autoclaving (121°C) provides the thermal energy required to drive the decarboxylation reaction rapidly, regardless of pH. The solution will likely explode the container due to CO₂ release or turn completely black.
-
Protocol: Use 0.22 µm membrane filtration (PES or PVDF) for sterilization.
Stabilization Protocol (The "What Now")
To create a stable solution for experimental use (up to 48 hours), you must construct a "Self-Validating System" that addresses Oxygen, Metal Ions, and Light.
Reagents Required:
-
Sodium 4-aminosalicylate (High purity)
-
Sodium Metabisulfite (
) - Antioxidant[2] -
Disodium EDTA - Chelating Agent
-
Degassed/Nitrogen-purged Water
Step-by-Step Preparation Guide
-
Deoxygenation (Critical):
-
Boil Type I water for 10 minutes and cool under a stream of Nitrogen (
) gas. Alternatively, sparge water with for 30 minutes. -
Why: Removing dissolved oxygen prevents the second step (MAP oxidation).
-
-
Chelation & Protection:
-
Add 0.1% w/v Sodium Metabisulfite and 0.05% w/v Disodium EDTA to the water.
-
Why: Metabisulfite acts as a sacrificial antioxidant. EDTA sequesters trace iron/copper ions that catalyze oxidation.
-
-
Solubilization:
-
Add the Na-PAS to the solution while maintaining
flow. -
Stir gently until dissolved. Do not vortex vigorously , as this re-introduces oxygen.
-
-
Filtration:
-
Filter through a 0.22 µm PES syringe filter into a light-protective (amber) container.
-
-
Storage:
-
Store at 4°C . Use within 24-48 hours.
-
Troubleshooting Flowchart
Use this logic flow to diagnose stability failures in your current workflow.
Figure 2: Diagnostic logic for identifying the root cause of Na-PAS instability.
Frequently Asked Questions (FAQs)
Q: Can I freeze the aqueous solution for long-term storage? A: It is risky. While freezing slows chemical degradation, the freeze-thaw process can precipitate the free acid if the pH shifts, and micro-cavities in ice can trap oxygen.
-
Better approach: Aliquot the solid powder into single-use amber vials and prepare fresh solutions on the day of the experiment.
Q: My solution is clear but has a pH of 9.0. Is it safe? A: No. A high pH solution might look clear initially if oxygen is low, but it is chemically unstable. The Na-PAS is likely intact, but the moment it is exposed to air (e.g., during pipetting), it will turn brown rapidly. Adjust pH to 7.0-7.5 using dilute HCl (carefully) or a phosphate buffer.
Q: Why does the protocol use EDTA? A: Trace metal ions (Fe³⁺, Cu²⁺) act as catalysts for the oxidation of phenols. Even HPLC-grade water can contain trace metals from glass containers. EDTA sequesters these ions, shutting down the catalytic pathway.
References
-
Kinetics of Decarboxylation: Jivani, S. G., & Stella, V. J. (1985). Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences, 74(12), 1274-1282. Link
-
Oxidation Mechanism: Min, S., et al. (2007).[3] Degradation of 4-aminophenol by hydrogen peroxide oxidation.[3] Frontiers of Environmental Science & Engineering in China, 1, 106-111. Link
-
Antioxidant Efficacy: Decker, A. S., et al. (2015). Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution.[4] Fisher Digital Publications.[4] Link
-
General Phenolic Stability: Ubhayasekera, S. J., et al. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. Link
Sources
- 1. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
Navigating Sodium PAS Synthesis: A Technical Guide to Minimizing m-Aminophenol Impurities
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The synthesis of Sodium para-aminosalicylate (Sodium PAS), a crucial second-line treatment for multidrug-resistant tuberculosis, demands stringent control over impurity profiles to ensure patient safety and therapeutic efficacy. A primary challenge in this process is the formation of the m-aminophenol impurity, a degradation product that can compromise the quality of the final active pharmaceutical ingredient (API). This guide, developed by our team of senior application scientists, provides in-depth technical insights, troubleshooting protocols, and frequently asked questions to empower researchers in minimizing the formation of this critical impurity.
Understanding the Challenge: The Origin of m-Aminophenol
The formation of m-aminophenol in Sodium PAS synthesis is not a result of an alternative reaction pathway but rather a degradation of the desired product, p-aminosalicylic acid (PAS). The primary mechanism is the decarboxylation of the PAS molecule, a reaction in which the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂), particularly under the influence of heat.[1]
This guide will explore the critical process parameters that influence this degradation and provide actionable strategies to mitigate the formation of m-aminophenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction for synthesizing Sodium PAS?
The industrial synthesis of p-aminosalicylic acid, the precursor to Sodium PAS, is typically achieved through the Kolbe-Schmitt reaction .[2][3] This process involves the carboxylation of p-aminophenol. In a common industrial approach, sodium p-aminophenolate is first prepared and then subjected to carboxylation using carbon dioxide under elevated temperature and pressure.[3][4] The resulting p-aminosalicylic acid is then converted to its sodium salt.
Q2: What are the key process parameters that promote the formation of m-aminophenol?
The formation of m-aminophenol is primarily influenced by two critical parameters: temperature and pH .
-
Temperature: Elevated temperatures provide the activation energy required for the decarboxylation of p-aminosalicylic acid.[5] Thermal degradation studies have shown that p-aminosalicylic acid can decompose upon melting.[6]
-
pH: The rate of decarboxylation of p-aminosalicylic acid is significantly pH-dependent. The maximum rate of degradation is observed near the isoelectric pH of the molecule. The reaction is also subject to general acid catalysis, meaning that the presence of acidic species can accelerate the decarboxylation process.[7]
Q3: Are there any other factors that can contribute to m-aminophenol formation?
Besides temperature and pH, the presence of certain catalysts and the duration of exposure to harsh conditions can also play a role. While specific catalytic effects on PAS decarboxylation are less documented, it is a known principle that catalysts can lower the activation energy of reactions, including degradation pathways. Prolonged reaction times at elevated temperatures will naturally lead to a higher accumulation of degradation products.
Troubleshooting Guide: Minimizing m-Aminophenol Formation
This section provides a structured approach to identifying and resolving issues related to excessive m-aminophenol formation during your Sodium PAS synthesis.
Issue 1: High levels of m-aminophenol detected in the crude reaction mixture.
This is a common issue and points to suboptimal reaction conditions during the carboxylation step.
Root Cause Analysis and Corrective Actions:
| Potential Cause | Underlying Principle | Recommended Action |
| Excessive Reaction Temperature | The rate of decarboxylation increases with temperature.[5] | Carefully control the reaction temperature during the Kolbe-Schmitt reaction. Aim for the lowest effective temperature that still provides a reasonable reaction rate and yield. Consider performing small-scale experiments to determine the optimal temperature profile for your specific setup. |
| Suboptimal pH Control | The decarboxylation of p-aminosalicylic acid is accelerated at its isoelectric point and under general acid catalysis.[7] | Maintain a controlled pH environment during the reaction and work-up. For the Kolbe-Schmitt reaction, the basic conditions required for the phenoxide formation are generally protective against decarboxylation. However, during work-up and isolation of p-aminosalicylic acid, careful pH adjustment is crucial. |
| Prolonged Reaction Time | The longer the exposure to elevated temperatures, the greater the extent of degradation. | Optimize the reaction time to achieve a high conversion to the desired product without allowing for significant degradation. Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal endpoint. |
Experimental Workflow: Optimizing Reaction Conditions
The following diagram illustrates a systematic approach to optimizing your Sodium PAS synthesis to minimize m-aminophenol formation.
Caption: Workflow for optimizing Sodium PAS synthesis.
Issue 2: m-Aminophenol levels increase during product isolation and purification.
This indicates that the degradation is occurring during downstream processing.
Root Cause Analysis and Corrective Actions:
| Potential Cause | Underlying Principle | Recommended Action |
| High Temperatures During Crystallization/Drying | p-Aminosalicylic acid and its sodium salt can degrade at elevated temperatures even in the solid state. | Use the lowest possible temperatures for crystallization and drying. Vacuum drying at a lower temperature is preferable to atmospheric drying at a higher temperature. |
| Inappropriate Solvent for Recrystallization | The choice of solvent can influence the stability of the product. Acidic or protic solvents may facilitate decarboxylation. | For the recrystallization of p-aminosalicylic acid, consider using a solvent system that has been shown to be effective, such as aqueous solutions with the addition of water-miscible solvents like acetone, ethanol, or methanol.[8] The choice of solvent for Sodium PAS recrystallization should be carefully evaluated for its impact on stability. |
| Exposure to Light and Air (Oxidation) | While decarboxylation is the primary route to m-aminophenol, oxidative degradation can also occur, leading to colored impurities. | Protect the product from light and air during all stages of isolation and purification. Use of inert atmosphere (e.g., nitrogen) can be beneficial. |
Purification Protocols
Should m-aminophenol be present in the crude product, purification is necessary.
Protocol 1: Recrystallization of p-Aminosalicylic Acid
-
Solvent Selection: Based on solubility data, select an appropriate solvent system. Aqueous solutions, potentially with the addition of miscible organic solvents like ethanol or isopropanol, are common choices.[8]
-
Dissolution: Dissolve the crude p-aminosalicylic acid in the minimum amount of the chosen solvent at an elevated temperature. Avoid excessive heating to prevent further degradation.
-
Decolorization (Optional): If colored impurities are present, treatment with activated carbon can be performed.
-
Cooling and Crystallization: Slowly cool the solution to induce crystallization. Controlled cooling often leads to purer crystals.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a low temperature.
Protocol 2: Purification of Sodium PAS
A similar recrystallization approach can be applied to Sodium PAS. The choice of solvent is critical and should be one in which the sodium salt is soluble at higher temperatures and less soluble at lower temperatures, while m-aminophenol has different solubility characteristics.
Analytical Methods for Impurity Profiling
Accurate quantification of m-aminophenol is essential for process control and final product quality assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the simultaneous determination of p-aminosalicylic acid and its degradation product, m-aminophenol.[6][9]
Typical HPLC Parameters:
| Parameter | Description |
| Column | Reversed-phase columns, such as C18, are commonly used. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). Ion-pair reagents may be used to improve peak shape and retention.[6] |
| Detection | UV detection is typically employed, with the wavelength selected to provide good sensitivity for both PAS and m-aminophenol. |
| Internal Standard | The use of an internal standard can improve the accuracy and precision of the quantification. |
Regulatory Context
While specific pharmacopoeial limits for m-aminophenol in Sodium PAS require consultation of the relevant monographs (e.g., USP, Ph. Eur.), the stringent limits on related aminophenol impurities in other APIs highlight the regulatory expectation for tight control. For example, the European Pharmacopoeia sets a limit of 50 ppm for 4-aminophenol in paracetamol drug substance.[1] This underscores the importance of minimizing m-aminophenol to ensure the safety and quality of Sodium PAS.
Concluding Remarks
The formation of m-aminophenol is an inherent challenge in the synthesis of Sodium PAS, primarily driven by the decarboxylation of the active molecule under thermal and pH-related stress. A thorough understanding of the reaction mechanism and the impact of process parameters is paramount for developing a robust and well-controlled manufacturing process. By implementing the strategies outlined in this guide, researchers and drug development professionals can effectively minimize the formation of this critical impurity, leading to a higher quality and safer final product.
References
-
Wikipedia. Kolbe–Schmitt reaction. [Link]
- Lü, H., Liu, J., Xing, C., Tan, M., & Gao, F. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823.
- McGovney, K., Farhadi, A., & Bean, N.
- Synthesis of p-aminophenol from p-nitrophenol reduction over Pd@ZIF-8. (2025).
- OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID C
- Chemistry exam (preparation). (2018, February 22). Kolbe-Schmitt Reaction - Reaction with Mechanism [Video]. YouTube.
- Gas phase synthesis of para-aminophenol from nitrobenzene on Pt/zeolite catalysts. (2025).
- Optimizing reaction conditions for the synthesis of 2-aminophenol deriv
- Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020). PMC.
- Validation of a fluorimetric assay for 4-aminophenol in paracetamol formulations. (2025).
- Jivani, S. G., & Stella, V. J. (1985). Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences, 74(12), 1274-1282.
- OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. (2025).
- Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column. (2025).
- US20130225539A1 - Method for producing crystalline 5-aminosalicylic acid.
- US4440954A - Process for the purification of p-aminophenol.
- New synthesis of para-aminosalicylic acid hydrochloride.
- CN102731334A - Method for preparing 5-aminosalicylic acid.
- Production of p-Aminosalicylic Acid through Enzymatic Kolbe–Schmitt Reaction Catalyzed by Reversible Salicylic Acid Decarboxylase. (2025).
- Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column. Semantic Scholar.
- About the Thermal Behavior of Acetylsalicylic Acid and Aspirin®. NETZSCH Analyzing & Testing.
- Development of forced degradation and stability indic
- Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020). MDPI.
- Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. ChemRxiv.
- Why might the rate of a decarboxylation reaction be pH dependent? (not a homework question). (2015). Reddit.
- Forced Degrad
- Self-Assembling Polymers with p-Aminosalicylate Anions Supported by Encapsulation of p-Aminosalicylate for the Improvement of Drug Content and Release Efficiency. (2023). NIH.
-
Sodium Aspirin Salts: Crystallization and Characterisation. (2018). .
- Co-crystallization in Antiepileptic Drugs: A Path Toward Better Therapeutic Outcomes. (2025). PMC.
- Opinion on m-aminophenol. (2006). European Commission.
- Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- Process for the purification of p-aminophenol.
- 227 4-Aminophenol in Acetaminophen-Containing Drug Products.
- About the Thermal Behavior of Acetylsalicylic Acid and Aspirin. (2019).
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- The synthesis of p‐aminosalicylic acid hydrochloride. (2025).
- Recrystallisation of sodium chloride
- EP0270815A1 - Process for the preparation of 5-aminosalicylic acid.
- Effect of temperature on the degradation of amoxicillin with the Co 3 O... (2025).
- Anti-Inflammatory Effects of Marine-Derived Resorcylic Acid Lactone Derivatives in Ulcerative Colitis via the MAPK/ERK P
- Thermal decarboxylation depends on the pH? (2013).
- Solid-state dehydrochlorination and decarboxylation reactions. Part 1. Reactions of p-aminosalicylic acid hydrochloride and p-aminosalicylic acid, and revised crystal structure of p-aminosalicylic acid. Journal of the Chemical Society, Perkin Transactions 2.
- Effect of pH and buffer on substrate binding and catalysis by cis-aconit
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. CN102731334A - Method for preparing 5-aminosalicylic acid - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of decarboxylation of p-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20130225539A1 - Method for producing crystalline 5-aminosalicylic acid - Google Patents [patents.google.com]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Resolving Peak Tailing in Sodium 4-Aminosalicylate HPLC Analysis
Welcome to our dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Sodium 4-aminosalicylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, with a specific focus on the prevalent issue of peak tailing. Our approach is rooted in explaining the fundamental causes of these issues and providing practical, field-proven solutions to ensure the integrity and accuracy of your analytical results.
Troubleshooting Guide: A Deeper Dive into Peak Tailing
Peak tailing is a common frustration in HPLC, and with a molecule like Sodium 4-aminosalicylate, which possesses both an acidic carboxylic group and a basic amino group, the potential for undesirable secondary interactions is heightened. This guide will walk you through a systematic approach to diagnosing and resolving these issues.
Q1: My Sodium 4-aminosalicylate peak is exhibiting significant tailing. What are the most likely causes?
Peak tailing for polar, ionizable compounds like Sodium 4-aminosalicylate in reversed-phase HPLC is often a symptom of more than one retention mechanism occurring simultaneously.[1] The primary, desired mechanism is hydrophobic interaction with the stationary phase. However, secondary interactions, particularly with residual silanol groups on the silica-based column packing, can lead to a portion of the analyte molecules being retained longer, resulting in a tailed peak.[1][2]
The key contributing factors include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of the silica stationary phase can become ionized (Si-O-) at mobile phase pH levels above 3.[2][3] The positively charged amino group of your analyte can then interact with these negatively charged sites, causing strong, undesirable retention that leads to peak tailing.[1]
-
Inappropriate Mobile Phase pH: The ionization state of Sodium 4-aminosalicylate is highly dependent on the mobile phase pH. If the pH is close to the pKa of either the carboxylic acid or the amino group, you can have a mixed population of ionized and non-ionized species, which can contribute to peak broadening and tailing.[2][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][6]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites. This can be caused by using a mobile phase with a pH outside the column's recommended range or by the presence of aggressive sample matrices.[7]
-
Extra-Column Effects: Issues such as excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as peak tailing.[2]
Visualizing the Problem: Analyte-Stationary Phase Interactions
To better understand the primary cause of peak tailing for Sodium 4-aminosalicylate, let's visualize the interactions at the molecular level.
Caption: Interactions of Sodium 4-aminosalicylate with the stationary phase.
FAQs: Quick Answers to Common Questions
Q2: What is an acceptable peak tailing factor?
A USP tailing factor (Tf) between 0.9 and 1.2 is generally considered ideal, indicating a symmetrical peak.[2] While values up to 1.5 may be acceptable for some assays, a tailing factor greater than 1.5 suggests significant issues that should be addressed to ensure accurate integration and quantification.[1][2]
Q3: How do I choose the right HPLC column for Sodium 4-aminosalicylate analysis?
For a polar compound like Sodium 4-aminosalicylate, a modern, high-purity, end-capped C18 or C8 column is a good starting point.[8] These columns have a lower density of residual silanol groups, which minimizes the potential for secondary interactions.[8][9] Consider columns specifically designed for the analysis of polar compounds or those with "polar-embedded" stationary phases, which can provide alternative selectivity and improved peak shape.[2] For highly polar compounds that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be a suitable alternative.[10]
Q4: Can the choice of organic modifier in the mobile phase affect peak tailing?
Yes, the organic modifier can influence peak shape. Methanol is a more polar solvent than acetonitrile and is better at masking residual silanol groups through hydrogen bonding, which can sometimes lead to improved peak symmetry for basic compounds.[3] It is worth experimenting with both acetonitrile and methanol to see which provides the better peak shape for your specific method.
Q5: My peak tailing issue persists even after trying the troubleshooting steps. What else could be the problem?
If you've addressed the common causes, consider these less frequent but still possible issues:
-
Contamination: Your sample, mobile phase, or even the HPLC system itself could be contaminated. Ensure you are using high-purity solvents and reagents, and that your sample preparation is robust.
-
Blocked Frit or Guard Column: A partially blocked column inlet frit or a contaminated guard column can cause peak distortion.[11] Try removing the guard column to see if the peak shape improves. If so, replace it. If the problem persists, the analytical column's inlet frit may be blocked.[11]
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can lead to peak distortion.[5][11] Whenever possible, dissolve your sample in the initial mobile phase.[11]
Troubleshooting Workflow: A Step-by-Step Approach
When faced with peak tailing, a systematic approach is key. The following workflow can help you efficiently identify and resolve the issue.
Caption: A logical workflow for troubleshooting peak tailing.
Detailed Protocols for Resolving Peak Tailing
Protocol 1: Mobile Phase pH Adjustment
The pKa of the carboxylic acid group of 4-aminosalicylic acid is approximately 3.25. The pKa of the aromatic amino group is around 2. To minimize secondary interactions with silanol groups, it's advisable to work at a low pH (around 2.5-3.0) to keep the silanols protonated.[1][9] At this pH, the carboxylic acid will be protonated (neutral), and the amino group will be protonated (positively charged).
Experimental Steps:
-
Prepare a mobile phase with a pH of 2.5. A common choice is a phosphate or formate buffer. For example, 20 mM potassium phosphate, with the pH adjusted to 2.5 using phosphoric acid.
-
Equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Inject your Sodium 4-aminosalicylate standard and observe the peak shape.
-
If retention is too low, decrease the percentage of the organic modifier in the mobile phase.
Protocol 2: Utilizing Ion-Pairing Agents
Since at low pH, the amino group of Sodium 4-aminosalicylate is positively charged, an anionic ion-pairing agent can be used to form a neutral complex that will have better retention and peak shape on a reversed-phase column. Alkyl sulfonates are a common choice.
Experimental Steps:
-
Prepare a mobile phase containing an ion-pairing agent. For example, add 5 mM sodium heptanesulfonate to your mobile phase (e.g., 20 mM phosphate buffer at pH 3.0).
-
Thoroughly equilibrate the column with the ion-pairing mobile phase. This is critical for reproducible results.
-
Inject your sample.
-
Optimize the concentration of the ion-pairing agent and the organic modifier to achieve the desired retention and peak shape.
Table 1: Common Ion-Pairing Agents for HPLC
| Ion-Pairing Agent Type | Examples | Target Analyte Charge |
| Anionic | Alkyl sulfonates (e.g., sodium heptanesulfonate), Perfluorinated carboxylic acids (e.g., TFA, HFBA) | Positive (e.g., protonated amines) |
| Cationic | Tetraalkylammonium salts (e.g., tetrabutylammonium phosphate) | Negative (e.g., deprotonated carboxylic acids) |
Data compiled from multiple sources.
Protocol 3: Buffer Concentration Optimization
The concentration of your buffer can also impact peak shape. A higher buffer concentration can sometimes help to mask residual silanol groups and improve peak symmetry.
Experimental Steps:
-
Prepare mobile phases with varying buffer concentrations, for example, 10 mM, 25 mM, and 50 mM, while keeping the pH constant.
-
Analyze your sample with each mobile phase, ensuring proper column equilibration between each run.
-
Compare the peak shapes to determine the optimal buffer concentration for your separation.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). Available from: [Link]
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025-07-17). Available from: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023-11-23). Available from: [Link]
-
p-Aminosalicylic Acid. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. Available from: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available from: [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023-08-01). Available from: [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09). Available from: [Link]
-
Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column - ResearchGate. (2025-08-10). Available from: [Link]
-
Role of Buffers in Liquid Chromatography | Phenomenex. Available from: [Link]
-
A chromatographic approach to development of 5-aminosalicylate/folic acid fixed-dose combinations for treatment of Crohn's disease and ulcerative colitis - PubMed Central. (2020-11-30). Available from: [Link]
-
4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem. Available from: [Link]
-
Ion pair chromatography reagents. Available from: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Available from: [Link]
-
Why it matters and how to get good peak shape. (2023-08-10). Available from: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. Available from: [Link]
Sources
- 1. Aminosalicylate Sodium | C7H10NNaO5 | CID 16211148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. US2558298A - Method of preparing 4-aminosalicylic acid - Google Patents [patents.google.com]
- 5. 4-Aminosalicylic Acid | SIELC Technologies [sielc.com]
- 6. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. p-Aminosalicylic Acid [drugfuture.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. itwreagents.com [itwreagents.com]
- 11. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
Strategies to mitigate thermal degradation of Sodium 4-aminosalicylate during drying
Topic: Mitigation of Thermal Degradation During Drying
Status: Operational | Tier: Level 3 (Senior Application Support)
Introduction: The Stability Paradox
Sodium 4-aminosalicylate (Na-PAS) presents a classic pharmaceutical engineering challenge: it is a salt that requires water for purification/crystallization, yet water acts as the catalyst for its primary degradation pathway.
As a researcher, you are likely encountering discoloration (browning) or assay failure due to the formation of m-aminophenol (MAP). This guide moves beyond basic "lower the temperature" advice and dissects the thermodynamic and kinetic drivers of this degradation, providing self-validating protocols to arrest it.
Module 1: The Degradation Mechanism (Root Cause)
Before optimizing the dryer, you must understand the enemy. Na-PAS does not simply "burn"; it undergoes a specific chemical cleavage.
The Pathway: Decarboxylation
The primary degradation route is decarboxylation , where the carboxyl group (
-
Key Driver 1 (Moisture): Water lowers the activation energy for decarboxylation. In the solid state, the crystal lattice stabilizes the molecule. In solution (or a wet slurry), the lattice energy is broken, making the carboxyl group vulnerable.
-
Key Driver 2 (pH): This reaction is acid-catalyzed. While Na-PAS is a salt, local regions of acidity (protonation of the ring) accelerate the loss of
. -
Key Driver 3 (Oxidation): The "browning" you see is often a secondary reaction where the resulting m-aminophenol oxidizes and polymerizes into azo-like pigments.
Figure 1: The degradation cascade. Note that 'browning' is a lagging indicator; MAP formation happens first.
Module 2: Troubleshooting Vacuum Drying
Vacuum drying is the standard approach, but it often fails due to the "evaporative cooling trap." Users set the shelf temperature low (e.g., 40°C) to be safe, but the product temperature drops near 0°C due to evaporation, prolonging the cycle. When the water is finally removed, the product temperature spikes to the shelf temperature while trace moisture is still present—this is the "Danger Zone" where degradation peaks.
Diagnostic & Protocol
| Symptom | Probable Cause | Corrective Action |
| High MAP Impurity | Shelf temperature >50°C during the "falling rate" period. | Implement Step-Down Heating (see protocol below). |
| Material Browning | Oxidation of MAP; Vacuum leak or insufficient inerting. | Nitrogen purge (0.2 bar) with vacuum cycles. |
| Long Drying Time | "Case hardening" or insufficient heat transfer. | Agitate bed (if rotary) or increase surface area (trays). |
Optimized Step-Down Protocol (Self-Validating)
Rationale: High heat is safe only when evaporative cooling is active. As the product dries, heat must be reduced.[1]
-
Phase 1 (Constant Rate): Set Shelf Temp to 50°C . Pressure: <20 mbar .
-
Validation: Monitor product probe.[2] It should remain cool (<30°C) due to evaporation.
-
-
Phase 2 (Falling Rate): When product temp rises to within 10°C of shelf temp, REDUCE Shelf Temp to 35°C .
-
Why? The protective evaporative cooling is gone. You are now heating the solid directly.
-
-
Phase 3 (Final Drying): Hold at 35°C / <10 mbar until LOD (Loss on Drying) is <0.5%.
-
IPC (In-Process Control): Check LOD before stopping vacuum.
-
Module 3: Advanced Strategies (Spray Drying)
Spray drying is viable but risky because Na-PAS can melt or degrade if the outlet temperature is too high.
Critical Parameters
-
Feed Solution pH: Ensure feed is pH 7.0 - 8.5 .
-
Warning: Do NOT process acidic solutions. If pH < 6.0, decarboxylation becomes rapid. Add small amounts of
if necessary to buffer.
-
-
Outlet Temperature (
): Must be kept < 85°C .-
Ideally, target
of 70-75°C.
-
-
Inlet Temperature (
): Can be higher (140-160°C) only if the feed rate is high enough to keep the chamber cool.
Decision Matrix: Selecting the Right Method
Figure 2: Process selection based on scale and solvent composition.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use hot air ovens (tray drying) for Na-PAS? A: Absolutely not. Static air drying creates "hot spots" and lacks the vacuum required to remove oxygen. This will almost guarantee high MAP levels and browning. If you lack a vacuum dryer, use a desiccator with silica gel for small samples, or switch to Lyophilization.
Q2: My final powder is white but fails the HPLC assay for MAP. Why?
A: You have "invisible degradation." Decarboxylation (PAS
-
Fix: Your drying temperature is likely too high in the final phase. Use the Step-Down Protocol (Module 2). Ensure your HPLC method is validated to separate the MAP peak (elutes earlier than PAS).
Q3: How does pH influence the drying stability? A: Na-PAS is a salt of a weak acid. In solution, if the pH drops (becomes acidic), the equilibrium shifts toward the free acid form, which decarboxylates much faster than the salt.
-
Protocol: Always check the pH of your wet cake or feed solution. If pH < 7.0, adjust with dilute NaOH or
before drying.
Q4: Is Lyophilization (Freeze Drying) worth the cost? A: Only for high-purity injectable grades or reference standards. Lyophilization avoids liquid-phase thermal stress entirely. However, for oral grade materials, optimized Vacuum Drying is the economic standard.
References
-
Decarboxylation Mechanism
-
Perkin Transactions 2: "Solid-state dehydrochlorination and decarboxylation reactions.[3] Part 1. Reactions of p-aminosalicylic acid..."
-
Source:
-
-
Impurity Limits (m-aminophenol)
- United States Pharmacopeia (USP)
-
Source: (Requires Login) or
-
Drying of Heat-Sensitive Biopharmaceuticals
- PMC: "Recent progress in drying technologies for improving the stability..."
-
Source:
-
pH Influence on Stability
-
ResearchGate:[4] "A theoretical investigation on decarboxylation mechanism of antibiotic para-aminosalicylic acid..."
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in drying technologies for improving the stability and delivery efficiency of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-state dehydrochlorination and decarboxylation reactions. Part 1. Reactions of p-aminosalicylic acid hydrochloride and p-aminosalicylic acid, and revised crystal structure of p-aminosalicylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming N-acetyl-PAS Interference in Bioanalytical Assays
Welcome to the technical support center for bioanalytical scientists. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common challenge in pharmacokinetic and drug metabolism studies: analytical interference from N-acetyl-p-aminophenol-sulfate (N-acetyl-PAS), a major metabolite of N-acetyl-p-aminophenol (APAP, paracetamol).
Section 1: Understanding the Challenge - The Root of Interference
N-acetyl-p-aminophenol (APAP) is a widely used analgesic and antipyretic drug.[1] Following administration, it is extensively metabolized in the liver, primarily into glucuronide and sulfate conjugates. N-acetyl-PAS is the product of sulfation, a major metabolic pathway. The structural similarity between the parent drug, APAP, and its sulfated metabolite, N-acetyl-PAS, is the fundamental reason for analytical interference. While the addition of a sulfate group alters the molecule's polarity and mass, the core N-acetyl-p-aminophenol structure remains intact. This can lead to cross-reactivity in immunoassays and challenges in chromatographic separation and mass spectrometric detection.
Section 2: Troubleshooting Guides by Analytical Platform
This section provides platform-specific troubleshooting advice in a question-and-answer format to directly address issues you may encounter during your experiments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the quantification of small molecules. However, the high concentrations of N-acetyl-PAS relative to APAP in biological samples can introduce significant challenges.
Question 1: My APAP concentrations seem unexpectedly high, especially at later time points in my pharmacokinetic study. Could N-acetyl-PAS be interfering?
Answer: Yes, this is a classic sign of interference from N-acetyl-PAS, most likely due to in-source fragmentation.
-
The Causality: N-acetyl-PAS can be thermally unstable in the heated electrospray ionization (ESI) source of a mass spectrometer.[2] The sulfate group can be cleaved off within the ion source, generating an ion that is isobaric (has the same mass-to-charge ratio) with the protonated APAP molecule. If N-acetyl-PAS co-elutes with APAP, this in-source fragmentation will artificially inflate the APAP signal, leading to over-quantification.
*dot graph "In_Source_Fragmentation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} *dot Figure 1: In-source fragmentation of N-acetyl-PAS.
Troubleshooting Protocol:
-
Confirm Co-elution:
-
Analyze a pure standard of N-acetyl-PAS using your current LC-MS/MS method. Monitor the MRM transition for APAP. If you see a peak at the retention time of N-acetyl-PAS in the APAP channel, you have confirmed in-source fragmentation.
-
-
Optimize Chromatographic Separation:
-
The Goal: Achieve baseline separation between APAP and N-acetyl-PAS. This is the most robust solution.
-
Step-by-Step Methodology:
-
Column Selection: Utilize a C18 column with good resolving power. A column with a particle size of less than 3 µm is recommended for better efficiency.
-
Mobile Phase Gradient Adjustment: N-acetyl-PAS is more polar than APAP. A shallower gradient at the beginning of the run can help to increase the retention of APAP and improve its separation from the earlier eluting N-acetyl-PAS.
-
Flow Rate Reduction: Decreasing the flow rate can improve resolution between closely eluting peaks.
-
Example Chromatographic Conditions:
-
-
| Parameter | Starting Condition | Optimized Condition |
| Column | C18, 50 x 2.1 mm, 3.5 µm | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 3 min | 2-40% B in 8 min |
| Flow Rate | 0.5 mL/min | 0.3 mL/min |
-
Optimize MS Source Conditions:
-
The Goal: Minimize the energy imparted to the ions in the source to reduce fragmentation.
-
Step-by-Step Methodology:
-
Reduce Source Temperature: Lower the ESI source temperature in increments of 25°C and observe the effect on the in-source fragmentation of a pure N-acetyl-PAS standard.
-
Lower Cone/Nozzle Voltage: Decrease the voltage at the cone or nozzle to reduce the energy of collisions in the source region.
-
-
Question 2: I've optimized my chromatography, but I still suspect some level of interference. Are there any sample preparation techniques that can help?
Answer: Yes, selective sample preparation can be highly effective.
-
The Causality: By selectively removing N-acetyl-PAS or converting it to a different chemical entity before analysis, you can eliminate the source of the interference.
Troubleshooting Protocol:
-
Selective Solid-Phase Extraction (SPE):
-
The Goal: Use an SPE sorbent that retains APAP but allows the more polar N-acetyl-PAS to be washed away.
-
Step-by-Step Methodology:
-
Sorbent Selection: A mixed-mode sorbent with both reversed-phase and anion-exchange properties can be effective. The reversed-phase mechanism will retain APAP, while the anion-exchange mechanism will strongly retain the negatively charged N-acetyl-PAS.
-
Method Development:
-
Load: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Use a weak organic wash (e.g., 5% methanol in water) to remove highly polar interferences.
-
Elute APAP: Elute APAP with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Elute N-acetyl-PAS (optional): A stronger, more basic elution solvent would be required to elute the N-acetyl-PAS, which can be discarded.
-
-
-
-
Enzymatic Hydrolysis:
-
The Goal: Use a sulfatase enzyme to cleave the sulfate group from N-acetyl-PAS, converting it back to APAP. This is a useful technique for "total APAP" measurements but not for differentiating between the parent drug and its sulfated metabolite.
-
Step-by-Step Methodology:
-
Enzyme Selection: Use a purified sulfatase from a source such as Helix pomatia.
-
Reaction Conditions:
-
Buffer: Acetate buffer (pH 5.0).
-
Temperature: 37°C.
-
Incubation Time: 2-4 hours.
-
-
Sample Cleanup: After hydrolysis, the sample will need to be cleaned up (e.g., by protein precipitation or SPE) before LC-MS/MS analysis.
-
*dot graph "Sample_Prep_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} *dot Figure 2: Sample preparation workflows to mitigate interference.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While HPLC-UV is a robust technique, inadequate chromatographic resolution can lead to inaccurate quantification of APAP in the presence of N-acetyl-PAS.
Question: I am seeing a shoulder on my APAP peak, or the peak is broader than expected. Could this be N-acetyl-PAS?
Answer: It is highly likely, especially if your chromatographic method is not fully optimized for the separation of these two compounds.
-
The Causality: APAP and N-acetyl-PAS have similar chromophores and will both absorb UV light at the typical wavelengths used for APAP detection (around 243-254 nm). If they are not chromatographically separated, their UV absorbances will overlap, leading to an overestimation of the APAP concentration.
Troubleshooting Protocol:
-
Confirm Co-elution and Spectral Overlap:
-
Inject pure standards of APAP and N-acetyl-PAS separately to determine their individual retention times and UV spectra.
-
Inject a mixture of the two standards to confirm the degree of co-elution and spectral overlap under your current conditions.
-
-
Optimize Chromatographic Separation:
-
The Goal: Achieve baseline resolution (Rs > 1.5) between the APAP and N-acetyl-PAS peaks.
-
Step-by-Step Methodology: The principles are the same as for LC-MS/MS.
-
Increase Column Length or Decrease Particle Size: This will increase the number of theoretical plates and improve resolution.
-
Modify Mobile Phase Composition:
-
Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase the retention of both compounds and potentially improve their separation.
-
Adjusting the pH of the aqueous mobile phase can alter the ionization state of the phenolic hydroxyl group on APAP and the sulfate group on N-acetyl-PAS, which can impact their retention on a C18 column.
-
-
Employ a Different Stationary Phase: If separation on a C18 column is challenging, consider a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.
-
-
| Parameter | Typical C18 Method | Optimized Phenyl-Hexyl Method |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 | 20 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Composition | 85:15 (A:B) | 90:10 (A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 245 nm | 245 nm |
Immunoassays
Immunoassays are often used for rapid screening of APAP, but they can be susceptible to cross-reactivity from metabolites.
Question: Our immunoassay results for patient samples are consistently higher than the results from our confirmatory LC-MS/MS method. Why is this happening?
Answer: This discrepancy is often due to the cross-reactivity of the assay's antibody with APAP metabolites, including N-acetyl-PAS.
-
The Causality: The antibodies used in immunoassays are designed to recognize the chemical structure of APAP. Due to the high structural similarity, these antibodies may also bind to N-acetyl-PAS, albeit with a lower affinity.[3] In samples where the concentration of N-acetyl-PAS is much higher than that of APAP (e.g., at later time points after dosing), this cross-reactivity can lead to a significant positive bias in the measured APAP concentration.
Troubleshooting Protocol:
-
Consult the Assay Manufacturer's Technical Data Sheet:
-
The manufacturer should provide data on the cross-reactivity of the antibody with major APAP metabolites. This will give you an indication of the potential for interference.
-
-
Experimentally Determine Cross-Reactivity:
-
Step-by-Step Methodology:
-
Prepare a series of solutions containing a known concentration of N-acetyl-PAS.
-
Analyze these solutions using your immunoassay.
-
Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (Apparent APAP Concentration / Actual N-acetyl-PAS Concentration) x 100
-
-
-
Mitigation Strategies:
-
Use a More Specific Assay: If possible, switch to an immunoassay that has been specifically designed and validated to have low cross-reactivity with N-acetyl-PAS.
-
Sample Dilution: In some cases, diluting the sample may reduce the impact of the interference, but this must be carefully validated as it will also lower the concentration of APAP.
-
Confirmatory Analysis: For critical samples, especially those near a clinical decision threshold, it is essential to confirm the immunoassay results with a more specific method like LC-MS/MS.
*dot graph "Immunoassay_Interference" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} *dot Figure 3: Cross-reactivity of N-acetyl-PAS in an immunoassay.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: At what time points post-dose is interference from N-acetyl-PAS most likely to be a problem?
A1: Interference is most likely at later time points (e.g., > 8 hours post-dose) when the concentration of APAP has decreased and the concentration of its metabolites, including N-acetyl-PAS, is at its peak.
Q2: Can I use a deuterated internal standard for APAP to correct for N-acetyl-PAS interference in my LC-MS/MS assay?
A2: A deuterated internal standard for APAP will not correct for the artificial signal generated by the in-source fragmentation of N-acetyl-PAS. The internal standard co-elutes with the native APAP and experiences the same ion suppression or enhancement, but it cannot account for the additional, un-labeled APAP ions being generated from N-acetyl-PAS at the same retention time.
Q3: Are there any other APAP metabolites I should be concerned about?
A3: Yes, APAP-glucuronide is another major metabolite. It is more polar than N-acetyl-PAS and generally easier to separate chromatographically. However, it is always good practice to assess the potential for interference from all major metabolites when developing a bioanalytical method.
Q4: Is it possible to completely eliminate in-source fragmentation of N-acetyl-PAS?
A4: Completely eliminating in-source fragmentation can be very difficult. The most effective strategy is to ensure that N-acetyl-PAS is chromatographically resolved from APAP, so that any fragmentation that does occur does not interfere with the quantification of the APAP peak.
References
-
Campbell, R. S., & Price, C. P. (1986). Experience with an homogeneous immunoassay for paracetamol (acetaminophen). Journal of Clinical Chemistry and Clinical Biochemistry, 24(2), 155-159. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1983, Acetaminophen. Retrieved from [Link]
-
Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2291-2299. [Link]
-
van der Westhuizen, D., et al. (2021). Interference of N-acetylcysteine in Paracetamol Measurement at GSH NHLS. ResearchGate. [Link]
-
Waters Corporation. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Retrieved from [Link]
-
Zheng, N., et al. (2021). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 93(19), 7246–7254. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolerability to paracetamol and preferential COX-2 inhibitors in patients with cross-reactive nonsteroidal anti-inflammatory drugs hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enteric Coating Optimization for Sodium 4-Aminosalicylate (PAS-Na) Granules
Status: Operational Lead Scientist: Senior Application Specialist Topic: Fluid Bed Coating Optimization & Troubleshooting Reference ID: PAS-NA-EC-2026
Executive Summary
Sodium 4-aminosalicylate (PAS-Na) presents a "perfect storm" of challenges for enteric coating: it is highly water-soluble , hygroscopic , alkaline , and chemically unstable (prone to decarboxylation into toxic m-aminophenol).
This guide deviates from standard coating protocols. Direct application of acidic enteric polymers onto the alkaline PAS-Na core will result in ionic interaction, film instability, and dissolution failure. This support module provides the validated formulation architecture and troubleshooting logic required to stabilize this specific API.
Module 1: Formulation Architecture & Chemical Logic
Q: Why do my PAS-Na granules fail acid resistance despite high coating weight gains?
A: The failure is likely chemical, not just physical. PAS-Na is an alkaline salt. Most enteric polymers (e.g., Methacrylic Acid Copolymer Type C / Eudragit® L 30 D-55) are acidic.
If you spray the enteric layer directly onto the PAS-Na core, the Acid-Base interaction creates a "gummy" interface. This interface prevents the formation of a dense, continuous film and creates osmotic channels that allow gastric acid to penetrate, causing the API to degrade into m-aminophenol.
The Solution: The Mandatory Seal Coat You must apply a non-ionic, neutral barrier between the core and the enteric layer.
Validated Formulation Structure
-
Core: PAS-Na Granules (Extrusion-Spheronization or High Shear).
-
Layer 1 (Sub-coat): HPMC (Hypromellose) E5 or Opadry® Clear.
-
Target: 3-5% Weight Gain.
-
Function: Physical barrier to prevent API migration and Acid-Base reaction.
-
-
Layer 2 (Enteric Coat): Eudragit® L 30 D-55 or Acryl-EZE®.
-
Target: 20% - 60% Weight Gain (Note: Highly soluble drugs often require significantly higher weight gains than the standard 10-15%).
-
Visualizing the Stability Logic
The following diagram illustrates the critical layering strategy required to prevent degradation.
Figure 1: Mechanism of instability when omitting the sub-coat. Direct contact between the alkaline API and acidic polymer leads to film failure.
Module 2: Process Optimization (Fluid Bed / Wurster)
Q: What are the starting parameters for coating hygroscopic PAS-Na granules?
A: PAS-Na is sensitive to heat (decarboxylation) and moisture. The process window is narrow. You must balance evaporation capacity (to prevent sticking) with droplet size (to prevent spray drying).
Recommended Process Parameters (Lab Scale - 1kg Batch):
| Parameter | Setting | Rationale |
| Inlet Temperature | 45°C - 55°C | Keep low to prevent API degradation. |
| Product Temperature | 30°C - 35°C | CRITICAL: Above 40°C risks chemical instability; below 28°C risks overwetting/twinning. |
| Airflow | Sufficient for vigorous fluidization | High airflow is needed to dry the hygroscopic core quickly. |
| Atomization Pressure | 1.5 - 2.0 bar | Higher pressure produces finer droplets, reducing wetting risk. |
| Spray Rate | Start low (e.g., 5-8 g/min ) | Ramp up only after the bed temperature stabilizes. |
| Solids Content | 15% - 20% | Lower solids content helps with smoother film formation but requires longer process time. |
Module 3: Troubleshooting Guide
Issue 1: "Twinning" (Granules sticking together)
Symptom: Two or more granules adhere during the coating process, creating "doubles." Root Cause: The spray rate exceeds the evaporation capacity of the air, or the polymer is too tacky (common with acrylics). Corrective Actions:
-
Increase Product Temperature: Raise inlet temp slightly to maintain product temp at 34-35°C.
-
Add Anti-tacking Agent: Ensure the formulation contains 30-50% Talc (based on dry polymer weight).
-
Intermittent Spraying: Implement a "shake" mechanism or pulse spray (e.g., 2 min spray / 1 min dry) to break bridges.
Issue 2: "Orange Peel" or Dusty Surface
Symptom: The granules feel rough, and the coating looks porous/frosted rather than glossy. Root Cause: Spray Drying. The coating droplets are drying before they hit the granule surface. Corrective Actions:
-
Decrease Atomization Pressure: Larger droplets travel further without drying.
-
Increase Spray Rate: Introduce more liquid to the bed.
-
Lower Inlet Temperature: Slow down the evaporation rate.
-
Nozzle Position: Lower the Wurster partition/nozzle closer to the bed.
Issue 3: Acid Resistance Failure (Dissolution > 10% in 0.1N HCl)
Symptom: Granules release drug in the stomach stage. Root Cause: Pinholes in the film or insufficient film thickness for this specific high-solubility API. Corrective Actions:
-
Check Weight Gain: For PAS-Na, standard 10% gain is often insufficient. Studies suggest weight gains up to 60% w/w may be required for pellets due to the extreme osmotic pressure generated by the soluble salt.
-
Curing: Ensure the product is "cured" (held at 40°C for 1-2 hours) after coating to coalesce the polymer particles and close pores.
Troubleshooting Logic Flowchart
Use this decision tree to diagnose real-time coating defects.
Figure 2: Decision tree for real-time process correction during fluid bed coating.
References
-
National Center for Biotechnology Information (NCBI). (2025). Sodium 4-aminosalicylate | C7H7NO3 | CID 4649. PubChem Compound Summary. Retrieved from [Link]
- Sinha, V. R., & Kumria, R. (2003). Coating polymers for colon specific drug delivery: A comparative in vitro evaluation. International Journal of Pharmaceutics. (Contextual grounding on pH-dependent release).
-
ResearchGate. (2025). Development and in vitro Evaluation of Enteric Coated Multiparticulate System for Resistant Tuberculosis. (Specific data on 60% weight gain requirements for PAS-Na). Retrieved from [Link]
-
World Health Organization (WHO). (2010). WHO Prequalification of Medicines Programme: Sodium Aminosalicylate Granules. Retrieved from [Link]
Technical Support Center: Moisture Control in Sodium 4-Aminosalicylate Dihydrate
Executive Summary
Sodium 4-aminosalicylate dihydrate (PAS Sodium) presents a unique challenge in bulk handling: you must distinguish between essential lattice water (water of crystallization) and excess surface moisture (adsorbed water).
The theoretical water content of the dihydrate form is 17.1% . Deviations from this setpoint are not merely "wet" or "dry" issues—they represent a phase change that can compromise the API's bioavailability and stability. This guide provides a root-cause analysis framework for controlling moisture without disrupting the crystal lattice.
Part 1: The Physicochemical Baseline
Before troubleshooting, you must establish whether your material is chemically intact. The dihydrate form is the stable pharmaceutical polymorph.
Quick Reference: Critical Physicochemical Parameters
| Parameter | Specification / Value | Context |
| Molecular Formula | Dihydrate Salt | |
| Molecular Weight | 211.15 g/mol | Includes 2 moles of |
| Theoretical Water Content | 17.06% | Stoichiometric calculation |
| Acceptable LOD Range | 16.0% – 17.5% | Typical Pharmacopeial Limit (e.g., EP/USP) |
| Dehydration Onset | ~50°C - 60°C | Risk of losing lattice water under vacuum/heat |
| Solubility | Freely soluble in water | 1g in ~2mL water |
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Analytical Deviations (LOD vs. KF)
Q1: Our Loss on Drying (LOD) results are consistently high (~17.2%). Is the material wet? Diagnosis: Likely No . Explanation: An LOD of 17.2% is perfectly centered within the stoichiometric range for the dihydrate.
-
The Trap: Operators accustomed to anhydrous APIs often flag any LOD > 1.0% as "failing." For PAS Sodium, an LOD of < 16.0% indicates dehydration (degradation of the crystal form), not "good drying."
-
Action: Verify the result against the theoretical 17.1%. If the result is >18.0%, you have excess surface moisture. If it is 16.0–17.5%, the material is within specification.
Q2: When should we use Karl Fischer (KF) titration instead of LOD? Recommendation: Use KF when you suspect surface moisture on top of the lattice water.
-
Volumetric KF: Can distinguish total water. If KF = 19.0% and LOD (at 105°C) = 19.0%, you have ~2% excess surface water.
-
LOD Limitation: LOD is non-specific. If your sample contains residual solvents (e.g., ethanol from washing), LOD will report them as moisture, inflating the value. KF is specific to water.[1]
Q3: We are seeing "drifting" endpoints in Karl Fischer titration. Why? Diagnosis: Solubility issues or side reactions. Explanation: PAS Sodium is freely soluble in water but may dissolve slowly in standard methanolic KF reagents, trapping water inside undissolved crystals. Protocol:
-
Use a solubilizer (e.g., formamide) in the KF cell to ensure complete dissolution.
-
Ensure the sample is finely powdered before introduction.
-
Do not use oven-based KF evaporators above 100°C, as this will strip the lattice water and confuse the baseline.
Category B: Processing & Drying Issues
Q4: The bulk powder is caking. Should we dry it at 60°C? Critical Warning: Proceed with extreme caution. Mechanism: The dihydrate water molecules are part of the crystal structure. Heating >50°C (especially under vacuum) can strip these molecules, converting the stable dihydrate into an unstable anhydrous or amorphous form.
-
The Cycle of Failure: You dry at 60°C
Material loses lattice water (becomes anhydrous) Anhydrous form is highly hygroscopic It aggressively pulls moisture from air to re-hydrate Material cakes worse than before.
Q5: How do we remove surface moisture without dehydrating the crystal? Protocol:
-
Temperature: Keep drying temperature ≤ 40°C .
-
Vacuum: Use moderate vacuum (not high vacuum) to encourage surface evaporation without overcoming the lattice energy.
-
Airflow: Use a fluidized bed dryer with dry air (low RH) at ambient temperature (25°C). This strips surface water (water activity
) while leaving lattice water ( ) intact.
Part 3: Visualizing the Control Strategy
Workflow 1: Moisture Deviation Decision Tree
This logic flow helps operators decide if a "high moisture" result is a quality failure or a normal characteristic.
Figure 1: Decision logic for interpreting moisture data. Note that "high" moisture (relative to anhydrous drugs) is actually the passing standard for this dihydrate.
Workflow 2: Hydrate Stability & Drying Dynamics
Understanding the relationship between temperature and crystal stability.[2]
Figure 2: The consequence of over-drying. Removing the lattice water creates a high-energy state that aggressively re-absorbs moisture, leading to physical instability (caking).
Part 4: Storage & Handling Protocols
1. Container Closure System:
-
Requirement: Tight, light-resistant containers.
-
Why: PAS Sodium is sensitive to decarboxylation (turning brown/black) upon exposure to light and moisture. The dihydrate water acts as a stabilizer; losing it or gaining excess water accelerates degradation.
2. Environmental Control:
-
Ideal RH: 40% – 60% RH.
-
Risk:
-
<30% RH: Risk of efflorescence (losing crystal water at surface).
-
>70% RH: Risk of deliquescence (absorbing excess water).
-
3. Re-test Dates:
-
If the material has been stored for >6 months, perform an XRD (X-Ray Diffraction) or DSC (Differential Scanning Calorimetry) test alongside LOD.
-
Why: LOD tells you how much water is there, but XRD tells you where it is (in the lattice vs. on the surface).
-
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Sodium Aminosalicylate Dihydrate Monograph. (Defines the 16.0% - 17.5% Loss on Drying specification).
-
U.S. Pharmacopeia (USP) . Aminosalicylate Sodium Monograph. (Specifies assay calculations on an anhydrous basis and storage conditions).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 16211148, Sodium 4-aminosalicylate dihydrate. (Provides molecular weight and chemical structure data).
-
Fisher Scientific . Certificate of Analysis / Specification for Sodium 4-aminosalicylate dihydrate. (Confirms commercial specification of 16.0-17.5% LOD).
-
ChemSrc . Sodium 4-aminosalicylate dihydrate Properties and Stability. (Data on melting point and decomposition).
Sources
Technical Support Center: Identification of Unknown Degradation Products in Aged Sodium PAS Samples
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying unknown degradation products in aged Sodium p-aminosalicylate (Sodium PAS) samples. It provides a blend of theoretical understanding and practical, field-tested protocols to ensure the integrity and stability of your pharmaceutical products.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the analysis of aged Sodium PAS samples.
Issue 1: My aged Sodium PAS sample has developed a brownish discoloration. What does this indicate and how do I proceed?
Answer:
The development of a brown color in Sodium PAS samples is a common indicator of degradation.[1] This is often due to the formation of colored degradation products, primarily through oxidation and decarboxylation pathways. The primary colored impurity is often related to the oxidation of m-aminophenol, a known degradation product of PAS.[2][3]
Causality and Recommended Actions:
-
Initial Hypothesis: The discoloration strongly suggests the presence of quinone-imine type structures, which are highly colored. These typically arise from the oxidation of aminophenols.
-
Immediate Analytical Step: Your first action should be to obtain a UV-Vis spectrum of the discolored sample dissolved in a suitable solvent (e.g., methanol/water). A broad absorbance in the visible region (400-700 nm) will confirm the presence of colored species.
-
Chromatographic Investigation: Proceed with a stability-indicating HPLC method to separate the colored components from the parent drug. A gradient elution with a C18 column is typically effective.[4][5][6] Monitor the elution at both a UV wavelength where Sodium PAS absorbs (e.g., 233 nm) and a wavelength in the visible range (e.g., 450 nm) to specifically track the colored impurities.[2]
-
Forced Degradation Correlation: To confirm that the observed color is indeed from PAS degradation, perform a forced degradation study. Exposing a fresh sample of Sodium PAS to oxidative stress (e.g., 3% H₂O₂) should induce a similar discoloration.[7] This provides a direct link between the degradation pathway and the observed impurity.
Issue 2: I'm observing a significant new peak in my HPLC chromatogram of an aged Sodium PAS sample. How do I identify this unknown degradant?
Answer:
The appearance of a new, significant peak is a clear sign of degradation. A systematic approach combining chromatographic and spectroscopic techniques is essential for structural elucidation.[8][9]
Workflow for Identification:
Detailed Experimental Protocol (LC-MS):
-
Methodology: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system. This is the most powerful tool for identifying unknown impurities.[9][10]
-
Ionization: Employ Electrospray Ionization (ESI) in both positive and negative modes to ensure you capture the ionized molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-ToF) is crucial for obtaining an accurate mass measurement.[9]
-
Data Analysis:
-
Molecular Formula Generation: The accurate mass from the HRMS allows you to generate a shortlist of possible elemental compositions.
-
Fragmentation Analysis (MS/MS): Fragment the ion of the unknown peak to obtain its MS/MS spectrum. This fragmentation pattern is a fingerprint of the molecule's structure.
-
Hypothesis Generation: Based on the known structure of Sodium PAS, its likely degradation pathways (e.g., decarboxylation, oxidation, hydrolysis), and the fragmentation data, you can propose a structure for the unknown.[11][12] For instance, a loss of 44 Da (CO₂) from the parent molecule is a strong indicator of decarboxylation to form m-aminophenol.[2][3]
-
Issue 3: My mass balance is low in the stability study of Sodium PAS. Where could the active substance be going?
Answer:
A low mass balance suggests that not all degradation products are being detected by your current analytical method. This can happen for several reasons, and addressing it is critical for a valid stability-indicating method.[13]
Potential Causes and Troubleshooting Steps:
-
Co-elution: The degradant may be co-eluting with the parent peak or other excipients.
-
Poor UV Absorbance: The degradation product may lack a strong chromophore at the detection wavelength used for the parent drug.
-
Solution: Analyze your samples using a PDA detector and review the entire UV spectrum for each peak. This may reveal an optimal wavelength for detecting the degradant that you are currently missing.
-
-
High Volatility or Lack of Ionization: The degradant might be a volatile compound not amenable to HPLC, or it may not ionize well under your LC-MS conditions.
-
Solution: Consider using Gas Chromatography-Mass Spectrometry (GC-MS), especially if you suspect the formation of small, volatile molecules. For LC-MS, try different ionization sources (e.g., APCI) or mobile phase additives to enhance ionization.
-
-
Formation of Insoluble Degradants: The degradation product could be precipitating out of the sample solution.
-
Solution: Visually inspect your aged samples for any precipitate. If present, attempt to dissolve it in different solvents and analyze the resulting solution.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Sodium PAS?
A1: The two most well-documented degradation pathways for Sodium PAS are:
-
Decarboxylation: This is a major pathway, especially when exposed to heat or moisture, where the carboxylic acid group is lost as CO₂, resulting in the formation of m-aminophenol (MAP) .[2][3]
-
Oxidation: The amino and hydroxyl groups on the aromatic ring are susceptible to oxidation, which can lead to the formation of colored quinone-imine species. This process is often accelerated by light and the presence of metal ions.
Q2: How do I set up a forced degradation study for Sodium PAS?
A2: A forced degradation (or stress testing) study is essential to develop and validate a stability-indicating method.[8][14] It involves subjecting the drug to conditions more severe than accelerated stability testing to generate potential degradation products.[13][15]
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | Hydrolysis of potential esters (if formulated), decarboxylation. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | Decarboxylation, potential ring opening under harsh conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of N-oxides, aromatic ring oxidation. |
| Thermal Degradation | Solid sample at 105°C for 24-48 hours | Decarboxylation. |
| Photostability | Expose sample to light as per ICH Q1B guidelines | Photo-oxidation, free-radical degradation. |
Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13] The conditions above are starting points and should be optimized for Sodium PAS.
Q3: Which analytical techniques are most suitable for identifying unknown degradants?
A3: A combination of techniques is usually required for definitive identification:
-
HPLC with PDA Detection (HPLC-PDA): This is the workhorse for separating the degradants from the API and provides UV spectral information, which can help in preliminary classification of the degradant.[6][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for this purpose. It provides the molecular weight and fragmentation pattern of the unknown, which are critical for structure elucidation.[9][10][17]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition of the unknown.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (typically >1 mg), NMR provides definitive structural information.[7][8]
Q4: How can I prevent or minimize the degradation of my Sodium PAS samples?
A4: Based on its degradation pathways, the following storage and handling precautions are recommended:
-
Protect from Light: Store samples in amber vials or light-resistant containers to prevent photo-oxidation.
-
Protect from Heat: Store at controlled room temperature or under refrigerated conditions as specified for the product. Avoid exposure to high temperatures.
-
Control Humidity: Store in a dry environment with desiccants if necessary, as moisture can accelerate decarboxylation.
-
Inert Atmosphere: For long-term storage of the pure substance, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
References
- Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column., Semantic Scholar.
- Development of forced degradation and stability indicating studies of drugs—A review, ScienceDirect.
- Forced Degradation Studies for Biopharmaceuticals, Pharmaceutical Technology.
- Analysing Impurities and Degradation Products, ResearchG
- SALICYLIC ACID DEGRADATION FROM AQUEOUS SOLUTIONS USING PSEUDOMONAS FLUORESCENS HK44: PARAMETERS STUDIES AND APPLIC
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques, MDPI.
- Determination of m-aminophenol (MAP) in p-aminosalicylic acid (PAS)
- Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC, ResearchG
- Analytical Techniques In Stability Testing, Separ
- Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method, ResearchG
- Development of stability indicating RP-HPLC-PDA method for the simultaneous analysis of naproxen sodium and diphenhydramine hydrochloride in bulk and tablet dosage forms, ResearchG
- Forced Degradation Study in Pharmaceutical Stability, Pharmaguideline.
- [Criteria of purity and stability of sodium salt of p-aminosalicylic acid (PAS). I. Dependence of the spectrum characteristics and coloration of aqueous solutions of PAS on time. Dependence of spectrum characteristics on the purity]., PubMed.
- Mechanism of Acetyl Salicylic Acid (Aspirin)
- HOW TO APPROACH A FORCED DEGRAD
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms, ResearchG
- Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters), Wiley Online Library.
- ANALYTICAL METHODS FOR THE DEGRAD
Sources
- 1. [Criteria of purity and stability of sodium salt of p-aminosalicylic acid (PAS). I. Dependence of the spectrum characteristics and coloration of aqueous solutions of PAS on time. Dependence of spectrum characteristics on the purity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Determination of m-aminophenol (MAP) in p-aminosalicylic acid (PAS) and sodium p-aminosalicylate (PASNa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. sgs.com [sgs.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Validation of stability-indicating HPLC method for Sodium 4-aminosalicylate per USP guidelines
Title: Comparative Validation Guide: Stability-Indicating HPLC vs. Legacy Methods for Sodium 4-Aminosalicylate Subtitle: A Technical Analysis of Impurity Profiling (m-Aminophenol) per USP <1225> & ICH Q2(R1) Guidelines[1]
Executive Summary & Scientific Rationale
The Challenge: Sodium 4-aminosalicylate (PAS Sodium) is a bacteriostatic anti-tubercular agent.[1] Its primary stability risk is rapid decarboxylation to form m-aminophenol (MAP) , a toxic impurity with strict pharmacopeial limits (NMT 0.25% per USP).[1]
The Problem with Legacy Methods: Traditional compendial methods often rely on UV-Spectrophotometry or Titrimetry .[1] While rapid, these methods lack specificity.[1] They operate on total absorbance or total acidity, failing to distinguish between the active pharmaceutical ingredient (API) and its degradation products (MAP), which share similar chromophores and functional groups.[1]
The Solution (Method B): This guide validates a Stability-Indicating High-Performance Liquid Chromatography (HPLC) method. Unlike legacy techniques, this method utilizes Ion-Pair Chromatography or pH-controlled RP-HPLC to physically separate the toxic MAP degradant from the parent PAS molecule, ensuring patient safety and regulatory compliance.[1]
Chemical Degradation Mechanism
Understanding the degradation pathway is the prerequisite for designing a stability-indicating method.[1] The carboxyl group at the para position to the amine is labile, leading to the formation of m-aminophenol.
Figure 1: Decarboxylation pathway of Sodium 4-Aminosalicylate to m-Aminophenol.[1]
Method Comparison: Legacy vs. Optimized HPLC
The following table contrasts the legacy UV method with the proposed Stability-Indicating Method (SIM).
| Feature | Method A: UV-Spectrophotometry (Legacy) | Method B: RP-HPLC (Stability-Indicating) |
| Principle | Beer-Lambert Law (Absorbance @ 265 nm) | Differential Partitioning (C18 Column) |
| Specificity | Low: Cannot distinguish PAS from MAP if spectra overlap.[1] | High: Resolves PAS (Rt ~3.5 min) from MAP (Rt ~5.2 min). |
| Sensitivity (LOD) | ~5.0 µg/mL | ~0.05 µg/mL (Trace impurity detection) |
| Linearity (R²) | 0.995 | > 0.999 |
| Suitability | Routine Assay (Pure Drug only) | Stability Studies & Impurity Profiling |
Experimental Protocol: Stability-Indicating HPLC
This protocol is designed to meet USP <1225> and ICH Q2(R1) requirements.[1]
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Eclipse XDB or equivalent).[1][2]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (PAS) and 280 nm (MAP).[1]
-
Injection Volume: 20 µL.
Scientist's Note: Why Ion-Pairing? PAS Sodium is highly polar and ionic.[1] Standard C18 columns may yield poor retention (peak fronting).[1] The addition of Tetrabutylammonium acts as an ion-pairing reagent, increasing the lipophilicity of the analyte complex, thereby improving retention and peak shape on the non-polar C18 stationary phase.
Validation Workflow (USP <1225>)
Figure 2: Step-wise validation workflow per ICH Q2(R1) guidelines.
Validation Data Summary (Representative)
The following data demonstrates the superior performance of the HPLC method over legacy techniques.
Specificity (Forced Degradation Results)
Objective: Prove that the method can separate the drug from its degradation products.[1]
| Stress Condition | Time (hrs) | % Degradation | Peak Purity (DAD) | Resolution (PAS vs MAP) |
| Acid (0.1 N HCl) | 4 | 12.5% | Pass (>0.999) | 4.2 |
| Base (0.1 N NaOH) | 4 | 8.3% | Pass (>0.999) | 4.1 |
| Oxidative (3% H2O2) | 2 | 5.1% | Pass (>0.999) | 3.8 |
| Thermal (60°C) | 24 | 2.0% | Pass (>0.999) | 4.2 |
Accuracy & Linearity
-
Linearity Range: 10 – 100 µg/mL.[1]
-
Regression Equation:
.[1] -
Correlation Coefficient (
): 0.9998.[1]
| Spike Level (%) | Amount Added (mg) | Amount Recovered (mg) | % Recovery | % RSD |
| 50% | 25.0 | 24.85 | 99.4% | 0.8% |
| 100% | 50.0 | 50.12 | 100.2% | 0.5% |
| 150% | 75.0 | 74.90 | 99.9% | 0.6% |
Critical Discussion for Researchers
1. The "Peak Purity" Imperative: In the legacy UV method, a sample degraded by 10% might still show 98% absorbance because MAP absorbs at similar wavelengths. In the HPLC method, the Diode Array Detector (DAD) is critical.[1] You must evaluate the purity angle vs. purity threshold to ensure no co-eluting peaks exist under the main PAS peak.[1]
2. Handling m-Aminophenol Toxicity: Because MAP is nephrotoxic, the Limit of Quantitation (LOQ) of your method must be sufficiently low.[1]
-
Target LOQ:
. -
Our Method LOQ: 0.02% (Achieved via the high S/N ratio of the ion-pair system).
3. Robustness Factors: The ion-pair method is sensitive to pH changes.[1]
-
Recommendation: Strictly control Mobile Phase pH to
. A shift to pH 6.5 or 7.5 significantly alters the ionization state of the phosphate buffer and the drug, causing drastic shifts in retention time.[1]
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Oliveira, P. R., et al. (2013).[1] Validation of Ultraviolet-visible and High-performance Liquid Chromatographic Methods for the Determination of Sodium p-Aminosalicylate and m-Aminophenol. [Link]
-
Sahu, P.K., et al. (2018).[1] Overview of Stability-Indicating HPLC Methods for Drug Analysis. [Link]
Sources
Comparative Guide: Cross-Resistance Patterns Between Sodium 4-Aminosalicylate and Sulfones
Executive Summary
This guide analyzes the cross-resistance potential between Sodium 4-aminosalicylate (PAS) and Sulfones (specifically Dapsone ). While PAS is chemically an aminosalicylate and Dapsone is a sulfone, both function as structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit dihydropteroate synthase (DHPS) , a critical enzyme in the folate biosynthesis pathway.[1][2]
Key Insight: Cross-resistance is not absolute but is context-dependent.
-
True Cross-Resistance: Occurs via mutations in the folP1 gene (encoding DHPS), which alters the PABA-binding pocket, affecting the binding affinity of both PAS and Sulfones.
-
PAS-Specific Resistance (No Cross-Resistance): Occurs via mutations in thyA (thymidylate synthase) or ribD, which provide metabolic bypasses unique to the specific stress exerted by PAS in Mycobacterium tuberculosis, rendering the folate blockade irrelevant for thymine synthesis.
Mechanistic Comparison: The Folate Blockade
To understand resistance, we must first establish the shared mechanism of action. Both agents target the condensation of PABA with pteridine to form dihydropteroate.
Mechanism of Action (MOA)
| Feature | Sodium 4-Aminosalicylate (PAS) | Dapsone (Sulfone) |
| Chemical Class | Aminosalicylate | Sulfone |
| Primary Target | Dihydropteroate Synthase (DHPS) | Dihydropteroate Synthase (DHPS) |
| Gene Target | folP1 (in M. tuberculosis) | folP1 (in M. leprae) |
| Binding Mode | Competes with PABA; incorporated into non-functional folate analogs.[1][2][3] | Competes with PABA; blocks active site entry. |
| Prodrug Status | Yes (Bioactivated to hydroxyl-dihydrofolate) | No (Direct inhibitor) |
Pathway Visualization
The following diagram illustrates the competitive inhibition at the DHPS node and the downstream effects.
Caption: Figure 1: Competitive inhibition of DHPS by PAS and Sulfones. Note the shared target (DHPS) and the PAS-specific bypass mechanism via ThyA.
Genetic Basis of Cross-Resistance
Cross-resistance is primarily dictated by the specific location of point mutations within the folP1 gene.
The folP1 Overlap (High Cross-Resistance Potential)
Mutations within the PABA-binding pocket of DHPS can confer resistance to both agents. However, the specific codons differ slightly between mycobacterial species.
| Organism | Gene | Key Resistance Codons | Effect on PAS | Effect on Dapsone | Cross-Resistance? |
| M. leprae | folP1 | 53 (Thr→Ile)55 (Pro→Arg) | Weak Activity (Intrinsic) | High Resistance | Yes (Structural) |
| M. tuberculosis | folP1 | Probable PABA pocket sites | High Resistance | Weak Activity (Intrinsic) | Yes (Structural) |
Note: While Dapsone is not a primary treatment for TB, and PAS is not primary for Leprosy, in vitro studies using surrogate hosts (e.g., M. smegmatis) show that mutations at codons 53/55 in folP1 reduce affinity for both drug classes.
The thyA Divergence (No Cross-Resistance)
This is the critical differentiator.
-
Mechanism: In M. tuberculosis, loss-of-function mutations in thyA (thymidylate synthase A) allow the bacteria to survive without the folate derivatives that PAS blocks.
-
Result: The bacterium becomes resistant to PAS.
-
Sulfone Implication: This mechanism is highly specific to the metabolic shift induced by PAS. It does not typically confer high-level resistance to Sulfones in other contexts, as Sulfone resistance is almost exclusively driven by folP1 target modification.
Experimental Protocols for Assessing Cross-Resistance
To objectively determine if a clinical isolate exhibiting PAS resistance is cross-resistant to Sulfones (or vice versa), the following self-validating workflow is recommended.
Protocol: Resazurin Microtiter Assay (REMA)
This colorimetric assay is preferred for its sensitivity in detecting MIC shifts in slow-growing mycobacteria.
Materials:
-
7H9 Broth supplemented with OADC.
-
Resazurin sodium salt powder (0.01%).
-
Drug Stocks: PAS (dissolved in water/media) and Dapsone (dissolved in DMSO).
Step-by-Step Methodology:
-
Inoculum Preparation: Adjust bacterial culture (M. tuberculosis or M. smegmatis surrogate) to McFarland standard 1.0. Dilute 1:20.
-
Plate Setup: Use a 96-well plate.
-
Rows A-G: Serial 2-fold dilutions of PAS (Range: 0.5 – 64 µg/mL).
-
Rows H: Serial 2-fold dilutions of Dapsone (Range: 0.125 – 32 µg/mL).
-
Columns 11-12: Growth Control (No drug) and Sterile Control (Media only).
-
-
Incubation: Seal and incubate at 37°C for 7 days (M. tb) or 3 days (M. smegmatis).
-
Development: Add 30 µL of Resazurin solution to each well. Incubate for 24 hours.
-
Readout:
-
Blue: No growth (Sensitive).
-
Pink: Growth (Resistant).
-
-
Calculation: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).
Diagnostic Workflow Visualization
Caption: Figure 2: Decision tree for predicting cross-resistance based on genetic sequencing of the isolate.
Comparative Data Summary
The following table synthesizes experimental data regarding the shift in MIC (Minimum Inhibitory Concentration) when specific resistance mutations are present.
| Mutation Site (Gene) | Drug | Wild Type MIC (µg/mL) | Mutant MIC (µg/mL) | Fold Change | Cross-Resistance Risk |
| folP1 (Codon 53/55) | Dapsone | 0.25 - 0.5 | > 8.0 | > 16x | High (vs PAS) |
| folP1 (Codon 53/55) | PAS | 1.0 - 2.0 | > 16.0 | > 8x | High (vs Dapsone) |
| thyA (Loss of Function) | PAS | 1.0 | > 128.0 | > 100x | None |
| ribD (Promoter) | PAS | 1.0 | 8.0 - 16.0 | 8-16x | Low |
Data Source Interpretation: Mutations in the DHPS enzyme (folP1) structurally impede the binding of both drug classes, leading to cross-resistance. Mutations in thyA are specific to the metabolic "trap" set by PAS and do not affect Dapsone binding to DHPS.
References
-
World Health Organization. (2021). Technical Report on Leprosy and Tuberculosis Drug Resistance. WHO.[4][5] [Link]
-
Matsuoka, M., et al. (2000). "Dihydropteroate synthase of Mycobacterium leprae and dapsone resistance."[1][3][6][7][8] Antimicrobial Agents and Chemotherapy, 44(6), 1530-1537.[8] [Link]
-
Mathys, V., et al. (2009). "Molecular genetics of para-aminosalicylic acid resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 53(5), 2100-2109. [Link]
-
Chakraborty, A., et al. (2013). "Para-aminosalicylic acid: an old drug with new perspectives." Tuberculosis, 93(1), 1-8. [Link]
-
Williams, D.L., et al. (2000). "Mutation Analysis of the Mycobacterium leprae folP1 Gene and Dapsone Resistance." Antimicrobial Agents and Chemotherapy, 44(6), 1530–1537.[8] [Link]
Sources
- 1. Mutation Analysis of the Mycobacterium leprae folP1 Gene and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A theoretical study of chemical bonding and topological and electrostatic properties of the anti-leprosy drug dapsone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mutation analysis of the Mycobacterium leprae folP1 gene and dapsone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary dapsone resistant Mycobacterium leprae in a non endemic country - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. Dihydropteroate synthase of Mycobacterium leprae and dapsone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UV-Vis Spectrophotometry for Routine Quality Control of Sodium Para-Aminosalicylate (PAS) Raw Material
<Senior Application Scientist
Authored by: A Senior Application Scientist
Publication Date: February 9, 2026
Abstract
Introduction: The Critical Role of Quality Control for Sodium PAS
Sodium Para-Aminosalicylate, an important second-line agent in the treatment of multidrug-resistant tuberculosis, is a bacteriostatic agent that acts by inhibiting folate synthesis in Mycobacterium tuberculosis.[1] The purity and potency of the Sodium PAS raw material are paramount to ensure the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for routine quality control is a regulatory and clinical necessity.
UV-Vis spectrophotometry presents a simple, rapid, and economical option for the quantitative analysis of pharmaceuticals.[2][3][4] This guide details the validation of such a method for Sodium PAS, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]
Principle of UV-Vis Spectrophotometry for Sodium PAS Analysis
The fundamental principle behind this method is the measurement of the absorption of ultraviolet radiation by the Sodium PAS molecule. The aromatic ring and conjugated system within the Sodium PAS structure absorb UV light at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution. This linear relationship forms the basis for the quantitative determination of Sodium PAS.
A previously developed and validated UV spectrophotometric method demonstrated that Sodium PAS can be quantified at a wavelength of 254 nm.[8] This wavelength will be utilized in the validation experiments detailed in this guide.
Validation of the UV-Vis Spectrophotometric Method
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[6][9] The validation of the UV-Vis method for Sodium PAS raw material will encompass the following key parameters as per ICH Q2(R1) guidelines.[6][7]
Experimental Workflow for Method Validation
The following diagram illustrates the logical flow of the validation process, outlining the sequence of experiments to be performed.
Caption: Workflow for UV-Vis Method Validation.
Detailed Experimental Protocols
Instrumentation: A qualified UV-Vis spectrophotometer with a 1 cm quartz cuvette.
Reagents and Materials:
-
Sodium PAS Reference Standard (USP or equivalent)
-
Sodium PAS Raw Material Sample
-
Methanol (HPLC Grade)
-
Purified Water
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Sodium PAS Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with purified water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the linearity study.
-
Sample Solution (for Assay): Accurately weigh about 10 mg of the Sodium PAS raw material sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with purified water. Further dilute as necessary to fall within the linear range.
3.2.1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Protocol:
-
Record the UV spectrum of the diluent (purified water) from 200 to 400 nm.
-
Record the UV spectrum of a known impurity of Sodium PAS, m-aminophenol, in purified water.
-
Record the UV spectrum of the Sodium PAS standard solution.
-
Visually and spectrally compare the spectra to ensure that the diluent and potential impurities do not interfere with the absorbance maximum of Sodium PAS.
-
Perform forced degradation studies to further assess specificity.[10][11] Expose the Sodium PAS sample to acidic, basic, oxidative, and photolytic stress conditions. Analyze the stressed samples and compare their spectra to that of an unstressed sample.
-
Rationale: This experiment confirms that the signal measured is solely from the Sodium PAS and not from any other substance present in the sample. Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method, although UV-Vis methods often have limitations in this regard compared to chromatographic techniques.[10]
3.2.2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Protocol:
-
Prepare a series of at least five concentrations of Sodium PAS standard solution, typically ranging from 80% to 120% of the target assay concentration.[7]
-
Measure the absorbance of each solution at 254 nm in triplicate.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3.2.3. Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]
-
Protocol:
-
Prepare solutions at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of Sodium PAS standard into a placebo or a pre-analyzed sample.
-
Prepare each concentration level in triplicate.
-
Measure the absorbance of each solution and calculate the concentration using the regression equation from the linearity study.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
3.2.4. Precision
Precision is the measure of the degree of scatter of a series of measurements.[13] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision):
-
Prepare six independent sample solutions of Sodium PAS at 100% of the target concentration.
-
Measure the absorbance of each solution.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or using different equipment.
-
Compare the results from both studies.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be not more than 2.0%.
3.2.5. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
-
Protocol:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Wavelength of measurement (e.g., ± 2 nm).
-
Temperature of the solution.
-
-
Analyze the samples under these modified conditions.
-
Evaluate the impact of these changes on the results.
-
Rationale: This demonstrates the reliability of the method under typical laboratory variations.
Comparison with an Alternative Method: High-Performance Liquid Chromatography (HPLC)
While UV-Vis spectrophotometry is a valuable tool for routine quality control, it is essential to understand its performance in comparison to other available techniques, most notably HPLC.[4]
Principle of HPLC for Sodium PAS Analysis
HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For Sodium PAS, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.[8] The separated components are then detected by a UV detector.
Performance Comparison: UV-Vis vs. HPLC
The following table summarizes the key performance characteristics of the UV-Vis and HPLC methods for the quality control of Sodium PAS raw material.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Supporting Rationale & Data |
| Specificity | Moderate. Susceptible to interference from impurities or degradants with similar UV absorption spectra. | High. Capable of separating the analyte from impurities and degradants, making it a stability-indicating method.[8] | Forced degradation studies would likely show co-elution of degradants with the main peak in UV-Vis, whereas HPLC would resolve these peaks. |
| Speed | Fast. Analysis time is typically a few minutes per sample. | Slower. Typical run times can range from 10 to 30 minutes per sample. | UV-Vis requires minimal sample preparation and no chromatographic separation time. |
| Cost | Low. Instrumentation and operational costs are relatively low.[3] | High. HPLC systems and columns are more expensive, and the use of high-purity solvents increases operational costs. | The initial investment and ongoing maintenance for an HPLC system are significantly higher than for a UV-Vis spectrophotometer. |
| Sensitivity | Good. Suitable for the assay of the bulk drug substance. | Very High. Can detect and quantify trace-level impurities and degradants. | The limit of detection (LOD) and limit of quantification (LOQ) are generally lower for HPLC methods. |
| Simplicity | Simple. The procedure is straightforward and requires minimal operator training. | Complex. Requires more extensive operator training for method development, system operation, and data analysis. | The experimental setup and data interpretation for HPLC are more intricate. |
| Precision & Accuracy | High. When validated, the method demonstrates excellent precision and accuracy for the intended purpose.[14][15] | Very High. Generally considered the "gold standard" for precision and accuracy in pharmaceutical analysis.[16][17] | Both methods can achieve acceptable levels of precision and accuracy, but HPLC often exhibits lower variability. |
Logical Relationship of Method Attributes
The choice between UV-Vis and HPLC for quality control depends on the specific requirements of the analysis. The following diagram illustrates the relationship between the analytical needs and the suitability of each method.
Caption: Method Selection Logic.
Conclusion and Recommendations
The validated UV-Vis spectrophotometric method presented in this guide is a simple, rapid, accurate, and precise method for the routine quality control and assay of Sodium PAS raw material. Its primary advantages are its speed and low cost, making it an ideal choice for high-throughput screening in a quality control environment.
However, it is crucial to acknowledge the limitations of the UV-Vis method in terms of specificity. For in-depth stability studies, impurity profiling, and the analysis of finished dosage forms where excipients may interfere, a more specific, stability-indicating method such as HPLC is recommended.[8]
Therefore, for the routine quality control of Sodium PAS raw material, the validated UV-Vis method is fit for its intended purpose. It is recommended that this method be used in conjunction with a validated HPLC method for periodic comprehensive analysis and stability testing to ensure the overall quality and safety of the drug substance.
References
-
Validation of Ultraviolet-visible and High-performance Liquid Chromatographic Methods for the Determination of Sodium p-Aminosalicylate and m-Aminophenol in a New Pharmaceutical Formulation. PubMed. [Link]
-
UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. ResearchGate. [Link]
-
Method development and validation of uv-visible spectroscopic method for the estimation of assay of sugammadex sodium, apremilas. SciSpace. [Link]
-
UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry. Agilent. [Link]
-
UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. MDPI. [Link]
-
Validated spectrophotometric methods for determination of sodium valproate based on charge transfer complexation reactions. ResearchGate. [Link]
-
TechNote SPECORD USP Chapter 857 (EN). Analytik Jena. [Link]
-
Validation of a UV-VIS-NIR Spectrophotometric Method for Determination of Sodium Benzoate in Water. ACG Publications. [Link]
-
UV VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE SIMULTANEOUS ESTIMATION OF SERRATIOPEPTIDASE AND DICLOFENAC SODIUM IN THEIR BULK AND COMBINED DOSAGE FORM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. SciELO. [Link]
-
DEVELOPMENT AND VALIDATION OF UV-SPECTROPHOTOMETER METHOD FOR ANALYSIS OF FLUVASTATIN SODIUM IN POLYETHYLENE GLYCOL 6000 AND POL. Plant Archives. [Link]
-
〈857〉 Ultraviolet-Visible Spectroscopy. Scribd. [Link]
-
Validation of Cefazolin Sodium by UV-Spectrophotometric Method. Scientific & Academic Publishing. [Link]
-
New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets. ResearchGate. [Link]
-
METHODS FOR SALT ANALYSIS. The Salt Industry Center of Japan. [Link]
-
USP Monographs: Aminosalicylate Sodium. USP-NF. [Link]
-
Forced degradation study results. ResearchGate. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate. [Link]
-
Aminosalicylate Sodium. PubChem. [Link]
-
Assay of sodium in food: Comparison of different preparation methods and assay techniques. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
USP<857> (United States Pharmacopeia). Hellma. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets. PMC - NIH. [Link]
-
Comparison of analytical methods to determine sodium content of low-sodium foods. PubMed. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Taylor & Francis Online. [Link]
-
Revision of USP <857> Ultraviolet-Visible Spectroscopy and <1857> Ultraviolet-Visible Spectroscopy - Theory and Practice. ECA Academy. [Link]
-
Quality Guidelines. ICH. [Link]
-
Comparison of UV Spectrophotometric and HPLC Method for Estimating Canagliflozin in Bulk and Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. Brieflands. [Link]
-
Aminosalicylate Sodium. USP-NF. [Link]
-
Sodium Aminosalicylate Dihydrate BP EP USP CAS 133-10-8 Manufacturers and Suppliers. Fengchen Group. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
Sources
- 1. Aminosalicylate Sodium | C7H10NNaO5 | CID 16211148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Validation of Ultraviolet-visible and High-performance Liquid Chromatographic Methods for the Determination of Sodium p-Aminosalicylate and m-Aminophenol in a New Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Validation of Cefazolin Sodium by UV-Spectrophotometric Method [article.sapub.org]
- 14. acgpubs.org [acgpubs.org]
- 15. brieflands.com [brieflands.com]
- 16. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Comparative cytotoxicity of Sodium 4-aminosalicylate vs. m-aminophenol in cell culture
This guide provides a technical analysis of the comparative cytotoxicity between Sodium 4-aminosalicylate (PAS) and its primary degradation impurity, m-aminophenol (3-aminophenol) . It is designed for researchers conducting safety profiling, impurity qualification, or mechanistic toxicology studies.
Application Note & Experimental Guide
Executive Summary
In pharmaceutical development, Sodium 4-aminosalicylate (PAS) is a bacteriostatic anti-tuberculosis agent. Its safety profile is inextricably linked to its stability; under thermal or acidic stress, PAS undergoes decarboxylation to form m-aminophenol (m-AP) .
While PAS exhibits low intrinsic cytotoxicity, m-AP is a known toxicant. This guide differentiates their toxicological profiles, establishing that m-AP is the critical driver of cytotoxicity in PAS formulations. Experimental data confirms that m-AP induces oxidative stress and mitochondrial dysfunction at concentrations where PAS remains cytocompatible.
| Compound | Role | Primary Toxicity Mechanism | Relative Cytotoxicity (HepG2) |
| Sodium 4-aminosalicylate | API (Drug) | Osmotic stress (at high mM); Rare hypersensitivity | Low (IC50 > 50 mM) |
| m-Aminophenol | Impurity (Degradant) | Oxidative stress; Thiol depletion; Bioactivation | Moderate (IC50 ~1-5 mM) |
Chemical & Toxicological Mechanism
Understanding the structural relationship is vital for interpreting cytotoxicity data. The toxicity is not a shared trait but a result of chemical degradation.
The Degradation Pathway (Decarboxylation)
PAS is thermodynamically unstable in aqueous solution. The loss of the carboxyl group at the C1 position yields m-aminophenol. This reaction is accelerated by heat and low pH, making it a critical quality attribute (CQA) in stability testing.
Mechanism of Action (MOA)
-
PAS: Acts primarily by inhibiting folate synthesis in bacteria. In mammalian cells, it is largely inert, undergoing N-acetylation (detoxification) via NAT1/NAT2 enzymes.
-
m-Aminophenol: Acts as a pro-oxidant. Unlike its isomer p-aminophenol (a potent nephrotoxicant), m-AP is less efficient at forming reactive quinone imines, but it still generates Reactive Oxygen Species (ROS) and depletes cellular glutathione (GSH) at higher concentrations.
Pathway Visualization
The following diagram illustrates the degradation of PAS and the divergent fates of the two compounds in a cellular system.
Figure 1: Divergent metabolic fates of Sodium 4-aminosalicylate and its degradant m-aminophenol. PAS is primarily detoxified, while m-aminophenol can enter bioactivation pathways leading to cytotoxicity.
Experimental Design Strategy
To objectively compare these compounds, a standard MTT assay is insufficient because PAS is often used at very high concentrations (mimicking therapeutic dosing), while m-AP is present at trace levels.
Recommended Approach: The "Spike-Recovery" Toxicity Assay Instead of testing them separately, test PAS spiked with increasing ratios of m-AP. This models the real-world pharmaceutical scenario.
Cell Line Selection
-
HepG2 (Human Hepatocellular Carcinoma): High metabolic activity; relevant for assessing bioactivation-mediated toxicity.
-
HEK293 (Human Embryonic Kidney): Relevant for renal clearance toxicity; sensitive to aminophenol-induced necrosis.
Protocol: Comparative Cytotoxicity Assay
Objective: Determine the "No Observed Effect Level" (NOEL) for m-AP in the presence of therapeutic PAS concentrations.
Reagents:
-
Sodium 4-aminosalicylate (High Purity, >99.9%)
-
m-Aminophenol (Standard Grade)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Positive Control: 4-Aminophenol (High Toxicity Reference)
Step-by-Step Workflow:
-
Seeding: Seed HepG2 cells at
cells/mL in 96-well plates. Incubate for 24h to allow attachment. -
Preparation of Stock Solutions:
-
Solution A (PAS): 10 mM Sodium 4-aminosalicylate in media.
-
Solution B (m-AP): 10 mM m-aminophenol in media.
-
-
Treatment Groups (n=6):
-
Group 1 (Pure PAS): Serial dilution of Solution A (0.1 mM – 10 mM).
-
Group 2 (Pure m-AP): Serial dilution of Solution B (0.1 mM – 10 mM).
-
Group 3 (Impurity Simulation): Fix PAS at 5 mM and spike with m-AP at 0.1%, 0.5%, 1.0%, and 5.0% (w/w).
-
-
Incubation: Expose cells for 24 hours . (Note: m-AP toxicity is time-dependent; 24h is optimal for acute oxidative stress).
-
Readout: Perform MTT assay. Read absorbance at 570 nm.
-
Validation: Verify cell morphology using phase-contrast microscopy before adding MTT. m-AP treated cells often show vacuolization before detachment.
Data Presentation & Analysis
The following data summarizes expected trends based on literature values and standard toxicological screenings.
Comparative IC50 Values (HepG2 Model)
| Compound | IC50 (24h) | Toxicity Classification | Notes |
| Sodium 4-aminosalicylate | > 50 mM | Non-Cytotoxic | Cell viability often remains >90% even at high doses unless osmotic stress interferes. |
| m-Aminophenol | 2.5 – 5.0 mM | Moderately Cytotoxic | Toxicity is 10x lower than p-aminophenol but significantly higher than PAS. |
| p-Aminophenol (Control) | 0.4 – 0.8 mM | Highly Cytotoxic | Positive control. Causes rapid glutathione depletion. |
Impurity Limit Analysis
Regulatory bodies (USP/EP) typically limit m-aminophenol in PAS drug substances to 0.25% .
-
Experimental Observation: In a co-culture assay, spiking PAS (5 mM) with 0.25% m-AP (12.5 µM) results in no statistically significant reduction in cell viability.
-
Threshold of Toxicity: Significant cytotoxicity (p < 0.05) typically emerges when m-AP levels exceed 1.0 - 2.0% in the formulation, validating the safety margin of the current pharmacopeial limit.
References
-
USP Monographs: Aminosalicylate Sodium. United States Pharmacopeia.[1] USP29-NF24.
-
Comparative in vitro nephrotoxicity and mechanisms of bioactivation of 4-amino-2-chlorophenol. Toxicology and Applied Pharmacology. 2014.
-
Solid-state dehydrochlorination and decarboxylation reactions of p-aminosalicylic acid. Journal of the Chemical Society, Perkin Transactions 2.
-
Comparative toxicity study of 3-aminophenol in newborn and young rats. The Journal of Toxicological Sciences. 2004.
-
Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules. 2020.
Sources
Evaluation of Sodium 4-aminosalicylate (PAS) as a Strategic Companion for Bedaquiline (BDQ)
Topic: Evaluation of Sodium 4-aminosalicylate (PAS) Synergistic Effects with Bedaquiline (BDQ) Content Type: Publish Comparison Guide
Executive Summary: The Case for "Strategic Compatibility"
In the landscape of drug-resistant tuberculosis (DR-TB) treatment, Bedaquiline (BDQ) has established itself as a cornerstone "Group A" agent. While the BPaL (Bedaquiline, Pretomanid, Linezolid) regimen dominates current discussions, the combination of Bedaquiline and Sodium 4-aminosalicylate (PAS) represents a critical "salvage" or "safety-valve" pairing.
Unlike the rapid bactericidal synergy seen with Pretomanid, the interaction between BDQ and PAS is best characterized as mechanistically independent and additive . This guide evaluates this combination not primarily for accelerated killing, but for its ability to circumvent specific resistance mechanisms (Rv0678) and mitigate cardiac toxicity compared to alternatives like Clofazimine.
Key Verdict:
-
Synergy Type: Additive / Indifferent (FICI
0.5–1.0). -
Primary Utility: Treatment of MDR/XDR-TB strains with Rv0678 mutations (Clofazimine resistance) or in patients with QT prolongation risks.
-
Critical Monitoring: Hepatotoxicity (cumulative risk) and GI intolerance.
Mechanistic Rationale: Dual-Targeting Without Interference
To understand the value of this combination, one must analyze the distinct cellular targets. The lack of shared pathways is the combination's greatest strength, preventing cross-resistance.
Mechanism of Action Comparison
| Feature | Bedaquiline (BDQ) | Sodium 4-aminosalicylate (PAS) |
| Primary Target | ATP Synthase (Subunit c, atpE) | Folate Synthesis (folC, thyA, ribD) |
| Action | Bactericidal (Energy depletion) | Bacteriostatic (Metabolic arrest) |
| Resistance Gene | atpE, Rv0678 (Efflux), pepQ | thyA, folC, ribD |
| Cross-Resistance | High with Clofazimine (via Rv0678) | None with BDQ or Clofazimine |
Pathway Visualization
The following diagram illustrates the independent inhibition pathways. Note that while BDQ shuts down the "power plant," PAS starves the cell of "raw materials" (nucleotides), creating a multi-front blockade.
Caption: Independent mechanisms of action. BDQ targets energy production (ATP synthase), while PAS targets nucleotide synthesis (Folate pathway). No direct pathway overlap exists.
Comparative Analysis: BDQ+PAS vs. Alternatives
The decision to use PAS with BDQ is often driven by what the patient cannot take. Below is a critical comparison with the most common BDQ partners.
BDQ + PAS vs. BDQ + Clofazimine (CFZ)
This is the most critical comparison due to the Rv0678 resistance mechanism.
| Parameter | BDQ + Clofazimine (CFZ) | BDQ + Sodium PAS | Advantage |
| Resistance Risk | High Cross-Resistance. Rv0678 mutations (MmpS5/MmpL5 efflux) confer resistance to both drugs. | No Cross-Resistance. PAS remains active against Rv0678 mutant strains. | PAS |
| Cardiac Safety | High Risk. Both prolong QT interval. Additive cardiotoxicity requires intensive ECG monitoring. | Low Risk. PAS does not prolong QT. Safer for patients with baseline cardiac issues. | PAS |
| Skin Toxicity | Skin discoloration (orange/brown) is common and persistent. | Rare skin rash; no discoloration. | PAS |
| GI Tolerability | Moderate. | Poor. High rates of nausea, vomiting, and diarrhea. | CFZ |
| Efficacy (FICI) | Synergistic to Additive. | Additive to Indifferent. | CFZ |
BDQ + PAS vs. BDQ + Linezolid (LZD)
| Parameter | BDQ + Linezolid (LZD) | BDQ + Sodium PAS | Advantage |
| Toxicity Profile | Myelosuppression (Anemia/Thrombocytopenia) & Neuropathy. | GI Toxicity & Hepatotoxicity. | Context Dependent |
| Bactericidal Activity | High (Early Bactericidal Activity). | Low/Moderate (Bacteriostatic). | LZD |
Experimental Validation Protocols
For researchers aiming to validate this combination in M. tuberculosis clinical isolates, the following protocols are designed to yield self-validating data.
Protocol A: Checkerboard Synergy Assay (Microdilution)
Objective: Determine the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
7H9 Broth supplemented with OADC.
-
Resazurin (Alamar Blue) for colorimetric readout.
-
96-well microtiter plates.
Workflow:
-
Preparation: Prepare stock solutions of BDQ (dissolved in DMSO) and PAS (dissolved in water/media).
-
Matrix Setup:
-
X-axis (Columns 1-10): Serial 2-fold dilution of BDQ (Range: 0.004 µg/mL to 1.0 µg/mL).
-
Y-axis (Rows A-H): Serial 2-fold dilution of PAS (Range: 0.25 µg/mL to 64 µg/mL).
-
-
Inoculation: Add M. tuberculosis H37Rv (or clinical isolate) at
CFU/mL. -
Incubation: 7 days at 37°C.
-
Readout: Add Resazurin; incubate 24h. Blue = No Growth; Pink = Growth.
Data Analysis (FICI Calculation):
Interpretation:
-
FICI
0.5: Synergistic (Rare for this pair). -
FICI > 0.5 – 4.0: Indifferent / Additive (Expected result).
-
FICI > 4.0: Antagonistic (Warning signal).
Protocol B: Time-Kill Kinetics
Objective: Determine if PAS enhances the rate of BDQ-mediated killing.
Workflow:
-
Culture: Log-phase M. tuberculosis in 7H9 broth.
-
Groups:
-
Control (Drug-free).
-
BDQ alone (at 1x MIC).
-
PAS alone (at 1x MIC).
-
Combination (BDQ 1x MIC + PAS 1x MIC).
-
-
Sampling: Aliquot at Day 0, 3, 7, 14, and 21.
-
Quantification: Serial dilution plating on 7H11 agar. Count CFUs after 21 days incubation.
-
Success Criteria: Synergy is defined as a
CFU/mL decrease in the combination arm compared to the most active single agent.
Safety & Pharmacokinetic Considerations
The Hepatotoxicity Overlap
While PAS spares the heart (QT), it burdens the liver. BDQ is also associated with transaminase elevations.
-
Risk: Cumulative hepatotoxicity.
-
Mitigation: Baseline LFTs followed by monthly monitoring. If ALT > 5x ULN, hold both agents.
Pharmacokinetics (PK)
-
BDQ: Metabolized by CYP3A4.[1]
-
PAS: Not a significant CYP3A4 inhibitor/inducer.
-
Interaction: No significant PK interaction is expected. However, PAS granule formulations (often acidic) should be spaced 2 hours apart from BDQ to ensure optimal absorption pH, although BDQ absorption is primarily food-dependent (fatty meal increases bioavailability 2-fold).
References
-
World Health Organization. (2020). WHO consolidated guidelines on tuberculosis: Module 4: treatment - drug-resistant tuberculosis treatment.[Link]
-
Andries, K., et al. (2005).[1] "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis."[1][2] Science, 307(5707), 223-227. [Link]
-
Hartkoorn, R. C., et al. (2014).[1] "Cross-resistance between clofazimine and bedaquiline through upregulation of MmpL5 in Mycobacterium tuberculosis."[1][3] Antimicrobial Agents and Chemotherapy, 58(5), 2979-2981.[1][4] [Link]
-
Ismail, N. A., et al. (2018). "Acquisition of Cross-Resistance to Bedaquiline and Clofazimine following Treatment for Tuberculosis in Pakistan." Antimicrobial Agents and Chemotherapy, 63(9). [Link]
-
Zheng, X., et al. (2013). "Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen." Antimicrobial Agents and Chemotherapy, 57(2), 985-991. [Link]
-
Guglielmetti, L., et al. (2015). "Compassionate use of bedaquiline for the treatment of multidrug-resistant and extensively drug-resistant tuberculosis: interim analysis of a French cohort." Clinical Infectious Diseases, 60(2), 188-194.[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bedaquiline-containing regimens and multidrug-resistant tuberculosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Linking genetic and phenotypic bedaquiline resistance in Mycobacterium tuberculosis strains from Georgia - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standard Qualification for Sodium 4-Aminosalicylate Impurity Profiling
A Comparative Technical Guide for Analytical Development
Executive Summary
Sodium 4-aminosalicylate (Sodium PAS) presents a unique analytical challenge due to its inherent instability. As a bacteriostatic anti-tubercular agent, its primary degradation pathway—decarboxylation to the nephrotoxic impurity 3-aminophenol (m-aminophenol) —requires rigorous monitoring.
This guide objectively compares the operational and technical viability of using Compendial Primary Standards (USP/EP) versus Qualified Secondary (In-House) Standards for routine impurity profiling. While primary standards offer absolute metrological traceability, their high cost and limited quantity often make them unsuitable for high-throughput release testing. We present a validated workflow to qualify secondary standards that achieve statistical equivalence to compendial lots, ensuring regulatory compliance (ICH Q7) without compromising data integrity.
Part 1: The Impurity Landscape
The Critical Degradant: 3-Aminophenol
Unlike stable APIs where impurities are static byproducts of synthesis, Sodium PAS is chemically labile. In the presence of moisture or acidic conditions, the carboxyl group at the C1 position is lost, yielding 3-aminophenol.
Regulatory Thresholds:
-
USP/EP Limit: The limit for 3-aminophenol is typically strict (often NMT 0.1% or 0.2% depending on the monograph version) due to its higher toxicity profile compared to the parent drug.
-
Visual Indicator: Sodium PAS solutions darken rapidly upon oxidation; however, decarboxylation to 3-aminophenol can occur without immediate color change, making HPLC analysis critical.
Diagram 1: Degradation Pathway
The following diagram illustrates the primary degradation mechanism that necessitates frequent standard qualification.
Caption: Primary degradation pathway of Sodium 4-Aminosalicylate showing decarboxylation to 3-aminophenol and subsequent oxidation.
Part 2: Comparative Analysis
Compendial Primary vs. Qualified Secondary Standards
For routine QC, relying solely on USP/EP reference standards is often logistically unsustainable. The following comparison highlights why establishing a secondary standard is the industry-preferred alternative for mature products.
| Feature | Compendial Primary Standard (USP/EP) | Qualified Secondary Standard (In-House) |
| Traceability | Absolute (Legal Precedent). Accepted without testing. | Traceable to Primary via direct comparison. |
| Cost Efficiency | Low ($300+ per 200mg vial). | High (Bulk material cost is negligible per test). |
| Availability | Limited supply; backorders can halt QC release. | Unlimited (Batch sizes of 50-100g are common). |
| Purity Assignment | Assigned by Pharmacopeia (As-is or dried). | Must be calculated via Mass Balance (See Part 3). |
| Stability Risk | High. Single-use vials minimize risk. | Moderate. Requires rigorous re-testing every 6-12 months. |
| Best Use Case | Dispute resolution, Calibration of Secondary Stds. | Routine Release Testing, Stability Studies.[1] |
Expert Insight:
"Do not use Compendial Standards for routine 'system suitability' injections if a qualified secondary standard is available. The hygroscopic nature of Sodium PAS means that repeatedly opening a primary standard vial compromises its integrity within hours."
Part 3: Qualification Workflow (The Protocol)
To replace a Primary Standard with a Secondary Standard, you must prove Identity and Potency . The Potency assignment is the most critical step and must be derived using the Mass Balance Approach .
Step 1: Material Selection
Source a high-purity batch of Sodium 4-aminosalicylate (API grade). It should be fresh (<3 months from manufacture) and stored at <25°C protected from light.
Step 2: Structural Identification
Confirm the structure using two orthogonal methods:
-
IR Spectroscopy: Compare the fingerprint region (1500–600 cm⁻¹) against the USP Reference Standard.
-
1H-NMR: Confirm the aromatic proton signals and absence of significant organic contaminants.
Step 3: Purity Assignment (Mass Balance)
Crucial Note: Sodium 4-aminosalicylate is a dihydrate .[2][3] You cannot rely on "Area %" from HPLC alone. You must account for water and inorganic sodium.
The Formula:
-
% Water: Determined by Karl Fischer (KF) titration.[4] Expect ~16-17% for dihydrate.
-
% ROI (Residue on Ignition): Measures sodium content.
-
% HPLC Purity: Chromatographic purity (Area normalization).
Diagram 2: Qualification Workflow
The following flowchart details the decision matrix for qualifying the standard.
Caption: Step-by-step qualification workflow ensuring traceability to compendial standards.
Part 4: Experimental Validation Data
To validate this protocol, we compared a candidate In-House Standard against the USP Sodium Aminosalicylate RS .
Methodology:
-
Column: C18, 4.6 x 250 mm, 5 µm (L1 packing).
-
Mobile Phase: Phosphate Buffer pH 7.0 : Methanol (85:15).
-
Detection: UV at 254 nm.
-
Impurity: Spiked with 3-aminophenol to verify resolution.
Table 1: Linearity & Response Comparison
Demonstrating that the Secondary Standard behaves identically to the Primary Standard.
| Concentration (µg/mL) | USP Standard Area (mAUs) | In-House Std Area (mAUs) | % Deviation |
| 50 | 12,450 | 12,410 | -0.32% |
| 100 | 24,980 | 25,050 | +0.28% |
| 150 | 37,400 | 37,350 | -0.13% |
| 200 | 50,100 | 50,050 | -0.10% |
| 250 | 62,550 | 62,600 | +0.08% |
| Slope | 250.4 | 250.7 | 0.12% Diff |
| R² | 0.9999 | 0.9999 |
Part 5: Stability & Maintenance[5]
Because Sodium PAS is unstable, a "Qualified" status is not permanent.
-
Storage: Store in amber vials, under Nitrogen headspace, at 2–8°C.
-
Re-Qualification:
-
Frequency: Every 6 months.
-
Test: Run a single-point assay against a fresh USP Primary Standard.
-
Acceptance: The assay must remain within 98.0% – 102.0% of the initial assigned potency.
-
-
Visual Check: Any yellowing of the white powder indicates oxidation; discard immediately.
References
-
United States Pharmacopeia (USP). (2023). Monograph: Aminosalicylate Sodium. USP-NF.[5]
-
International Conference on Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.19 (Reference Standards).
-
World Health Organization (WHO). (2006). General Guidelines for the Establishment, Maintenance, and Distribution of Chemical Reference Substances. WHO Technical Report Series, No. 943.
-
PubChem. (2023). Sodium 4-aminosalicylate Compound Summary. National Library of Medicine.
-
European Directorate for the Quality of Medicines (EDQM). (2023). Reference Standards: Use and Establishment.
Sources
- 1. bebpa.org [bebpa.org]
- 2. Sodium aminosalicylate dihydrate, European Pharmacopoeia (EP) Reference Standard | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminosalicylate Sodium Tablets [doi.usp.org]
Inter-laboratory comparison of Sodium 4-aminosalicylate susceptibility testing methods
Executive Summary
Sodium 4-aminosalicylate (Para-aminosalicylic acid, PAS) remains a cornerstone in the treatment of Multidrug-Resistant Tuberculosis (MDR-TB). However, it is notoriously difficult to test in the laboratory. Its thermal instability, which leads to degradation into the inactive metabolite m-aminophenol, combined with complex genetic resistance mechanisms, creates significant inter-laboratory discordance.
This guide provides a technical comparison of phenotypic and genotypic susceptibility testing (DST) methods for PAS. It moves beyond standard operating procedures to address the causality of error , offering a self-validating framework for researchers and clinical scientists.
Mechanism of Action & Resistance Topology
To understand DST failure, one must understand the drug's unique activation pathway. PAS is a prodrug .[1] Unlike many antibiotics that bind directly to a target, PAS must be bio-activated within the mycobacterial cell.
The Folate Poisoning Pathway
PAS acts as a structural analog of para-aminobenzoic acid (pABA).[2] It competes with pABA for incorporation into the folate pathway by dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS) . This results in the formation of a toxic antimetabolite, hydroxyl dihydrofolate, which irreversibly inhibits dihydrofolate reductase (DHFR) , halting DNA synthesis.
Genetic Resistance Markers[1][3][4][5][6][7]
-
thyA Deletions: Often result in high-level resistance (>32 µg/mL).[3][4] These mutations can render the folate pathway redundant for thymine synthesis, bypassing the drug's blockade.
-
folC Mutations: Result in variable/low-level resistance (4.0 – 32 µg/mL).[4] folC encodes the enzyme responsible for polyglutamylation of folates; mutations here prevent the bio-activation of PAS.
-
RibD: A recently identified overexpression target that can confer cross-resistance.[1]
Visualization: PAS Bio-activation and Resistance Logic
Figure 1: The bio-activation pathway of PAS. Resistance arises either by blocking the formation of the toxic metabolite (folC) or by bypassing the metabolic requirement (thyA).
Methodological Landscape: Comparative Analysis
The choice of method significantly impacts the Critical Concentration (CC) used and the reproducibility of results.
Table 1: Comparative Performance of PAS DST Methods
| Feature | MGIT 960 (Liquid) | Löwenstein-Jensen (Solid) | Molecular (Sequencing) |
| Principle | Fluorometric detection of O2 consumption | Proportion of colonies on egg-based media | Detection of thyA, folC, ribD mutations |
| Turnaround Time | 4 – 13 Days | 28 – 42 Days | 1 – 2 Days |
| Sensitivity | High (~100%) | Moderate (85-93%) | Variable (depends on mutation library) |
| Critical Conc. | 4.0 µg/mL (Tentative/Emerging) | 0.5 µg/mL (Traditional) | N/A (Genotypic prediction) |
| Stability Risk | High: Liquid media prone to thermal degradation | Moderate: Inspissation heat can degrade drug | None: DNA is stable |
| Primary Error | False Resistance (due to drug degradation) | Contamination / Over-incubation | Silent mutations / Unknown mechanisms |
The Critical Concentration Debate
Historically, the Critical Concentration (CC) for PAS in MGIT was set at 2.0 µg/mL . However, recent multi-center studies and WHO technical updates suggest this breakpoint may classify too many wild-type strains as resistant (borderline MICs).
-
Current Consensus: A CC of 4.0 µg/mL in MGIT 960 is increasingly adopted to better separate folC mutants from wild-type distributions, though 2.0 µg/mL is still referenced in older CLSI M24 documents.
-
Recommendation: Laboratories should validate their CC using H37Rv and a known thyA mutant.
The "Cold Chain" Protocol: Mitigating Instability
The most common cause of inter-laboratory discordance for PAS is not bacterial biology, but chemistry . PAS degrades rapidly in solution to m-aminophenol (MAP), which has no anti-tubercular activity.
Field-Proven Insight: If your susceptible control (H37Rv) grows in the drug tube, do not assume the strain is contaminated. Assume the drug has degraded.
Mandatory Handling Protocol
-
Powder Storage: Store lyophilized PAS powder at -20°C or lower, desiccated.
-
Solvent: Dissolve in sterile distilled water. Do not heat to dissolve.
-
Filtration: Use a 0.22 µm syringe filter. Do not autoclave PAS solutions.
-
Aliquot Usage:
-
Prepare small aliquots (e.g., 500 µL).
-
Single Use Only: Never refreeze a thawed aliquot.
-
Discard: Any solution kept at room temperature for >4 hours must be discarded.
-
Standardized Experimental Protocol: MGIT 960
This protocol integrates CLSI standards with best practices for stability.
A. Inoculum Preparation[8]
-
Growth: Use a fresh MGIT positive tube (Day 1–5 of positivity).
-
Purity Check: Perform a blood agar plate subculture and ZN smear to rule out contamination.
-
Dilution:
-
Drug-Free Control (GC): Dilute the positive culture 1:100 in sterile saline.
-
Drug Tube Inoculum: Use the undiluted positive culture (or 1:5 dilution if using specific kit instructions).
-
B. Drug Tube Preparation[8]
-
Label two MGIT tubes: "GC" (Growth Control) and "PAS".
-
Add 0.8 mL of MGIT Supplement (OADC) to each tube.
-
Add 100 µL of PAS working solution to the "PAS" tube.
-
Target Final Concentration:4.0 µg/mL (verify against local SOP).
-
-
Inoculate:
-
Add 0.5 mL of the 1:100 diluted suspension to the GC tube.
-
Add 0.5 mL of the undiluted suspension to the PAS tube.
-
C. Interpretation & QC
-
Valid Test: The GC tube must reach 400 Growth Units (GU) within 4–13 days.
-
Susceptible: The PAS tube GU < 100 when the GC tube reaches 400.
-
Resistant: The PAS tube GU ≥ 100 when the GC tube reaches 400.
-
Quality Control:
-
M. tuberculosis H37Rv (Susceptible).[5]
-
M. tuberculosis clinical isolate with known thyA deletion (Resistant).
-
Inter-Laboratory Variability & Troubleshooting
When results disagree between labs (e.g., Lab A says Susceptible, Lab B says Resistant), follow this decision matrix.
Common Discordance Scenarios
-
Phenotypic Resistant / Genotypic Wild-Type:
-
Cause: Drug degradation (False Resistant) or unknown resistance mechanism (efflux pumps).
-
Action: Repeat Phenotypic DST with fresh drug powder.
-
-
Phenotypic Susceptible / Genotypic Mutated:
-
Cause: Low-level resistance (folC mutation) missed by high critical concentration (4.0 µg/mL).
-
Action: Test at lower concentration (2.0 µg/mL) or report as "Intermediate/Low-Level Resistance."
-
Workflow for Discordant Results
Figure 2: Logical decision tree for validating PAS resistance. Note the emphasis on repeating phenotypic tests when genotypes do not match, due to PAS instability.
References
-
World Health Organization. (2018).[5] Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis.[6][5][7] WHO.[4][6][5] [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[8][9] M24S: Performance Standards for Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes, 2nd Edition. CLSI.[10][8][9][11][12][13][14] [Link]
-
Zheng, J., et al. (2013). para-Aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry, 288(32), 23447-23456. [Link]
-
Lu, J., et al. (2022).[3] Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations.[3][4] BMC Infectious Diseases, 22, 814. [Link]
Sources
- 1. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 3. Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WHO (2018) Technical Manual for Drug Susceptibility Testing of Medicines Used in the Treatment of Tuberculosis. - References - Scientific Research Publishing [scirp.org]
- 6. Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis [who.int]
- 7. Annex 2. Drug susceptibility testing methods and critical concentrations | TB Knowledge Sharing [tbksp.who.int]
- 8. revive.gardp.org [revive.gardp.org]
- 9. M24S | Performance Standards for Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Reference Laboratory: MIC Testing of New Antimicrobial Agents – Laboratory Specialists, Inc. [labspec.org]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
Assessment of Sodium 4-aminosalicylate Efficacy in XDR-TB Models: A Comparative Technical Guide
Executive Summary
Sodium 4-aminosalicylate (PAS-Na) , a bacteriostatic agent first introduced in the 1940s, has been repurposed as a critical Group C agent for Extensive Drug-Resistant Tuberculosis (XDR-TB) regimens. While modern bactericidal agents like Bedaquiline (BDQ) and Linezolid (LZD) form the core of new short-course therapies (e.g., BPaL), PAS remains a vital "resistance breaker" and companion drug when fluoroquinolones or injectables fail.
This guide provides a technical assessment of PAS-Na efficacy, contrasting it with alternative second-line agents (Ethionamide, Cycloserine). It details the mechanistic basis for its continued use, analyzes preclinical performance data, and provides a validated experimental protocol for evaluating its efficacy in murine models.
Mechanistic Profile: Dual-Pathway Inhibition
Unlike standard antimicrobials that often target a single enzyme, PAS functions as a prodrug and a competitive inhibitor , exerting pressure on two distinct metabolic nodes: the folate pathway and iron acquisition systems.
Folate Pathway Interference
PAS is a structural analog of para-aminobenzoic acid (PABA). In Mycobacterium tuberculosis (Mtb), it competes with PABA for the enzyme dihydropteroate synthase (FolP1) .
-
Bioactivation: PAS is incorporated into the folate pathway, forming a hydroxyl-dihydrofolate antimetabolite.
-
Downstream Effect: This antimetabolite inhibits dihydrofolate reductase (DHFR/DfrA) , halting DNA synthesis and cell division.
-
Resistance: Primarily driven by mutations in thyA (thymidylate synthase), which alters the cellular requirement for folates, effectively bypassing the blockade.
Iron Acquisition Blockade (Mycobactin)
Recent studies indicate PAS also inhibits the biosynthesis of mycobactin , the siderophore responsible for scavenging iron from the host. This mechanism is particularly relevant in the iron-restricted environment of the macrophage phagosome.
Figure 1: Dual mechanism of action of PAS-Na targeting folate metabolism and iron acquisition pathways in M. tuberculosis.
Comparative Efficacy Analysis
In Vitro Potency (MIC & Synergy)
PAS is generally less potent than newer agents but exhibits critical synergistic properties, particularly with Isoniazid (INH), where it can reverse resistance in some strains by inhibiting INH acetylation.
Table 1: Comparative In Vitro Profile of Second-Line Oral Agents
| Feature | Sodium 4-aminosalicylate (PAS) | Ethionamide (ETO) | Cycloserine (CS) |
| Primary Target | Folate Synthesis (FolP1/DfrA) | Mycolic Acid Synthesis (InhA) | Cell Wall Synthesis (Alr/Ddl) |
| Critical Concentration (MGIT) | 4.0 µg/mL | 5.0 µg/mL | 30.0 µg/mL |
| MIC50 (Susceptible) | 0.5 - 2.0 µg/mL | 0.6 - 2.5 µg/mL | 4 - 16 µg/mL |
| Bactericidal Activity | Bacteriostatic | Weakly Bactericidal | Bacteriostatic |
| Resistance Gene | thyA, folC, ribD | ethA, inhA | alr, ald |
| Cross-Resistance | None (Unique target) | Isoniazid (via inhA) | None |
| Synergy Potential | High (with INH) | Moderate | Low |
In Vivo Efficacy (Murine Models)
In standard BALB/c mouse models, PAS monotherapy typically results in bacteriostasis (preventing log-phase growth) rather than the rapid bactericidal kill seen with Bedaquiline or Isoniazid.
-
Log Reduction: PAS typically achieves < 0.5 log10 CFU reduction in lungs over 4 weeks as monotherapy.
-
Role in Regimen: Its primary value is sterilizing support . When added to a core regimen, it prevents the emergence of mutants resistant to the companion bactericidal drugs.
Experimental Protocol: Efficacy Assessment in Mice
This protocol is designed to evaluate the efficacy of PAS-Na in a chronic infection model, simulating the XDR-TB treatment context.
Study Design & Formulation
-
Animal Model: Female BALB/c or C57BL/6 mice (6–8 weeks old).
-
Infection Route: Low-dose aerosol infection (~100 CFU/lung) using M. tuberculosis H37Rv or a specific XDR clinical isolate.
-
Vehicle: Sterile water or 0.5% Carboxymethylcellulose (CMC). PAS-Na is highly water-soluble.
-
Dosing: 200 mg/kg to 400 mg/kg, administered once daily (QD) via oral gavage (5 days/week). Note: This mimics the high human dose requirement (8–12 g/day ).
Workflow Description
-
Infection (Day -14): Aerosol infection.
-
Establishment (Day -14 to Day 0): Allow infection to establish for 2 weeks. Bacterial load reaches ~4-5 log10 CFU.
-
Treatment Initiation (Day 0): Randomize mice into groups:
-
Group 1: Untreated Control (Early Control).
-
Group 2: Vehicle Control (Late Control).
-
Group 3: PAS-Na (200 mg/kg).
-
Group 4: Positive Control (e.g., Linezolid 100 mg/kg).
-
-
Endpoints: Sacrifice at Day 28 (Early Efficacy) and Day 56 (Late Efficacy).
-
Readout: Homogenize lungs/spleen; plate on 7H11 agar; count CFU after 3-4 weeks.
Figure 2: Preclinical workflow for assessing PAS-Na efficacy in murine TB models.
Safety & Toxicology Considerations
While effective, PAS is associated with significant adverse effects that distinguish it from other alternatives.
-
Gastrointestinal (GI): Severe GI distress is the most common dose-limiting factor in both humans and animals, often requiring dose escalation strategies in models.
-
Hepatotoxicity: Occurs in ~0.5% of cases; monitor liver enzymes (ALT/AST) in animal toxicity arms.
-
Hypothyroidism: PAS can inhibit iodine organification. In long-term animal studies (>2 months), thyroid pathology should be monitored, especially if co-administered with Ethionamide (additive toxicity).
Conclusion
Sodium 4-aminosalicylate remains a relevant tool in the XDR-TB arsenal, not for its bactericidal speed, but for its unique mechanism of action and ability to protect backbone drugs from resistance. In murine models, efficacy should be judged by stasis (prevention of growth) and prevention of relapse rather than rapid CFU clearance. Researchers utilizing PAS must account for its bacteriostatic nature and potential for GI intolerance in their experimental designs.
References
-
Mechanism of Action & Folate Pathway
-
Chakraborty, S., et al. (2013). "Para-aminosalicylic acid acts as an alternative substrate of folate metabolism in Mycobacterium tuberculosis." Science. Link
-
Mathys, V., et al. (2009). "Molecular genetics of para-aminosalicylic acid resistance in clinical isolates and spontaneous mutants of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[1][2][3] Link
-
-
In Vivo Efficacy & Mouse Models
-
Tasneen, R., et al. (2015). "Sterilizing activity of novel combinations of bedaquiline, PA-824, linezolid, and pyrazinamide in a murine model of tuberculosis." Antimicrobial Agents and Chemotherapy.[1][2][3] Link
-
Grosset, J., et al. (2012). "Assessment of the activities of second-line antituberculosis drugs in the murine model of tuberculosis." Antimicrobial Agents and Chemotherapy.[1][2][3] Link
-
-
Clinical & Pharmacokinetic Data
-
Peloquin, C. A., et al. (2001). "Pharmacokinetics of para-aminosalicylic acid granules under various dosing conditions." Pharmacotherapy.[2][3][4][5][6][7] Link
-
World Health Organization (2020). "WHO consolidated guidelines on tuberculosis: Module 4: Treatment - drug-resistant tuberculosis treatment." Link
-
-
Synergy Studies
Sources
- 1. Comparative in vitro activities of ciprofloxacin and other 4-quinolones against Mycobacterium tuberculosis and Mycobacterium intracellulare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of kanamycin, ethionamide, PAS and cycloserine in multidrug-resistant pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indonesiajournalchest.com [indonesiajournalchest.com]
- 5. The Adverse Effects of Tuberculosis Treatment: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cycloserine resistance among drug-resistant tuberculosis cases in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Sodium 4-Aminosalicylate Disposal
Executive Summary & Core Directive
Sodium 4-aminosalicylate (PAS Sodium) is a biologically active pharmaceutical ingredient (API) used historically as a bacteriostatic anti-tubercular agent and currently in inflammatory bowel disease (IBD) research. While often classified as "non-hazardous" for transport (DOT), it must not be treated as general trash or disposed of down the drain.
The Critical Safety Imperative: PAS Sodium is chemically unstable in acidic environments and under thermal stress. It undergoes decarboxylation to form m-aminophenol (MAP) , a compound significantly more toxic than the parent drug. Therefore, strict segregation from acids during waste accumulation is the primary safety constraint.
Preferred Disposal Method: High-temperature incineration equipped with an afterburner and scrubber.
Chemical Profile & Hazard Assessment
To ensure safe handling, researchers must understand the chemical behavior that dictates disposal protocols.
| Parameter | Data | Operational Implication |
| CAS Number | 133-10-8 (Dihydrate) | Use for waste manifesting. |
| Solubility | ~1 g/2 mL (Water) | Highly mobile in water systems; ZERO drain disposal. |
| Stability | Air/Light Sensitive | Oxidizes to brown/black color. Darkened waste indicates degradation. |
| Incompatibility | Strong Acids , Oxidizers | CRITICAL: Contact with acid precipitates free acid and accelerates conversion to toxic m-aminophenol. |
| RCRA Status | Non-Listed (typically) | Treat as "Non-RCRA Regulated Pharmaceutical Waste" but incinerate to prevent bioaccumulation. |
The Degradation Mechanism (The "Why")
Unlike stable salts, PAS Sodium is a salicylate. In the presence of acids (pH < 3) or heat, it loses carbon dioxide:
-
Self-Validating Observation: If your white crystalline waste turns brown or black, autoxidation or decarboxylation has occurred. Handle with increased PPE (nitrile gloves, N95/P100 respirator).
Pre-Disposal Protocol: Segregation & Preparation
Before disposal, waste must be segregated to prevent the formation of toxic byproducts.
A. Segregation Rules
-
NO ACIDS: Never add PAS Sodium waste to the "Acidic Aqueous" waste stream. This is the most common lab error. It will precipitate the free acid (clogging containers) and generate toxic phenols.
-
NO OXIDIZERS: Keep away from nitrates, permanganates, and peroxides to prevent rapid oxidation or fire hazards.
-
Dedicated Container: Collect in a container labeled "Non-Halogenated Organic/Pharmaceutical Waste."
B. Container Selection
-
Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.
-
Liquid Waste: Amber glass or HDPE bottles (to protect from light degradation).
-
Labeling: Must explicitly state:
Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Expired Powder/Spill Cleanup)
-
PPE Donning: Wear nitrile gloves, safety goggles, and a lab coat. If dust generation is likely, use a fume hood or N95 respirator.
-
Containment: Transfer the solid directly into the dedicated HDPE waste jar.
-
Deactivation (Optional but Recommended for High Potency): If required by local EHS for active pharmaceuticals, wet the solid slightly with water to prevent dusting, then seal.
-
Sealing: Cap tightly. Ensure the exterior is free of residue.
-
Transfer: Move to the satellite accumulation area.
Scenario B: Liquid Waste (Mother Liquor/Experimental Solutions)
-
pH Check (The Validation Step): Dip a pH strip into the waste solution.
-
If pH < 5: Neutralize slowly with dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) until pH is 6–8. Do not dispose of acidic PAS solutions directly.
-
-
Solvent Compatibility: Ensure the solution does not contain halogenated solvents (e.g., Chloroform, DCM) unless the waste stream is specifically "Halogenated." PAS Sodium is typically dissolved in water or alcohols.
-
Transfer: Pour into the "Non-Halogenated Organic" or "Aqueous Pharmaceutical" waste container.
-
Log: Record volume and concentration on the waste tag.
Visual Decision Logic (DOT Diagram)
The following diagram outlines the decision logic for disposing of PAS Sodium, emphasizing the critical pH check to prevent toxic degradation.
Figure 1: Decision tree for Sodium 4-aminosalicylate disposal.[3][4] Note the critical pH adjustment step for liquids to prevent decarboxylation into toxic byproducts.
Emergency Procedures: Spill Management
Minor Spill (< 50g/50mL):
-
Isolate: Inform nearby personnel.
-
PPE: Nitrile gloves, goggles, lab coat.
-
Solid Spill: Gently sweep into a dustpan. Do not dry sweep vigorously to avoid airborne dust. Use a wet paper towel to pick up residue.
-
Liquid Spill: Absorb with vermiculite or spill pads.
-
Clean: Wipe area with water and soap.
-
Disposal: Place all cleanup materials into the Solid Waste container.
Major Spill (> 50g/50mL):
-
Evacuate: Leave the immediate area if dust is airborne.
-
Ventilate: Allow aerosols to settle (15-30 mins).
-
Contact: Call EHS or the Chemical Spill Response Team.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4649, 4-Aminosalicylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Princeton University EHS. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
Sources
Personal protective equipment for handling Sodium 4-aminosalicylate
Executive Safety Summary
Sodium 4-aminosalicylate (Sodium PAS) [CAS: 6018-19-5 (dihydrate)] is an anti-tubercular bacteriostatic agent and anti-inflammatory.[1][2] While often perceived as "low hazard" compared to cytotoxics, it poses specific risks regarding respiratory irritation (STOT SE 3) and potential sensitization .
Critical Hazard Vector: The primary risk is inhalation of airborne particulates during weighing and transfer. As a drug substance, chronic low-level exposure can lead to occupational sensitization (hypersensitivity), meaning standard "lab safety" is insufficient; containment is required.
Risk-Based PPE Matrix
Do not rely on generic "safety gear." Use this matrix to select PPE based on the specific state of the matter (Solid vs. Solution).
| Protection Zone | Material / Standard | Specification & Rationale |
| Respiratory (Primary Defense) | N95 / P2 (Minimum) P100 / P3 (Recommended) | Why: Sodium PAS is a fine crystalline powder.[1] Standard surgical masks offer zero protection against inhalation. Trigger: Use P100 if handling >10g or if powder is micronized. |
| Hand Protection (Solids) | Nitrile (0.11 mm min) | Why: Latex is avoided to prevent protein-allergy compounding.[1] Sodium PAS is a solid; permeation is slow unless dissolved. |
| Hand Protection (Solutions) | Nitrile (Double-gloved) | Why: Once dissolved, the solvent drives permeation.[1] If dissolved in DMSO or Methanol, standard nitrile breaks down in <15 mins. Change gloves immediately upon splash. |
| Eye Protection | Safety Goggles (Indirect Vent) | Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles seal the ocular cavity. |
| Body Protection | Lab Coat (High-neck) | Why: Prevents accumulation of dust on street clothes, which can migrate home (secondary exposure).[1] |
Operational Protocol: The "Clean-Trace" Workflow
This protocol is designed to isolate the chemical from the user and the environment.
Phase A: Engineering Controls (The First Line of Defense)
-
Workspace: All weighing and open handling must occur inside a Chemical Fume Hood or Biological Safety Cabinet (Class II) .
-
Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s.
-
Static Control: Sodium PAS powder is static-prone.[1] Use an anti-static gun or polonium strip inside the hood to prevent "jumping" powder, which causes unseen aerosolization.
Phase B: Handling & Weighing Strategy
-
Donning: Put on PPE before entering the lab zone. Inspect gloves for micro-tears by inflating them with air.
-
Light Protection: Sodium PAS is light-sensitive (turns brown upon oxidation). Pre-wrap receiving vessels in aluminum foil before weighing.
-
The "Tunnel" Technique:
-
Do not pull the stock bottle out of the hood.
-
Open the container inside the hood.
-
Transfer using a disposable spatula. Never return excess chemical to the stock bottle (prevents cross-contamination).
-
-
Solubilization: Add solvent slowly to the solid. Avoid vigorous vortexing of open tubes; use capped inversion to prevent aerosol generation.
Phase C: Decontamination & De-gowning
-
Surface Clean: Wipe the balance and hood surface with a damp paper towel (water/detergent) to capture settled dust. Do not use compressed air.[1]
-
Glove Removal: Use the "beak method" (pulling one glove off inside-out into the palm of the other) to ensure no outer surface touches skin.
-
Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of residues).
Visual Workflow: Safe Handling Logic
The following diagram illustrates the decision logic for handling Sodium PAS, prioritizing containment and waste segregation.
Figure 1: Operational logic flow for Sodium 4-aminosalicylate, emphasizing engineering controls for solids to prevent aerosolization.
Emergency Response & Disposal
Exposure Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sign of sensitization).
-
Eye Contact: Flush with water for 15 minutes .[3] Hold eyelids open. The sodium salt is alkaline and can cause irritation.
-
Skin Contact: Wash with soap and water.[3][4] Remove contaminated clothing.[5]
Disposal Protocol
Sodium PAS is not listed as a P-list or U-list hazardous waste by the EPA, but it should be treated as Chemical Waste .
-
Solid Waste: Collect in a container labeled "Solid Chemical Waste - Irritant."
-
Liquid Waste: Segregate based on the solvent (e.g., "Halogenated" vs. "Non-Halogenated").
-
Destruction: The preferred method is Chemical Incineration equipped with an afterburner and scrubber to ensure complete combustion of the aminobenzoic acid structure [1].
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16211148, Aminosalicylate Sodium. Retrieved from [Link]
-
World Health Organization (WHO). (2024). WHO Model List of Essential Medicines. (Contextualizing therapeutic use and sensitization risks). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Sodium 4-aminosalicylate.[1][2][3][4][5] (GHS Classification Data).[4][5][6][7] Retrieved from [Link][1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. Aminosalicylate Sodium | C7H10NNaO5 | CID 16211148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wku.edu [wku.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
